Product packaging for Sodium undecanoate(Cat. No.:CAS No. 17265-30-4)

Sodium undecanoate

Cat. No.: B3044268
CAS No.: 17265-30-4
M. Wt: 208.27 g/mol
InChI Key: ZOOPHYLANWVUDY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium undecanoate is a useful research compound. Its molecular formula is C11H21NaO2 and its molecular weight is 208.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NaO2 B3044268 Sodium undecanoate CAS No. 17265-30-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;undecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2-10H2,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOPHYLANWVUDY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169363
Record name Sodium undecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17265-30-4
Record name Sodium undecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium undecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium undecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of Sodium Undecanoate Micelles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sodium undecanoate micelles. This compound, an anionic surfactant, self-assembles in aqueous solutions to form thermodynamically stable aggregates known as micelles. Understanding the formation, structure, and behavior of these micelles is critical for various applications, including drug delivery, solubilization of poorly soluble compounds, and in the formulation of personal care products. This document details the critical micelle concentration (CMC), aggregation number, micellar size and shape, and the thermodynamics of micellization, supported by detailed experimental protocols and data presented for comparative analysis.

Core Physicochemical Properties

The behavior of this compound in solution is characterized by several key parameters that dictate its performance as a surfactant. These properties are influenced by factors such as temperature, concentration, and the ionic strength of the medium.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles begin to form.[1] Below the CMC, surfactant molecules exist predominantly as monomers in the solution.[1] The formation of micelles is a spontaneous process driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic alkyl chains of the surfactant and water molecules.[2] For sodium 10-undecenoate, a closely related analogue, the CMC has been reported to be approximately 0.006 ± 0.003 mol kg⁻¹ .[3]

Table 1: Critical Micelle Concentration (CMC) of this compound and Related Surfactants

SurfactantCMC (mM)Temperature (°C)MethodReference
Sodium 10-undecenoate~6Not SpecifiedNot Specified[3]
Sodium 10-undecenyl sulfate (SUS)26Not SpecifiedNot Specified
Sodium 10-undecenyl leucinate (SUL)16Not SpecifiedNot Specified
Sodium Dodecyl Sulfate (SDS)8.325Multiple

Note: Data for this compound is often inferred from its unsaturated analogue, sodium 10-undecenoate, due to their structural similarity.

Aggregation Number (N_agg)

The aggregation number is the average number of surfactant monomers that constitute a single micelle. This parameter is influenced by the surfactant's molecular structure, as well as solution conditions like temperature and ionic strength. For poly(sodium 10-undecenoate), the aggregation number has been determined to be 42 ± 2 effective monomer units. It is important to note that the aggregation number can increase with increasing surfactant concentration or the addition of salt.

Table 2: Aggregation Number of this compound Micelles and Related Surfactants

SurfactantAggregation Number (N_agg)MethodReference
Poly(sodium 10-undecenoate)42 ± 2Not Specified
Sodium Dodecyl Sulfate (SDS)~70Multiple
Micellar Size and Shape

The size and shape of micelles are dynamic properties that depend on the surfactant's molecular geometry and the surrounding solution conditions. This compound micelles are generally considered to be approximately spherical. However, other shapes such as ellipsoids, cylinders, and bilayers are also possible, particularly at higher surfactant concentrations or in the presence of additives. The size of these micelles is typically in the nanometer range. Dynamic light scattering (DLS) is a common technique used to determine the hydrodynamic diameter of micelles.

Thermodynamics of Micellization

The process of micelle formation is governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG_mic), enthalpy (ΔH_mic), and entropy (ΔS_mic). Micellization is a spontaneous process, indicated by a negative Gibbs free energy of micellization.

The primary driving force for micellization is the increase in entropy of the system, a phenomenon known as the hydrophobic effect. When surfactant monomers are dispersed in water, the water molecules form ordered "cages" around the hydrophobic tails. The formation of micelles releases these water molecules, leading to a significant increase in the overall entropy of the system.

The enthalpy of micellization can be endothermic or exothermic depending on the temperature. For many ionic surfactants, the micellization process is entropy-driven at lower temperatures and becomes more enthalpy-driven at higher temperatures.

Table 3: Thermodynamic Parameters of Micellization (General Trends for Anionic Surfactants)

Thermodynamic ParameterSign/ValueDriving Force
ΔG_mic (Gibbs Free Energy)NegativeSpontaneity of micellization
ΔH_mic (Enthalpy)Can be positive or negativeHeat absorbed or released during micellization
ΔS_mic (Entropy)PositiveIncrease in disorder, primarily from the release of water molecules

Experimental Protocols

Accurate determination of the physicochemical properties of micelles requires precise experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

2.1.1. Surface Tensiometry

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range below and above the expected CMC.

    • Measure the surface tension of each solution at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the point of intersection of the two linear portions of the plot.

2.1.2. Conductometry

  • Principle: The conductivity of an ionic surfactant solution changes at the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration is lower due to the formation of micelles which have a lower mobility than the individual ions.

  • Apparatus: Conductivity meter and a conductivity cell.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Place a known volume of deionized water in a beaker with the conductivity cell and measure the initial conductivity.

    • Titrate the water with the stock solution of the surfactant, measuring the conductivity after each addition and ensuring temperature equilibrium.

    • Plot the specific conductivity versus the surfactant concentration.

    • The CMC is identified as the concentration at which there is a distinct break in the slope of the plot.

Experimental_Workflow_for_CMC_Determination cluster_tensiometry Surface Tensiometry cluster_conductometry Conductometry T1 Prepare Surfactant Solutions T2 Measure Surface Tension T1->T2 T3 Plot Surface Tension vs. log(Concentration) T2->T3 T4 Determine CMC at Breakpoint T3->T4 C1 Prepare Surfactant Solution C2 Titrate into Water & Measure Conductivity C1->C2 C3 Plot Conductivity vs. Concentration C2->C3 C4 Determine CMC at Slope Change C3->C4

Determination of Aggregation Number (N_agg)

2.2.1. Steady-State Fluorescence Quenching

  • Principle: This method involves the use of a fluorescent probe (e.g., pyrene) and a quencher that are both solubilized within the micelles. The quenching of the probe's fluorescence is dependent on the concentration of micelles, which in turn allows for the calculation of the aggregation number.

  • Apparatus: Fluorometer.

  • Procedure:

    • Prepare a series of this compound solutions above the CMC containing a constant concentration of the fluorescent probe.

    • Add varying concentrations of the quencher to these solutions.

    • Measure the steady-state fluorescence intensity of the probe at each quencher concentration.

    • The data is analyzed using the Turro-Yekta equation to determine the micelle concentration.

    • The aggregation number is then calculated using the equation: N_agg = (C_total - CMC) / [Micelle], where C_total is the total surfactant concentration and [Micelle] is the determined micelle concentration.

Fluorescence_Quenching_Workflow A Prepare micellar solutions with probe B Add varying concentrations of quencher A->B C Measure fluorescence intensity B->C D Analyze data with Turro-Yekta equation to find [Micelle] C->D E Calculate Aggregation Number (N_agg) D->E

Determination of Micellar Size

2.3.1. Dynamic Light Scattering (DLS)

  • Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the micelles in solution. The rate of these fluctuations is related to the diffusion coefficient of the micelles, which can then be used to calculate their hydrodynamic diameter using the Stokes-Einstein equation.

  • Apparatus: Dynamic Light Scattering instrument.

  • Procedure:

    • Prepare a dust-free solution of this compound at a concentration above the CMC.

    • Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

    • The instrument's software will measure the correlation function of the scattered light intensity and calculate the diffusion coefficient and hydrodynamic diameter.

Determination of Thermodynamic Parameters of Micellization

2.4.1. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat changes associated with the formation and dilution of micelles. By titrating a concentrated surfactant solution into water, the enthalpy of micellization (ΔH_mic) can be determined from the heat evolved or absorbed. The CMC can also be determined from the inflection point of the titration curve.

  • Apparatus: Isothermal Titration Calorimeter.

  • Procedure:

    • Fill the sample cell with deionized water and the injection syringe with a concentrated solution of this compound.

    • Perform a series of small injections of the surfactant solution into the water while monitoring the heat change.

    • The resulting thermogram will show a characteristic sigmoidal curve.

    • The enthalpy of micellization is determined from the difference in the heat of dilution before and after the CMC. The CMC is the concentration at the midpoint of the transition.

    • The Gibbs free energy of micellization can be calculated from the CMC using the equation: ΔG_mic = RT ln(CMC), where R is the gas constant and T is the absolute temperature.

    • The entropy of micellization can then be calculated using the Gibbs-Helmholtz equation: ΔG_mic = ΔH_mic - TΔS_mic.

Thermodynamics_Micellization_Relationship G ΔG_mic (Gibbs Free Energy) H ΔH_mic (Enthalpy) G->H Determined by ITC S ΔS_mic (Entropy) G->S Calculated H->S TΔS_mic T Temperature (T)

Conclusion

The physicochemical properties of this compound micelles are fundamental to their application in various scientific and industrial fields. This guide has provided a detailed overview of the critical micelle concentration, aggregation number, micellar size and shape, and the thermodynamic principles governing micellization. The experimental protocols outlined offer a practical framework for the characterization of these properties. While specific data for this compound can be limited, the close relationship with sodium 10-undecenoate provides a reliable basis for understanding its behavior. Further research focusing on the direct characterization of this compound micelles under a range of conditions will continue to enhance their application in advanced formulations and drug delivery systems.

References

In-Depth Technical Guide: Thermal Decomposition of Sodium Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of sodium undecanoate. While specific experimental data for this compound is limited in published literature, this document synthesizes information from closely related long-chain sodium carboxylates to present a detailed analysis of its expected thermal behavior, decomposition pathways, and the resulting products. This guide also includes detailed experimental protocols for the characterization of such thermal decomposition processes, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA). The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are working with or developing processes involving fatty acid salts.

Introduction

This compound (C₁₁H₂₁NaO₂) is the sodium salt of undecanoic acid, a saturated fatty acid. As a member of the long-chain carboxylate family, its thermal stability and decomposition characteristics are of significant interest in various applications, including pharmaceuticals, polymer processing, and as a phase-change material. Understanding the thermal decomposition of this compound is crucial for determining its processing limits, predicting its long-term stability at elevated temperatures, and identifying potential degradation products.

The thermal decomposition of sodium carboxylates generally proceeds via a decarboxylation reaction, leading to the formation of sodium carbonate and a ketone. For this compound, the primary decomposition products are expected to be sodium carbonate and 11-heneicosanone (di-decyl ketone). This guide will elaborate on this proposed mechanism and the analytical techniques used to study it.

Thermal Analysis of this compound

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to investigate the thermal stability and phase transitions of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of different decomposition stages, and the mass of the residual material.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions such as melting, crystallization, and solid-state transitions, and to determine the enthalpy changes associated with these processes.

Quantitative Data

Due to the absence of specific TGA/DSC data for this compound in the available literature, the following table presents representative data for a similar long-chain sodium carboxylate, sodium stearate (C18), to illustrate the expected thermal events.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Enthalpy Change (J/g)
Melting~225~235-Endothermic
Decomposition Stage 1 ~400~450~35-45-
Decomposition Stage 2 ~450~500~20-30-
Final Residue (as Na₂CO₃)>550-~15-20-

Note: This data is illustrative and based on the typical thermal behavior of long-chain sodium carboxylates. The actual values for this compound may vary.

Decomposition Pathway and Products

The primary thermal decomposition pathway for this compound is believed to be a decarboxylation reaction, which can be represented by the following overall equation:

2 C₁₀H₂₁COONa → (C₁₀H₂₁)₂CO + Na₂CO₃

This reaction yields 11-heneicosanone (di-decyl ketone) and sodium carbonate. At higher temperatures, the ketone product may undergo further decomposition, leading to the formation of smaller hydrocarbons.

Signaling Pathway of Decomposition

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

DecompositionPathway SodiumUndecanoate This compound (2 C₁₀H₂₁COONa) Intermediate Transition State (Decarboxylation) SodiumUndecanoate->Intermediate Heat (Δ) Products Primary Products Intermediate->Products Ketone 11-Heneicosanone ((C₁₀H₂₁)₂CO) Products->Ketone SodiumCarbonate Sodium Carbonate (Na₂CO₃) Products->SodiumCarbonate SecondaryProducts Secondary Decomposition (Hydrocarbons) Ketone->SecondaryProducts Higher Temp.

Proposed thermal decomposition pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q500 or equivalent).

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Weigh approximately 5-10 mg of finely ground this compound powder into a platinum or alumina TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition, peak decomposition temperatures, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify phase transitions and measure the enthalpy changes in this compound upon heating.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q2000 or equivalent).

Procedure:

  • Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

  • Weigh approximately 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

  • Place the sample pan and an empty, sealed reference pan in the DSC cell.

  • Equilibrate the cell at a starting temperature of 25 °C.

  • Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min under a nitrogen purge of 50 mL/min.

  • Record the heat flow as a function of temperature.

  • Analyze the DSC thermogram to identify endothermic and exothermic peaks corresponding to melting and other phase transitions.

Evolved Gas Analysis (EGA) using TGA-MS/FTIR Protocol

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Apparatus: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Set up the TGA instrument as described in the TGA protocol.

  • Connect the outlet of the TGA furnace to the inlet of the MS or FTIR gas cell via a heated transfer line (typically maintained at 200-250 °C to prevent condensation of evolved products).

  • Perform the TGA experiment as previously described.

  • Simultaneously, acquire mass spectra or infrared spectra of the evolved gases at regular intervals throughout the TGA run.

  • Correlate the evolution of specific gases (identified by their mass-to-charge ratio in MS or characteristic infrared absorption bands in FTIR) with the mass loss events observed in the TGA data.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the complete thermal analysis of this compound.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_ThermalAnalysis Thermal Analysis cluster_ProductAnalysis Evolved Gas Analysis cluster_DataAnalysis Data Interpretation Sample This compound Sample TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC TGA_MS TGA-MS TGA->TGA_MS TGA_FTIR TGA-FTIR TGA->TGA_FTIR DecompositionProfile Decomposition Profile (Temp, Mass Loss) TGA->DecompositionProfile PhaseTransitions Phase Transitions (Melting Point, Enthalpy) DSC->PhaseTransitions ProductIdentification Identification of Decomposition Products TGA_MS->ProductIdentification TGA_FTIR->ProductIdentification Mechanism Elucidation of Decomposition Mechanism DecompositionProfile->Mechanism ProductIdentification->Mechanism

Workflow for the thermal analysis of this compound.

Conclusion

This technical guide has outlined the expected thermal decomposition behavior of this compound based on the established chemistry of long-chain sodium carboxylates. The primary decomposition pathway involves decarboxylation to form a ketone and sodium carbonate. The provided experimental protocols for TGA, DSC, and EGA offer a robust framework for the detailed characterization of this process. While specific quantitative data for this compound remains to be published, the information and methodologies presented here provide a strong foundation for researchers and professionals working with this and related compounds. Further research is encouraged to determine the precise thermal properties of this compound to enhance its application in various scientific and industrial fields.

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium undecanoate (C₁₁H₂₁NaO₂), the sodium salt of undecanoic acid, is a compound of interest in various fields, including pharmaceuticals and materials science. Understanding its solid-state structure is crucial for predicting its physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development and formulation. The arrangement of molecules in a crystalline lattice dictates these macroscopic properties. X-ray diffraction is the definitive technique for elucidating such atomic-level arrangements.

This technical guide details the experimental and analytical workflow for determining the crystal structure of this compound, from sample preparation to data analysis and visualization.

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that relies on the diffraction of X-rays by a crystalline sample. The primary methods employed are single-crystal X-ray diffraction and powder X-ray diffraction.

2.1. Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction offers the most precise and unambiguous determination of a crystal structure, providing detailed information on bond lengths, bond angles, and atomic positions.

Methodology:

  • Crystal Growth: The initial and often most challenging step is to grow a high-quality single crystal of this compound suitable for diffraction. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt. The choice of solvent is critical and may involve screening various polar and non-polar solvents.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is then rotated. The diffracted X-rays are recorded by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal lattice (space group).

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is followed by a refinement process to optimize the fit between the observed and calculated diffraction patterns.

2.2. Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for identifying crystalline phases and determining unit cell parameters from a polycrystalline sample.

Methodology:

  • Sample Preparation: A fine powder of this compound is prepared and packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the crystalline phases present. The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice.

Data Presentation: Crystallographic Data

A comprehensive crystal structure analysis report includes a standardized set of quantitative data. The following table provides a template for the crystallographic data of this compound. Note: As of the latest literature search, a complete, publicly available single-crystal structure determination for this compound has not been identified. The table below is therefore a template illustrating the required data parameters.

Parameter Value
Chemical FormulaC₁₁H₂₁NaO₂
Formula Weight208.27 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensions
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
Z (Formula units/unit cell)To be determined
Data Collection
Temperature (K)e.g., 100 K
Wavelength (Å)e.g., 0.71073 (Mo Kα)
Refinement
R-factor (%)To be determined
Goodness-of-fitTo be determined

Visualization of Experimental Workflow and Logical Relationships

Visual diagrams are essential for representing complex workflows and relationships in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate the key processes in crystal structure analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis cluster_output Output synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth (Single Crystal or Powder) purification->crystal_growth sc_xrd Single-Crystal X-ray Diffraction crystal_growth->sc_xrd pxrd Powder X-ray Diffraction crystal_growth->pxrd unit_cell Unit Cell Determination sc_xrd->unit_cell pxrd->unit_cell space_group Space Group Determination unit_cell->space_group structure_solution Structure Solution space_group->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file data_tables Quantitative Data Tables structure_refinement->data_tables visualization Molecular Visualization structure_refinement->visualization

Figure 1: Experimental workflow for this compound crystal structure analysis.

logical_relationship cluster_properties Physicochemical Properties cluster_structure Crystal Structure cluster_analysis Analytical Technique solubility Solubility stability Stability bioavailability Bioavailability crystal_structure Molecular Packing & Intermolecular Interactions crystal_structure->solubility crystal_structure->stability crystal_structure->bioavailability xrd X-ray Diffraction xrd->crystal_structure

The Biological Activity of Sodium Undecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium undecanoate, the sodium salt of undecanoic acid (a saturated fatty acid), is a compound with emerging biological significance. As a medium-chain fatty acid salt, it possesses surfactant properties and has demonstrated a range of biological activities, including antimicrobial and potential immunomodulatory effects. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound, with a focus on its antimicrobial and cytotoxic properties. It includes a compilation of available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways to support further research and development.

Antimicrobial Activity

The antimicrobial properties of this compound are primarily attributed to its parent compound, undecanoic acid. The proposed mechanisms of action against both fungi and bacteria are multifaceted, primarily targeting the integrity and function of the cell membrane.

Antifungal Activity

Undecanoic acid has shown notable efficacy against various fungal species, particularly dermatophytes like Trichophyton rubrum and yeasts such as Candida albicans.[1] The primary mechanisms of its antifungal action include:

  • Cell Membrane Disruption: Undecanoic acid integrates into the fungal cell membrane, leading to destabilization and increased permeability. This disruption results in the leakage of essential intracellular components and ultimately cell death.

  • Induction of Oxidative Stress: The compound can trigger the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage to cellular components, including lipids, proteins, and nucleic acids.[2]

  • Inhibition of Ergosterol Synthesis: Ergosterol is a vital component of the fungal cell membrane. Undecanoic acid can interfere with its synthesis, further compromising membrane integrity and function.[2]

  • Metabolic Interference: It has been shown to affect the expression of genes critical for fungal virulence and metabolism.[1]

Antibacterial Activity

The antibacterial action of undecanoic acid and its salts also centers on membrane disruption. It has been shown to inhibit the formation of bacterial persister cells and biofilms, which are critical for chronic infections. The lipophilic nature of the fatty acid allows it to insert into the bacterial cell membrane, disrupting its structure and function.

Quantitative Antimicrobial Data

While specific MIC values for this compound are not extensively reported, data for the closely related undecylenic acid and its derivatives provide valuable insights.

CompoundOrganismMIC (mg/mL)Reference
Arginine Undecylenate (GS-1)Staphylococcus aureus (MSSA, MRSA)0.60 - 1.26
Arginine Undecylenate (GS-1)Streptococcus pyogenes0.60 - 1.26
10-Undecynoic AcidStreptococcus mutans2.5
10-Undecynoic AcidStreptococcus sobrinus2.5
Undecylenic AcidCandida albicans> 3 mM (inhibits biofilm)

Cytotoxicity

The cytotoxic effects of this compound and its parent acid have been evaluated in various cell lines. As a surfactant, it can disrupt cell membranes at higher concentrations.

CompoundCell LineIC50Exposure TimeReference
Undecylenic Acid (as GS-1)HeLa0.9862 mMNot Specified
Undecylenic Acid (as GS-1)A5490.3751 mMNot Specified
Undecylenic Acid (as GS-1)Jurkat0.5782 mMNot Specified
Undecylenic Acid (as GS-1)U9370.2893 mMNot Specified
Sodium Dodecyl Sulfate (SDS)HaCaTVaries with exposure3 min - 48 h
Sodium UndecylenateCaco-2Comparable to Sodium CaprateNot Specified

Potential Anti-inflammatory and Signaling Effects

While direct evidence for this compound is limited, related short- and medium-chain fatty acids have demonstrated immunomodulatory properties, primarily through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Some fatty acids have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.

MAPK Signaling Pathway

The MAPK signaling cascade is involved in cellular stress responses, proliferation, and apoptosis. The effects of fatty acids on this pathway can be complex, either promoting or inhibiting its activation depending on the context.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal and antibacterial susceptibility testing.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal isolates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the microbial strain overnight. Suspend colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound: Prepare a 2-fold serial dilution of the this compound stock solution in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted compound. This will bring the final volume to 200 µL and the inoculum to the target concentration.

  • Controls: Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

This protocol is based on standard methods for assessing cell viability.

Materials:

  • 96-well cell culture plates

  • Adherent or suspension cells (e.g., HaCaT, Caco-2, HepG2)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Anti-inflammatory Assay: Inhibition of Bovine Serum Albumin (BSA) Denaturation

This assay provides a simple in vitro screen for anti-inflammatory activity.

Materials:

  • Bovine Serum Albumin (BSA) solution (0.2% in Tris-buffered saline, pH 6.8)

  • This compound stock solution

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a test tube, prepare a reaction mixture containing 2.8 mL of PBS, 2 mL of varying concentrations of this compound, and 0.2 mL of egg albumin (or 0.5 mL of 0.2% BSA solution).

  • Control: Prepare a control tube containing the same mixture but with the vehicle instead of the this compound solution.

  • Incubation: Incubate all tubes at 37°C for 15-20 minutes.

  • Heat-Induced Denaturation: Heat the tubes at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Visualizations of Signaling Pathways and Experimental Workflows

Proposed Antifungal Mechanism of Action

Antifungal_Mechanism cluster_membrane Cell Membrane Disruption cluster_oxidative Oxidative Stress Induction cluster_ergosterol Metabolic Interference Sodium_Undecanoate This compound Membrane_Integration Integration into Fungal Cell Membrane Sodium_Undecanoate->Membrane_Integration ROS_Production Increased Reactive Oxygen Species (ROS) Sodium_Undecanoate->ROS_Production Ergosterol_Inhibition Inhibition of Ergosterol Synthesis Sodium_Undecanoate->Ergosterol_Inhibition Virulence_Gene_Modulation Modulation of Virulence Genes Sodium_Undecanoate->Virulence_Gene_Modulation Permeability_Increase Increased Membrane Permeability Membrane_Integration->Permeability_Increase Component_Leakage Leakage of Intracellular Components Permeability_Increase->Component_Leakage Cell_Death Fungal Cell Death Component_Leakage->Cell_Death Oxidative_Damage Oxidative Damage to Cellular Components ROS_Production->Oxidative_Damage Oxidative_Damage->Cell_Death Ergosterol_Inhibition->Permeability_Increase

Caption: Proposed antifungal mechanisms of this compound.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculate_Plate Inoculate 96-well Plate Inoculum_Prep->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution of this compound in Broth Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Potential Anti-inflammatory Signaling Cascade

Anti_Inflammatory_Pathway Sodium_Undecanoate This compound IKK IKK Complex Sodium_Undecanoate->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates Cytokines Pro-inflammatory Cytokines Inflammatory_Genes->Cytokines Leads to

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound exhibits a range of biological activities, with its antimicrobial properties being the most characterized, largely through studies on its parent compound, undecanoic acid. Its mechanisms of action primarily involve the disruption of microbial cell membranes, induction of oxidative stress, and interference with key metabolic pathways. While quantitative data specifically for this compound are still emerging, the information available for related compounds provides a strong foundation for its potential applications. Further research is warranted to fully elucidate its effects on cellular signaling pathways, particularly in the context of inflammation, and to establish a comprehensive profile of its biological activity. The experimental protocols and visualizations provided in this guide are intended to facilitate these future investigations.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Sodium Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sodium undecanoate, an anionic surfactant of significant interest in pharmaceutical sciences and colloid chemistry. The document details the thermodynamic principles governing micellization, presents available quantitative data on the CMC of this compound under various conditions, and outlines the primary experimental protocols for its determination. This guide is intended to serve as a vital resource for researchers and professionals engaged in the formulation of drug delivery systems, the study of surfactant-based systems, and the broader field of surface science.

Introduction to Critical Micelle Concentration (CMC)

Surfactants are amphiphilic molecules, possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, these molecules exhibit unique behavior. At low concentrations, they exist as individual monomers. However, as the concentration increases, they tend to adsorb at the air-water interface, which reduces the surface tension of the solution.

Once the interface is saturated, a phenomenon known as self-assembly occurs. The surfactant monomers aggregate in the bulk solution to form thermodynamically stable, colloidal-sized clusters called micelles.[1][2] This process is driven by the hydrophobic effect, an entropic process that minimizes the unfavorable contact between the hydrophobic tails and water molecules.[1][3] The specific concentration at which this self-assembly begins is defined as the Critical Micelle Concentration (CMC) .[2]

Above the CMC, the addition of more surfactant primarily results in the formation of more micelles, while the monomer concentration remains relatively constant. This transition point is accompanied by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, osmotic pressure, and turbidity, which form the basis for its experimental determination. The CMC is a crucial parameter for any application involving surfactants, as it dictates the minimum concentration required to achieve desired effects like solubilization of poorly soluble drugs, emulsification, and detergency.

Micelle Formation: A Thermodynamic Perspective

The formation of micelles is a spontaneous process, meaning it is associated with a negative Gibbs free energy change (ΔG°mic). This thermodynamic favorability is a result of the interplay between enthalpy (ΔH°mic) and entropy (ΔS°mic) changes, as described by the Gibbs-Helmholtz equation.

The primary driving force for micellization, particularly for ionic surfactants like this compound, is the significant increase in the entropy of the system. This entropy gain stems from the release of ordered water molecules that surround the hydrophobic alkyl chains of the surfactant monomers into the bulk water, a process known as the hydrophobic effect.

The process can be visualized as a transition from a state of dispersed monomers to an equilibrium between monomers and micelles.

Micelle_Formation cluster_0 Below CMC cluster_1 At / Above CMC Monomers Surfactant Monomers in Bulk Solution Interface Monomers at Air-Water Interface Monomers->Interface Surface Adsorption Micelle Micelle Formation (Hydrophobic Cores Shielded) Monomers->Micelle Aggregation Interface->Micelle Saturation & Self-Assembly Monomer_Eq Monomer-Micelle Equilibrium Micelle->Monomer_Eq Dynamic Equilibrium

Figure 1: Logical flow of surfactant behavior leading to micelle formation.

Quantitative Data: CMC of this compound

Quantitative data for the CMC of this compound is less prevalent in the literature compared to its longer-chain homologues like sodium dodecanoate. However, available studies provide key values. The CMC is highly sensitive to environmental factors such as temperature and the presence of electrolytes.

Table 1: Critical Micelle Concentration (CMC) of this compound in Aqueous Solution

Temperature (°C)Method UsedCMC (mmol/L)Reference
25Surface Tension & Fluorescence45.6(Zhang, et al.)
35Surface Tension & Fluorescence48.1(Zhang, et al.)

Note: The referenced study by Zhang et al., "Surface Chemical lnvestigation on Aqueous Solution of Sodeum Undecanoate and Sodium Undecenoate," provides the basis for these values, highlighting that the presence of a double bond in undecenoate weakens hydrophobicity and thus increases its CMC compared to the saturated this compound.

Factors Influencing the CMC of this compound

Several factors can significantly alter the CMC of an ionic surfactant like this compound:

  • Temperature: For ionic surfactants, the relationship between CMC and temperature is often complex, typically exhibiting a U-shaped curve. Initially, an increase in temperature may decrease the CMC by disrupting the structured water around the hydrophobic tails, favoring micellization. However, at higher temperatures, the increased kinetic energy can disrupt the micelles, thus increasing the CMC.

  • Addition of Electrolytes: The presence of electrolytes, particularly those with a common counter-ion (Na⁺ in this case), generally decreases the CMC of ionic surfactants. The added ions shield the electrostatic repulsion between the negatively charged carboxylate head groups of the this compound molecules in a micelle. This reduced repulsion allows the monomers to aggregate more easily and at a lower concentration.

  • Hydrophobic Chain Length: Within a homologous series of surfactants, increasing the length of the hydrophobic alkyl chain leads to a decrease in the CMC. Longer chains have a stronger hydrophobic effect, driving them to form micelles at lower concentrations to minimize contact with water.

Experimental Protocols for CMC Determination

The CMC is determined by monitoring a specific physicochemical property of the surfactant solution as a function of its concentration and identifying the concentration at which an abrupt change in that property occurs. The three most common and reliable methods are detailed below.

Surface Tension Method

Principle: This is a classic and widely applicable method. As surfactant concentration increases, monomers adsorb at the air-water interface, causing a sharp decrease in the surface tension of the solution. When the surface becomes saturated and micelles begin to form in the bulk, the surface tension remains relatively constant with further increases in concentration. The CMC is determined from the inflection point in the plot of surface tension versus the logarithm of surfactant concentration.

Detailed Protocol (Du Noüy Ring Method):

  • Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity deionized water. Create a series of dilutions from this stock solution, ensuring the concentration range brackets the expected CMC.

  • Instrumentation: Use a calibrated tensiometer equipped with a platinum-iridium Du Noüy ring. Ensure the ring is meticulously cleaned with solvent and flamed to remove any organic residues before each measurement.

  • Measurement:

    • Pour a sample of the most dilute solution into a clean, thermostated vessel.

    • Immerse the ring below the surface of the liquid.

    • Slowly raise the sample stage, causing the ring to be pulled through the interface.

    • Record the maximum force required to detach the ring from the surface. This force is proportional to the surface tension.

    • Repeat the measurement for each prepared concentration, moving from lowest to highest.

  • Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis. The plot will show two linear regions. The CMC is the concentration corresponding to the intersection point of the extrapolated linear portions of the graph.

Conductivity Method

Principle: This method is highly effective for ionic surfactants like this compound. Below the CMC, the surfactant exists as individual ions (undecanoate anions and sodium cations), and the specific conductivity of the solution increases linearly with concentration. Above the CMC, newly added surfactant molecules form micelles. Micelles are much larger and have a lower electrophoretic mobility than individual ions. Furthermore, they bind a fraction of the counter-ions, effectively reducing the total number of mobile charge carriers. This results in a decrease in the slope of the conductivity versus concentration plot.

Detailed Protocol:

  • Solution Preparation: Prepare a series of this compound solutions in high-purity, low-conductivity water across a range of concentrations.

  • Instrumentation: Use a calibrated conductivity meter with a thermostated conductivity cell.

  • Measurement:

    • Equilibrate the surfactant solutions to a constant temperature, as conductivity is highly temperature-dependent.

    • Rinse the conductivity cell with a small amount of the first solution to be measured.

    • Immerse the cell in the solution, ensuring the electrodes are fully covered, and allow the reading to stabilize.

    • Record the specific conductivity (κ).

    • Repeat for all solutions, progressing from lowest to highest concentration to minimize cross-contamination.

  • Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration (C). The resulting graph will display two linear segments with different slopes. The CMC is determined as the concentration at the intersection of these two lines.

Fluorescence Spectroscopy Method

Principle: This is a highly sensitive method that utilizes a hydrophobic fluorescent probe (e.g., pyrene) that has different fluorescence characteristics in polar and nonpolar environments. In the aqueous solution below the CMC, the probe is in a polar environment. When micelles form, the hydrophobic probe preferentially partitions into the nonpolar, hydrocarbon-like core of the micelles. This change in the microenvironment of the probe leads to a distinct change in its fluorescence spectrum (e.g., emission intensity, peak ratios, or wavelength shifts).

Detailed Protocol (Using Pyrene as a Probe):

  • Solution Preparation: Prepare a series of this compound solutions. To each solution, add a very small, constant amount of a stock solution of pyrene (typically in a volatile solvent like acetone, which is then evaporated). The final pyrene concentration should be very low (micromolar range) to avoid self-quenching.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Excite the pyrene probe at a suitable wavelength (e.g., ~335 nm).

    • Record the emission spectrum for each sample (typically from ~350 to 500 nm).

    • Note the intensity of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (around 373 nm and 384 nm, respectively). The ratio of these peaks (I₁/I₃) is highly sensitive to the polarity of the probe's environment.

  • Data Analysis: Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. A sigmoidal curve is typically obtained. The CMC is determined from the midpoint of the transition in this curve, often calculated by finding the intersection of the tangents from the pre- and post-micellar regions.

CMC_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Prep_Stock Prepare Surfactant Stock Solution Prep_Dilutions Create Concentration Series Prep_Stock->Prep_Dilutions Measure Measure Physicochemical Property (e.g., Surface Tension, Conductivity) Prep_Dilutions->Measure Thermostated Samples Record Record Data for Each Concentration Measure->Record Plot Plot Property vs. log(Concentration) Record->Plot Identify Identify Inflection Point Plot->Identify Determine Determine CMC Identify->Determine

Figure 2: Generalized experimental workflow for CMC determination.

Conclusion

The critical micelle concentration is a fundamental parameter that defines the self-assembly behavior of this compound in aqueous solutions. Understanding its value and the factors that influence it—such as temperature and electrolyte concentration—is paramount for the effective design and application of surfactant-based systems in drug delivery, formulation science, and other research areas. While data for this compound is not as abundant as for other common surfactants, the established experimental protocols of surface tensiometry, conductometry, and fluorescence spectroscopy provide robust and reliable means for its precise determination. This guide provides the foundational knowledge and procedural details necessary for researchers to accurately characterize and effectively utilize this compound in their work.

References

Spectroscopic Characterization of Sodium Undecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium undecanoate (C₁₁H₂₁NaO₂), the sodium salt of undecanoic acid, is a saturated fatty acid salt with applications in various fields, including pharmaceuticals and materials science. A thorough understanding of its physicochemical properties is crucial for its effective utilization. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, presenting key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique, and logical workflows are visualized using Graphviz diagrams to aid in experimental design and data interpretation.

Introduction

This compound is an amphiphilic molecule consisting of a hydrophilic carboxylate head group and a hydrophobic eleven-carbon aliphatic tail. This structure allows it to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). Spectroscopic techniques are indispensable for elucidating the molecular structure, identifying functional groups, and studying the aggregation behavior of this compound. This guide serves as a comprehensive resource for its spectroscopic analysis.

Physicochemical Properties

A summary of key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₁NaO₂[1]
Molecular Weight 208.27 g/mol [1]
CAS Number 17265-30-4[2][3]
Appearance White solid[4]
Critical Micelle Concentration (CMC) Varies with conditions (e.g., temperature, ionic strength)

Spectroscopic Characterization

The following sections detail the characterization of this compound using various spectroscopic methods. The data for the undecanoate anion is largely inferred from studies on undecanoic acid, as the spectroscopic behavior of the hydrocarbon chain is minimally affected by the counter-ion in many analytical preparations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information on the chemical environment of each carbon and hydrogen atom.

The ¹H NMR spectrum of the undecanoate chain is characterized by distinct signals for the terminal methyl protons, the methylene protons adjacent to the carboxylate group, and the overlapping signals of the other methylene groups.

Table 2: ¹H NMR Spectral Data for the Undecanoate Chain (in CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment
~2.35tα-CH₂ (adjacent to COO⁻)
~1.63quintetβ-CH₂
~1.27m-(CH₂)₇-
~0.88tTerminal CH₃

Data adapted from spectral information for undecanoic acid.

The ¹³C NMR spectrum provides a distinct signal for each carbon atom in a unique chemical environment.

Table 3: ¹³C NMR Spectral Data for the Undecanoate Chain (in CDCl₃)

Chemical Shift (ppm)Assignment
~180C=O (carboxylate)
~34.5α-C (adjacent to COO⁻)
~32.3Methylene chain
~29.9Methylene chain
~29.8Methylene chain
~29.7Methylene chain
~29.5Methylene chain
~25.1Methylene chain
~23.1Methylene chain
~14.5Terminal CH₃

Data adapted from spectral information for undecanoic acid.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, is used to identify the functional groups present in this compound and to study intermolecular interactions.

The FTIR spectrum of this compound is dominated by strong absorptions from the carboxylate group and the hydrocarbon chain.

Table 4: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Mode
~2955C-H asymmetric stretching (CH₃)
~2918C-H asymmetric stretching (CH₂)
~2850C-H symmetric stretching (CH₂)
~1560C=O asymmetric stretching (carboxylate)
~1465C-H scissoring (CH₂)
~1410C=O symmetric stretching (carboxylate)
~720C-H rocking (CH₂)

Data inferred from spectra of undecanoic acid and other sodium carboxylates.

Raman spectroscopy provides complementary information to FTIR, with strong signals often observed for the C-C backbone and symmetric vibrations.

Table 5: Prominent Raman Peaks for this compound (Estimated)

Wavenumber (cm⁻¹)Vibration Mode
~2880C-H symmetric stretching (CH₂)
~2845C-H symmetric stretching (CH₃)
~1440C-H scissoring (CH₂)
~1295C-H twisting (CH₂)
~1130C-C skeletal stretching
~1060C-C skeletal stretching
~890C-C skeletal stretching

Peak positions are estimated based on data for sodium laurate and sodium caprate.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI), the undecanoate anion is typically observed.

Table 6: Mass Spectrometry Data for the Undecanoate Anion

m/zIon
185.15[M-Na]⁻
208.14[M-H]⁻ (undecanoic acid)
231.13[M+Na-2H]⁻

Fragmentation data for undecanoic acid shows characteristic losses of small neutral molecules and alkyl fragments. The molecular ion of undecanoic acid is observed at m/z 186.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are outlined below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃))

  • NMR tubes (5 mm)

  • NMR spectrometer

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent directly in an NMR tube.

  • Solvent Selection: D₂O is suitable for observing the sample in an aqueous environment, though the exchangeable proton of any residual carboxylic acid will not be observed. CDCl₃ can also be used if the sample is sufficiently soluble.

  • Instrument Setup:

    • Tune and shim the spectrometer for the specific solvent.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR. For ¹³C, a sufficient relaxation delay (e.g., 2-5 seconds) is necessary for quantitative analysis.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.

FTIR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

  • This compound

  • Potassium bromide (KBr), FTIR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer with a sample holder

Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-150 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the mixture to a pellet die and press under high pressure (8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Collection: Collect a background spectrum of the empty sample compartment.

  • Sample Spectrum: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Raman Spectroscopy

Objective: To obtain a Raman spectrum to identify vibrational modes, particularly of the carbon backbone.

Materials:

  • This compound (solid powder or aqueous solution)

  • Glass capillary tube or microscope slide

  • Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)

Protocol:

  • Sample Preparation:

    • Solid: Place a small amount of the solid powder on a microscope slide or pack it into a glass capillary tube.

    • Aqueous Solution: Prepare a solution of known concentration in deionized water.

  • Instrument Setup:

    • Calibrate the spectrometer using a standard (e.g., silicon).

    • Select the appropriate laser power and exposure time to maximize signal without causing sample degradation.

  • Data Acquisition: Focus the laser on the sample and collect the Raman scattered light.

  • Data Processing: Process the spectrum to remove any background fluorescence and cosmic rays.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound

  • Solvent (e.g., methanol, water)

  • Mass spectrometer with an electrospray ionization (ESI) source

Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent mixture, such as 50:50 methanol:water.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire spectra in both positive and negative ion modes over an appropriate m/z range.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and any significant fragment ions.

Visualized Workflows and Relationships

Graphviz diagrams are provided to illustrate the logical flow of experiments and the relationships between different characterization techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Output Sample This compound NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman MS Mass Spectrometry Sample->MS Structure Molecular Structure NMR->Structure ¹H & ¹³C Functional_Groups Functional Groups FTIR->Functional_Groups IR Absorptions Vibrational_Modes Vibrational Modes Raman->Vibrational_Modes Raman Shifts MW_Frag Molecular Weight & Fragmentation MS->MW_Frag m/z

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Data_Integration center_node This compound Characterization Final_Analysis Complete Structural and Physicochemical Profile center_node->Final_Analysis Leads to NMR_Data NMR Data (¹H, ¹³C) NMR_Data->center_node Confirms Connectivity Vibrational_Data Vibrational Data (FTIR, Raman) Vibrational_Data->center_node Identifies Functional Groups MS_Data MS Data (Molecular Ion, Fragments) MS_Data->center_node Confirms Mass

Caption: Integration of data from multiple spectroscopic techniques for a complete analysis.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of this compound. By summarizing key quantitative data and providing explicit experimental protocols for NMR, FTIR, Raman, and Mass Spectrometry, this document serves as a valuable resource for researchers and professionals. The integrated application of these techniques, as illustrated in the workflows, enables a comprehensive understanding of the molecular structure and properties of this important fatty acid salt, facilitating its application in drug development and other scientific endeavors.

References

molecular formula and weight of sodium undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Sodium undecanoate, the sodium salt of undecanoic acid, is a chemical compound with applications in various scientific fields. This document outlines its core physicochemical properties.

Molecular Formula and Weight

The molecular and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC11H21NaO2[1][2]
Molecular Weight208.27 g/mol [1][2]
Alternate Molecular FormulaC11H22O2.Na[3]
Alternate Molecular Weight209.28 g/mol

The slight variation in molecular formula and weight is due to the representation of the sodium salt. The formula C11H21NaO2 and corresponding weight of 208.27 g/mol represent the anhydrous salt. The alternate formula, C11H22O2.Na, and its associated molecular weight of 209.28 g/mol , account for the separate masses of undecanoic acid and a sodium ion.

References

Sodium Undecanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 17265-30-4

This technical guide provides an in-depth overview of sodium undecanoate, a sodium salt of the saturated fatty acid, undecanoic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications in drug delivery, and relevant experimental methodologies. While this compound is not typically an active pharmaceutical ingredient with its own signaling pathways, it serves as a critical excipient, functioning as a surfactant, emulsifier, and permeation enhancer.

Physicochemical Properties

This compound is an anionic surfactant that possesses an 11-carbon aliphatic chain. This structure imparts amphiphilic properties to the molecule, allowing it to interface between aqueous and lipid phases. Key physicochemical data are summarized below for easy reference.

PropertyValueReference(s)
CAS Number 17265-30-4[1][2]
Molecular Formula C₁₁H₂₁NaO₂[2]
Molecular Weight 208.27 g/mol [2][3]
Appearance White to off-white powder or crystalline solid
Synonyms Undecanoic acid, sodium salt; Sodium undecylate
Purity >99% (commercially available)
Storage Room temperature

Surfactant Properties and Critical Micelle Concentration (CMC)

As a surfactant, a key parameter for this compound is its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate to form micelles. This property is crucial for its function in solubilizing poorly soluble drugs and forming micro- or nanoemulsions.

SurfactantAlkyl Chain LengthCMC (mM in water at 25°C)
Sodium Octyl SulfateC8~130
This compound (Expected Range) C11 ~10 - 30 (Estimated)
Sodium Dodecyl Sulfate (SDS)C12~8.3
Sodium Tetradecyl SulfateC14~2.1
Note: This table presents representative values to demonstrate the trend of decreasing CMC with increasing alkyl chain length for anionic surfactants. The value for this compound is an educated estimate based on this trend.

Role in Drug Delivery: Permeation Enhancement

This compound, as a medium-chain fatty acid salt, can function as a permeation enhancer, facilitating the transport of drug molecules across biological membranes, such as the intestinal epithelium. This effect is particularly relevant for the oral delivery of poorly permeable drugs, including peptides and proteins. The mechanism is believed to involve the transient and reversible opening of tight junctions between epithelial cells and the perturbation of the cell membrane, thereby increasing both paracellular and transcellular transport.

The following diagram illustrates the proposed mechanism of action for this compound as a permeation enhancer.

G Mechanism of this compound as a Permeation Enhancer cell1 Epithelial Cell 1 cell1_perturbed Perturbed Cell Membrane cell1->cell1_perturbed 5. Membrane Fluidization cell2 Epithelial Cell 2 tj Tight Junction tj_open Opened Tight Junction tj->tj_open 3. Transient Opening SU This compound SU->cell1 2. Insertion into Cell Membrane SU->tj 1. Interaction with Tight Junction Proteins drug Drug Molecule drug->tj_open 4. Paracellular Transport drug->cell1_perturbed 6. Transcellular Transport

Caption: Logical flow of this compound's action as a permeation enhancer.

Experimental Protocols

Given its role as a surfactant and emulsifier, this compound is frequently used in the preparation of lipid-based drug delivery systems like microemulsions and solid lipid nanoparticles (SLNs). Below is a representative protocol for the preparation of a drug-loaded solid lipid nanoparticle (SLN) formulation using a hot homogenization and ultrasonication method.

Objective: To prepare drug-loaded Solid Lipid Nanoparticles (SLNs) using this compound as a surfactant.

Materials:

  • Lipophilic drug

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • This compound

  • Co-surfactant (e.g., Poloxamer 188, optional)

  • Purified water

Equipment:

  • Magnetic stirrer with heating plate

  • Probe sonicator

  • Water bath

  • Homogenizer (optional)

  • Particle size analyzer

  • Transmission Electron Microscope (TEM)

Methodology:

  • Preparation of the Lipid Phase:

    • Weigh the required amounts of the solid lipid and the lipophilic drug.

    • Heat the solid lipid 5-10°C above its melting point in a beaker on a heating plate with gentle stirring until a clear, homogenous lipid melt is obtained.

    • Disperse the drug in the molten lipid and stir until it is completely dissolved.

  • Preparation of the Aqueous Phase:

    • Weigh the required amount of this compound (and co-surfactant, if used).

    • Dissolve the this compound in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring using a magnetic stirrer.

    • Continue stirring for 10-15 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • Homogenization and Nanoparticle Formation:

    • Subject the hot pre-emulsion to high-energy dispersion using a probe sonicator.

    • Sonicate for a defined period (e.g., 5-15 minutes) at a specific power output to reduce the droplet size to the nanometer range. The energy input is a critical parameter to control the final particle size.

    • Alternatively, a high-pressure homogenizer can be used for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).

  • Cooling and Solidification:

    • Transfer the resulting hot nanoemulsion to an ice bath to allow the lipid droplets to cool and solidify, forming the SLNs.

    • Continue gentle stirring during the cooling process to prevent aggregation.

  • Characterization:

    • Measure the mean particle size, polydispersity index (PDI), and zeta potential of the prepared SLN dispersion using a particle size analyzer.

    • Observe the morphology of the SLNs using Transmission Electron Microscopy (TEM).

    • Determine the drug entrapment efficiency and loading capacity using an appropriate analytical method (e.g., HPLC) after separating the free drug from the SLNs.

The following diagram outlines this experimental workflow.

G Experimental Workflow for SLN Preparation using this compound cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_char Characterization A 1. Prepare Lipid Phase: - Melt solid lipid - Dissolve drug C 3. Form Pre-emulsion: - Add aqueous phase to lipid phase - Stir vigorously A->C B 2. Prepare Aqueous Phase: - Dissolve this compound in water - Heat to same temperature as lipid phase B->C D 4. High-Energy Homogenization: - Probe Sonication or - High-Pressure Homogenization C->D E 5. Cooling & Solidification: - Transfer to ice bath - Gentle stirring D->E F 6. Analyze SLNs: - Particle Size & Zeta Potential - Morphology (TEM) - Entrapment Efficiency E->F

Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs).

References

The Natural Occurrence of Undecanoic Acid and Its Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanoic acid, a saturated medium-chain fatty acid, is a naturally occurring compound found across various biological systems, from microorganisms to mammals. This technical guide provides an in-depth overview of the natural occurrence of undecanoic acid and its salts, with a focus on quantitative data, experimental protocols for its analysis, and its role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the biological significance and potential applications of this fatty acid.

Natural Occurrence of Undecanoic Acid

Undecanoic acid, also known as n-undecylic acid, is biosynthesized and found in a variety of natural sources, including dairy products, human milk, plant oils, and microorganisms. While generally present in lower concentrations compared to other fatty acids, its presence is of significant interest due to its biological activities.

Animal Sources

Undecanoic acid is a constituent of milk fat in various mammals. Its concentration can be influenced by factors such as species, diet, and lactation stage.

  • Dairy Products: Undecanoic acid is found in dairy products such as cow's milk, goat's milk, butter, and cheese.[1][2][3] In goat milk, its concentration has been quantified, showing variability based on the farming system. For instance, one study reported an average concentration of 0.13 g per 100g of total fatty acids in goat milk from a low-input organic system. In cheese, particularly aged varieties like Cheddar, undecanoic acid contributes to the flavor profile.[4] The lipolysis that occurs during cheese ripening releases free fatty acids, including undecanoic acid.[5]

  • Human Milk: Undecanoic acid is a component of human breast milk.

Plant Sources

Several plant species are known to contain undecanoic acid, often as a minor component of their essential oils or seed fats.

  • Coconut Oil: Coconut oil and palm kernel oil are known sources of medium-chain fatty acids. While lauric acid is the most abundant, undecanoic acid is also present.

  • Other Plants: Undecanoic acid has been identified in plants such as Diplotaxis harra and Blumea aromatica.

Microbial Sources

Undecanoic acid has been identified in various microorganisms, where it can play a role in signaling and defense.

  • Fungi: The dermatophyte Trichophyton rubrum is a notable fungal species where undecanoic acid has been studied for its antifungal properties.

  • Diatoms: The marine diatom Coscinodiscus has been reported to contain undecanoic acid.

Quantitative Data on Undecanoic Acid Occurrence

The concentration of undecanoic acid varies significantly among different natural sources. The following table summarizes the available quantitative data.

Natural SourceSample TypeConcentration of Undecanoic AcidReference(s)
Goat MilkFat0.10 - 0.13 g/100g of total fatty acids
Cheddar-type CheeseVolatile fractionIdentified as a key volatile acid

Note: Quantitative data for undecanoic acid in many natural sources is not extensively reported in the literature, often being grouped with other minor fatty acids.

Natural Occurrence of Undecanoic Acid Salts

The natural occurrence of undecanoic acid in the form of salts (undecanoates) within biological systems is not well-documented. While salts like calcium undecylenate and zinc undecylenate are used in commercial products for their antifungal properties, they are typically derived from the processing of castor oil and are not reported as naturally occurring in the same form in dietary sources or within the human body.

Experimental Protocols

The accurate quantification of undecanoic acid from complex biological matrices requires robust extraction and analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable technique.

Extraction of Free Fatty Acids from Dairy Products

This protocol is adapted for the extraction of free fatty acids from milk and cheese.

Materials:

  • Ether-heptane mixture

  • Ethanol

  • 2.5 M Sulfuric acid

  • Sodium sulfate (anhydrous)

  • Internal standard (e.g., a deuterated fatty acid)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation (Milk): To a known volume of milk, add a known amount of the internal standard. Add ethanol and 2.5 M sulfuric acid.

  • Sample Preparation (Cheese): Grind a known weight of cheese with anhydrous sodium sulfate. Add a known amount of the internal standard and 2.5 M sulfuric acid.

  • Extraction: Add the ether-heptane mixture to the prepared sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture to achieve clear phase separation.

  • Collection: Carefully collect the upper organic layer containing the free fatty acids.

  • Drying: Dry the organic extract under a stream of nitrogen.

Derivatization and GC-MS Analysis

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs).

Materials:

  • Boron trifluoride (BF3) in methanol (14%) or methanolic HCl

  • Hexane

  • Saturated NaCl solution

  • GC-MS system with a suitable capillary column (e.g., DB-WAX, FFAP)

Procedure:

  • Derivatization: To the dried fatty acid extract, add BF3-methanol reagent. Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.

  • Extraction of FAMEs: After cooling, add hexane and a saturated NaCl solution to the vial. Vortex and allow the layers to separate.

  • Sample Injection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

  • GC-MS Analysis: Inject the sample into the GC-MS system. The separation of FAMEs is achieved on a polar capillary column, and detection is performed by mass spectrometry in either scan or selected ion monitoring (SIM) mode for quantification.

experimental_workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Milk, Cheese) homogenize Homogenization/ Grinding sample->homogenize add_is Add Internal Standard homogenize->add_is extract_solvent Solvent Extraction (e.g., Folch/Bligh-Dyer) add_is->extract_solvent phase_sep Phase Separation extract_solvent->phase_sep collect_lipid Collect Lipid Layer phase_sep->collect_lipid saponification Saponification (optional, for total FAs) collect_lipid->saponification methylation Methylation (e.g., BF3/Methanol) collect_lipid->methylation For Free FAs saponification->methylation extract_fame Extract FAMEs methylation->extract_fame gcms GC-MS Analysis extract_fame->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Fig. 1: General workflow for the extraction and analysis of fatty acids from biological samples.

Signaling Pathways Involving Undecanoic Acid

Undecanoic acid is not merely a metabolic intermediate but also functions as a signaling molecule, interacting with specific receptors to elicit cellular responses.

GPR84 Signaling in Immune Cells

Undecanoic acid is an agonist for G-protein coupled receptor 84 (GPR84), a receptor primarily expressed on immune cells such as macrophages and neutrophils. Activation of GPR84 by undecanoic acid and other medium-chain fatty acids initiates a pro-inflammatory signaling cascade.

Key Events in GPR84 Signaling:

  • Ligand Binding: Undecanoic acid binds to the extracellular domain of GPR84.

  • G-protein Activation: Ligand binding induces a conformational change in GPR84, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gi/o family.

  • Downstream Signaling: The activated G-protein subunits modulate the activity of downstream effectors, leading to:

    • Increased Intracellular Calcium: Activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) can lead to the release of calcium from intracellular stores.

    • MAPK Pathway Activation: GPR84 signaling can activate the mitogen-activated protein kinase (MAPK) pathway, including ERK.

    • NF-κB Activation: The pathway can also lead to the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.

  • Cellular Responses: These signaling events culminate in pro-inflammatory and pro-phagocytic responses in macrophages.

GPR84_signaling UDA Undecanoic Acid GPR84 GPR84 UDA->GPR84 Gi Gi/o Protein GPR84->Gi activates PLC PLC Gi->PLC activates MAPK MAPK Pathway (ERK) Gi->MAPK activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca IKK IKK Complex DAG->IKK NFkB_p p-NF-κB IKK->NFkB_p phosphorylates NFkB_nuc p-NF-κB NFkB_p->NFkB_nuc translocates Gene Inflammatory Gene Expression NFkB_nuc->Gene induces

Fig. 2: Simplified signaling pathway of GPR84 activation by undecanoic acid.
Antifungal Mechanism of Action

Undecanoic acid exhibits significant antifungal activity, particularly against dermatophytes like Trichophyton rubrum. Its mechanism is multifaceted, involving the disruption of cellular homeostasis and integrity.

Key Antifungal Actions:

  • Membrane Disruption: As a fatty acid, undecanoic acid can intercalate into the fungal cell membrane, altering its fluidity and integrity, leading to leakage of cellular contents.

  • Inhibition of Biofilm Formation: Undecanoic acid has been shown to inhibit the formation of biofilms by pathogenic microorganisms.

  • Modulation of Gene Expression: It can affect the expression of genes crucial for fungal virulence and metabolism.

Conclusion

Undecanoic acid is a naturally occurring medium-chain fatty acid with diverse biological roles. Its presence in common dietary sources and its function as a signaling molecule, particularly in the immune system, underscore its importance. The detailed experimental protocols provided in this guide offer a framework for its accurate quantification, which is essential for further research into its physiological and pathological roles. The elucidation of its signaling pathways, such as through GPR84, opens avenues for therapeutic interventions in inflammatory and infectious diseases. Further research is warranted to fully understand the quantitative distribution of undecanoic acid in a wider range of natural sources and to explore the therapeutic potential of modulating its signaling pathways.

References

Self-Assembly of Sodium Undecanoate in Polar Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Surfactant Self-Assembly

Sodium undecanoate (C₁₁H₂₁NaO₂) is an anionic surfactant belonging to the family of sodium carboxylates, commonly known as soaps. As an amphiphilic molecule, it possesses a dual nature: a long hydrophobic alkyl chain (the undecyl tail) and a polar hydrophilic carboxylate head group. This molecular architecture drives its spontaneous self-assembly in polar solvents to form organized aggregates called micelles. This process, known as micellization, is fundamental to a wide range of applications, including detergency, emulsification, and advanced drug delivery systems for poorly soluble active pharmaceutical ingredients (APIs).

The primary driving force for micellization in aqueous solutions is the hydrophobic effect.[1] When dissolved in a polar solvent like water, the hydrophobic tails of the surfactant monomers disrupt the hydrogen-bonding network of water molecules, leading to an energetically unfavorable state. To minimize this disruption and increase the overall entropy of the system, the surfactant molecules aggregate.[1] They arrange themselves to sequester the hydrophobic tails in a nonpolar core, while the hydrophilic head groups remain in contact with the polar solvent, forming the micellar corona.

This guide provides a detailed technical overview of the core principles governing the self-assembly of this compound in polar solvents, the thermodynamic parameters of the process, standard experimental protocols for characterization, and its applications in drug development.

The Critical Micelle Concentration (CMC)

Micelle formation does not occur at all concentrations. Instead, it begins abruptly above a specific concentration known as the Critical Micelle Concentration (CMC).[1][2]

  • Below the CMC: Surfactant molecules exist predominantly as individual monomers in the solution. The surface tension of the solution decreases sharply with increasing surfactant concentration as monomers populate the surface.[2]

  • At and Above the CMC: The bulk of the solution becomes saturated with monomers, and any additional surfactant molecules added to the system preferentially form micelles. At this point, physical properties of the solution, such as surface tension, conductivity, and osmotic pressure, show a distinct change in their dependence on concentration.

The CMC is a crucial parameter that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to initiate micelle formation and achieve the desired surface activity. For soaps like this compound, the CMC in aqueous solution typically falls within the range of 10⁻⁴ to 10⁻³ M.

Thermodynamics of Micellization

The process of micellization is a spontaneous thermodynamic equilibrium between monomers and micelles. The key thermodynamic parameters—the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization—provide insight into the driving forces of self-assembly.

These parameters are related by the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic

The standard Gibbs free energy of micellization can be calculated from the CMC (expressed as a mole fraction, XCMC) using the following equation for ionic surfactants: ΔG°mic ≈ (2 - β) RT ln(XCMC) where β is the degree of counterion binding to the micelle, R is the universal gas constant, and T is the absolute temperature.

  • Gibbs Free Energy (ΔG°mic): A negative value indicates that micellization is a spontaneous process.

  • Enthalpy (ΔH°mic): This term reflects the heat change during micelle formation. It can be endothermic (positive) or exothermic (negative) depending on the surfactant and temperature. For many ionic surfactants, micellization is endothermic at lower temperatures.

  • Entropy (ΔS°mic): A large, positive entropy change is the hallmark of the hydrophobic effect. It primarily results from the release of ordered water molecules from around the hydrophobic tails, which greatly increases the overall disorder of the system.

For many ionic surfactants, the micellization process is entropy-driven at low temperatures and becomes more enthalpy-driven as the temperature increases.

Quantitative Data on Micelle Formation

Note: The following tables use data for Sodium Dodecyl Sulfate (SDS) in aqueous solution to demonstrate typical quantitative values and trends for anionic surfactants due to the limited availability of comprehensive tabulated data for this compound.

Table 1: Critical Micelle Concentration of SDS in Water at Various Temperatures
Temperature (°C)Temperature (K)CMC (mM)
10283.158.85
15288.158.70
20293.158.56
25298.158.36
30303.158.52
35308.158.78
40313.159.08
As shown in the table, the CMC for ionic surfactants often exhibits a U-shaped dependence on temperature, decreasing to a minimum before increasing again.
Table 2: Thermodynamic Parameters of Micellization for SDS in Water at 25°C (298.15 K)
ParameterTypical Value for SDSUnit
ΔG°mic-38.5kJ mol⁻¹
ΔH°mic-1.5 to +1.5kJ mol⁻¹
TΔS°mic~40kJ mol⁻¹
The large positive value of the TΔS°mic term compared to the small ΔH°mic value confirms that the micellization of SDS at this temperature is predominantly an entropy-driven process.
Table 3: Aggregation Number of SDS Micelles
ConditionAggregation Number (N)
In pure water (at 25°C)~60 - 70
With added electrolyte (e.g., NaCl)Increases
The aggregation number (N) represents the average number of surfactant monomers in a single micelle. For ionic surfactants, the addition of salt screens the electrostatic repulsion between the hydrophilic head groups, allowing more monomers to pack into a single micelle and thus increasing the aggregation number.

Self-Assembly in Non-Aqueous Polar Solvents

Self-assembly of surfactants can also occur in polar organic solvents like formamide, glycerol, and ethylene glycol. The driving force in these media is a "solvophobic effect," which is analogous to the hydrophobic effect in water. However, this effect is generally weaker because these solvents are less structured than water.

Consequently, micellization in these solvents typically exhibits:

  • Higher CMC values: More surfactant is required to drive aggregation because the energetic penalty for solvating the hydrophobic tails is lower than in water.

  • Smaller Aggregation Numbers: The weaker solvophobic force results in the formation of smaller, less-defined micelles.

Experimental Protocols for Characterization

Several well-established techniques are used to determine the CMC and thermodynamic properties of surfactants.

Surface Tensiometry

This is a primary method for determining the CMC of any surfactant.

  • Principle: Measures the surface tension of a solution as a function of surfactant concentration. Below the CMC, surface tension decreases linearly with the logarithm of concentration. Above the CMC, the surface is saturated with monomers, and the surface tension remains nearly constant. The intersection of these two linear regions indicates the CMC.

  • Methodology:

    • Prepare a stock solution of this compound in the desired polar solvent (e.g., deionized water).

    • Create a series of dilutions from the stock solution to cover a concentration range well below and above the expected CMC.

    • Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.

    • Plot surface tension (γ) versus the logarithm of concentration (log C).

    • Determine the CMC from the intersection point of the two linear portions of the plot.

Conductometry

This method is highly effective for ionic surfactants like this compound.

  • Principle: Measures the electrical conductivity of the solution. Below the CMC, conductivity increases linearly with concentration as the surfactant exists as dissociated ions (Na⁺ and C₁₀H₂₁COO⁻). Above the CMC, additional surfactant forms micelles. Micelles are much larger and less mobile than free ions, and they bind a fraction of the counterions, leading to a slower rate of conductivity increase. The plot of conductivity versus concentration thus shows a distinct change in slope at the CMC.

  • Methodology:

    • Prepare a series of this compound solutions of known concentrations in deionized water.

    • Place a known volume of deionized water in a thermostated vessel equipped with a conductivity probe and a magnetic stirrer.

    • Measure the initial conductivity.

    • Make successive additions of a concentrated stock solution of the surfactant into the vessel, allowing the solution to equilibrate and recording the conductivity after each addition.

    • Plot the specific conductivity (κ) versus surfactant concentration.

    • The CMC is the concentration at the intersection of the two lines fitted to the pre-micellar and post-micellar regions of the plot.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with micellization, allowing for the determination of both the CMC and the enthalpy of micellization (ΔH°mic) in a single experiment.

  • Principle: A concentrated surfactant solution (well above its CMC) is titrated into a sample cell containing only the solvent. The initial injections cause the micelles to break apart (demicellization), a process accompanied by a heat change equal to -ΔH°mic. As the titration continues, the concentration in the cell approaches the CMC. Once the cell concentration exceeds the CMC, the injected micelles are simply diluted, and the heat change per injection diminishes significantly. The resulting plot of heat change versus concentration yields a sigmoidal curve from which the CMC and ΔH°mic can be determined.

  • Methodology:

    • Fill the ITC sample cell (typically ~1.4 mL) with the pure solvent (e.g., deionized water).

    • Load the injection syringe (~300 μL) with a concentrated solution of this compound (e.g., 10-15 times the expected CMC).

    • Set the instrument to the desired temperature and allow the system to equilibrate.

    • Perform a series of small, sequential injections (e.g., 10 μL each) of the surfactant solution into the sample cell while stirring.

    • The instrument records the heat released or absorbed after each injection.

    • The integrated heat data is plotted against the total surfactant concentration in the cell. The inflection point of the resulting sigmoidal curve corresponds to the CMC, and the height of the curve corresponds to the enthalpy of micellization (ΔH°mic).

Visualizations

Self_Assembly_Process cluster_state System State Monomers Surfactant Monomers Micelle Aggregated Micelle Monomers->Micelle [Concentration] > CMC Micelle->Monomers Dilution

Caption: Equilibrium between surfactant monomers and micelles is dependent on concentration.

CMC_Workflow A 1. Prepare Surfactant Solutions (Varying Concentrations) B 2. Measure Surface Tension (Tensiometer @ Constant T) A->B C 3. Plot Data (Surface Tension vs. log[Concentration]) B->C D 4. Analyze Plot C->D E Identify Breakpoint (Intersection of two lines) D->E F Result: CMC Value E->F

Caption: Experimental workflow for CMC determination using surface tensiometry.

Influencing_Factors cluster_factors Influencing Factors center Micellization (CMC, Aggregation No.) T Temperature T->center Solvent Solvent Polarity (e.g., Water vs. Formamide) Solvent->center Chain Alkyl Chain Length Chain->center Salt Added Electrolytes (e.g., NaCl) Salt->center

References

Methodological & Application

Application Notes and Protocols for Micellar Electrokinetic Chromatography (MEKC) using Sodium Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that extends the capabilities of capillary electrophoresis (CE) to the analysis of neutral and hydrophobic compounds. This is achieved by the addition of a surfactant to the running buffer at a concentration above its critical micelle concentration (CMC). The surfactant molecules self-assemble into micelles, which act as a pseudostationary phase, allowing for differential partitioning of analytes and enabling their separation.

Sodium undecanoate, a long-chain carboxylate surfactant, can be utilized as an effective pseudostationary phase in MEKC for the separation of a variety of analytes, particularly those with moderate to high hydrophobicity. Its anionic nature allows for strong electrophoretic mobility of the micelles, creating a wide elution window for separation. These application notes provide a detailed protocol for the use of this compound in MEKC for drug analysis and related applications.

Principle of MEKC Separation with this compound

In a typical MEKC setup with an uncoated fused-silica capillary, a strong electroosmotic flow (EOF) is generated towards the cathode. This compound, being an anionic surfactant, forms negatively charged micelles that have an electrophoretic mobility towards the anode. However, the magnitude of the EOF is generally greater than the electrophoretic mobility of the micelles, resulting in a net migration of both the buffer and the micelles towards the cathode, albeit at different velocities.

Neutral analytes will partition between the aqueous buffer phase and the hydrophobic core of the this compound micelles. Analytes with greater hydrophobicity will interact more strongly with the micelles and will therefore have a longer migration time, being retained by the slower-moving pseudostationary phase. Charged analytes will have their own electrophoretic mobility and will also interact with the charged surface of the micelles, leading to a complex but highly selective separation mechanism.

Physicochemical Properties of this compound

Table 1: Estimated Physicochemical Properties of this compound

ParameterEstimated ValueNotes
Critical Micelle Concentration (CMC) 15 - 30 mMEstimated based on the CMC of sodium decanoate (~60-90 mM) and sodium dodecanoate (~20-25 mM). The CMC generally decreases with increasing alkyl chain length.
Aggregation Number 30 - 60The number of surfactant monomers per micelle. This is an estimate based on similar long-chain carboxylate surfactants.
Micelle Charge AnionicDue to the carboxylate head group.

Experimental Protocols

Preparation of Buffers and Solutions

a. Running Buffer (Background Electrolyte - BGE):

A common buffer system for MEKC is a borate or phosphate buffer due to their good buffering capacity at alkaline pH, which ensures a strong and stable EOF.

Table 2: Recommended Running Buffer Composition

ComponentConcentrationPurpose
Sodium Tetraborate20 - 50 mMPrimary buffer component, maintains pH.
Sodium Dihydrogen Phosphate10 - 20 mMCan be used in combination with borate for pH adjustment and to modify selectivity.
This compound50 - 100 mMMicelle-forming surfactant (pseudostationary phase). This concentration is well above the estimated CMC.
Organic Modifier (e.g., Methanol, Acetonitrile)5 - 20% (v/v)Optional. Can be added to improve the solubility of hydrophobic analytes and modify the partitioning equilibrium, thereby altering selectivity.
pH8.5 - 9.5Adjusted with 1 M NaOH or 1 M HCl. A higher pH ensures a strong EOF.

Protocol for 100 mL of Running Buffer (25 mM Borate, 75 mM this compound, pH 9.0):

  • Weigh 0.953 g of sodium tetraborate decahydrate and dissolve in approximately 80 mL of high-purity water.

  • Weigh 1.56 g of this compound and add it to the borate solution.

  • Stir the solution until the this compound is completely dissolved. Gentle heating may be applied to aid dissolution, but the solution should be cooled to room temperature before pH adjustment.

  • Adjust the pH of the solution to 9.0 using 1 M NaOH or 1 M HCl.

  • Bring the final volume to 100 mL with high-purity water.

  • Filter the buffer through a 0.45 µm syringe filter before use to remove any particulate matter.

b. Sample Preparation:

  • Dissolve the analyte(s) of interest in a suitable solvent. Ideally, the sample solvent should be similar in composition to the running buffer to minimize injection-related band broadening. If a different solvent is used, it is recommended to dissolve the sample in a weaker solvent than the BGE to achieve stacking and improve sensitivity.

  • A typical sample concentration range is 0.1 - 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter.

MEKC-CE System and Conditions

The following are typical starting conditions for an MEKC separation using this compound. These parameters should be optimized for the specific application.

Table 3: Typical MEKC-CE Instrumental Parameters

ParameterTypical Value/RangeNotes
Capillary Fused-silica, 50-75 µm i.d., 40-60 cm total length (30-50 cm effective length)Uncoated capillaries are standard.
Voltage +15 to +25 kVHigher voltages lead to shorter analysis times but can generate excessive Joule heating.
Temperature 20 - 30 °CTemperature control is crucial for reproducible migration times.
Injection Hydrodynamic (pressure) or ElectrokineticHydrodynamic injection (e.g., 50 mbar for 5 s) is generally preferred for quantitative analysis.
Detection UV-Vis (e.g., 200, 214, 254 nm) or Mass Spectrometry (MS)Wavelength should be chosen based on the analyte's chromophore. MS detection requires a volatile buffer system.
Capillary Conditioning

Proper capillary conditioning is essential for achieving reproducible results.

  • New Capillary:

    • Flush with 1 M NaOH for 20-30 minutes.

    • Flush with high-purity water for 10-15 minutes.

    • Flush with the running buffer for at least 20 minutes.

  • Between Runs:

    • Flush with 0.1 M NaOH for 2-3 minutes.

    • Flush with high-purity water for 2-3 minutes.

    • Flush with the running buffer for 3-5 minutes.

Visualizations

Experimental Workflow

MEKC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Buffer_Prep Prepare Running Buffer (with this compound) Condition Capillary Conditioning Buffer_Prep->Condition Sample_Prep Prepare Sample Solution Inject Inject Sample Sample_Prep->Inject Condition->Inject Separate Apply Voltage & Separate Analytes Inject->Separate Detect Detect Analytes Separate->Detect Process Process Electropherogram Detect->Process Quantify Quantify Analytes Process->Quantify MEKC_Principle cluster_capillary Capillary Cross-Section cluster_micelle Micelle cluster_flow Flow Profile micelle analyte_h H analyte_h->micelle Strong Partitioning (Hydrophobic) analyte_l L cluster_buffer cluster_buffer analyte_l->cluster_buffer Weak Partitioning (Less Hydrophobic) EOF Electroosmotic Flow (EOF) Micelle_Flow Micelle Velocity EOF->Micelle_Flow > start_label Injection cluster_capillary cluster_capillary end_label Detection

Application Note: Enhanced Retention and Separation of Basic Analytes Using Sodium Undecanoate as an Ion-Pairing Agent in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the separation of a wide array of chemical compounds. However, analyzing highly polar and ionizable molecules, particularly basic compounds, presents a significant challenge due to their poor retention on nonpolar stationary phases.[1][2] Ion-pair chromatography (IPC) offers a robust solution to this problem by introducing an ion-pairing reagent into the mobile phase.[3] This reagent forms a neutral, hydrophobic complex with the charged analyte, enhancing its interaction with the stationary phase and thereby improving retention and resolution.[3][4]

Sodium undecanoate, a salt of a C11 carboxylic acid, serves as an effective anionic ion-pairing agent for the analysis of basic, positively charged compounds. Its undecyl (C11) alkyl chain provides substantial hydrophobicity to the resulting ion pair, leading to increased retention on standard C8 or C18 columns. This application note details the principles, protocols, and expected outcomes of using this compound in RP-HPLC for the enhanced analysis of basic analytes.

Principle of Ion-Pairing with this compound

In a typical RP-HPLC setup, the mobile phase is more polar than the stationary phase. Basic analytes, which are protonated and positively charged in an acidic mobile phase, have limited affinity for the hydrophobic stationary phase and tend to elute quickly, often with poor peak shape.

By adding this compound to the mobile phase, the negatively charged undecanoate ions are available to form an ion pair with the positively charged basic analytes. This process can be conceptualized in two ways:

  • Mobile Phase Interaction: The undecanoate ion pairs with the protonated basic analyte in the mobile phase. This newly formed neutral complex is more hydrophobic and partitions more effectively onto the nonpolar stationary phase.

  • Stationary Phase Modification: The hydrophobic alkyl chains of the undecanoate ions adsorb onto the surface of the stationary phase, creating a dynamic ion-exchange layer. This layer then attracts the oppositely charged analytes, increasing their retention.

The overall effect is a significant increase in the retention time of basic compounds, allowing for their effective separation from other matrix components or from each other. The concentration of the ion-pairing agent and the length of its alkyl chain are critical parameters; longer chains, like the undecyl group of undecanoate, provide greater retention.

Experimental Protocols

This section provides a detailed protocol for the separation of a model mixture of basic pharmaceutical compounds using this compound as an ion-pairing agent.

Target Analytes: A mixture of basic compounds (e.g., beta-blockers, tricyclic antidepressants, or other nitrogen-containing pharmaceuticals).

1. Materials and Reagents

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • This compound (≥99% purity)

  • Phosphoric acid or acetic acid for pH adjustment

  • Analytical standards of the target basic compounds

2. Instrumentation and Columns

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase column: C18, 5 µm particle size, 150 x 4.6 mm i.d.

3. Mobile Phase Preparation

  • Aqueous Component (Mobile Phase A):

    • Prepare a 10 mM this compound solution. Weigh the appropriate amount of this compound and dissolve it in 1 L of deionized water.

    • Adjust the pH of the solution to 3.0 using dilute phosphoric acid. The acidic pH ensures that the basic analytes are fully protonated.

    • Filter the solution through a 0.45 µm nylon filter to remove any particulates.

  • Organic Component (Mobile Phase B):

    • HPLC-grade acetonitrile.

4. Chromatographic Conditions A typical set of starting conditions is provided below. These should be optimized for the specific analytes of interest.

ParameterCondition
Column C18, 5 µm, 150 x 4.6 mm
Mobile Phase A 10 mM this compound in water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (or analyte-specific λmax)
Injection Volume 10 µL

5. Sample Preparation

  • Dissolve the analytical standards or sample in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 70:30 Water:Acetonitrile) to a final concentration of approximately 10-20 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

6. System Equilibration and Analysis

  • Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30-60 minutes before the first injection. Long equilibration times are often necessary for ion-pairing methods to ensure a stable baseline and reproducible retention times.

  • Perform several blank injections (mobile phase or sample solvent) to confirm baseline stability.

  • Inject standards and samples for analysis.

Data Presentation

The use of this compound is expected to significantly improve the retention and resolution of basic analytes compared to a standard reversed-phase method without an ion-pairing agent.

Table 1: Comparison of Retention Times with and without Ion-Pairing Agent

AnalyteRetention Time (min) (No Ion-Pair Agent)Retention Time (min) (With 10 mM this compound)
Basic Compound A1.87.5
Basic Compound B2.19.2
Basic Compound C2.311.4
Conditions: As described in the protocol. The "No Ion-Pair Agent" method uses a mobile phase of water (pH 3.0) and acetonitrile.

Table 2: Effect of this compound Concentration on Retention Factor (k')

Analytek' (5 mM Na-Undecanoate)k' (10 mM Na-Undecanoate)k' (20 mM Na-Undecanoate)
Basic Compound A4.86.17.9
Basic Compound B6.28.510.3
Increasing the concentration of the ion-pairing agent generally leads to increased retention.

Method Development and Optimization Considerations

  • Concentration of Ion-Pair Reagent: Start with a concentration of 5-10 mM and adjust as needed. Higher concentrations increase retention but may also lead to longer equilibration times and potential column fouling.

  • pH Control: The mobile phase pH must be carefully controlled to maintain a consistent ionization state for both the analytes and the ion-pairing agent. For basic analytes, a pH at least 2 units below their pKa is recommended.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it can provide better peak efficiency. The gradient slope and initial/final percentages should be optimized to achieve the desired separation.

  • Column Care: It is highly recommended to dedicate a column specifically for ion-pairing applications. After use, the column should be thoroughly flushed with a mobile phase devoid of the ion-pairing reagent (e.g., a high percentage of organic solvent) to remove the adsorbed agent.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for developing an HPLC method using this compound as an ion-pairing agent.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_run 2. Execution Stage cluster_analysis 3. Analysis & Optimization A Define Analytes (Basic Compounds) B Select HPLC Column (e.g., C18) A->B C Prepare Mobile Phase A (Aqueous + this compound + Acid) B->C D Prepare Mobile Phase B (Organic Solvent, e.g., ACN) C->D E Prepare Sample & Standards D->E F System & Column Equilibration (Critical Step) E->F G Inject Blanks & System Suitability F->G H Inject Samples & Standards G->H I Data Acquisition (Chromatogram) H->I J Evaluate Retention, Resolution, & Peak Shape I->J K Optimization Loop J->K Is separation optimal? (No) L Final Method Validation J->L Is separation optimal? (Yes) K->C Adjust pH, [Ion-Pair], Gradient

Caption: Workflow for HPLC method development using an ion-pairing agent.

References

Application Notes and Protocols for Solubilizing Membrane Proteins Using Sodium Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sodium Undecanoate

This compound is the sodium salt of undecanoic acid, a saturated fatty acid with an 11-carbon chain. As an anionic detergent, it possesses an amphipathic nature, with a hydrophobic 11-carbon tail and a hydrophilic carboxylate head group. This structure allows it to partition into cell membranes, disrupt the lipid bilayer, and form micelles that can encapsulate membrane proteins, thereby solubilizing them in an aqueous environment.

The process of solubilization involves the detergent monomers integrating into the lipid bilayer, followed by the formation of mixed micelles containing protein, lipid, and detergent. The ultimate goal is to obtain a stable protein-detergent complex where the protein retains its native conformation and function. The choice of detergent and the solubilization conditions are critical for success.

Physicochemical Properties

Specific data for this compound is limited. Therefore, properties are estimated based on the values of its homologous neighbors, sodium decanoate (C10) and sodium dodecanoate (C12). The CMC is a crucial parameter, representing the concentration at which detergent monomers begin to form micelles. For effective solubilization, the detergent concentration must be kept above its CMC throughout the experiment.[1][2]

Table 1: Physicochemical Properties of Sodium Alkanoates

PropertySodium Decanoate (C10)This compound (C11) Sodium Dodecanoate (C12 / SDS)
Molecular Weight ( g/mol ) 194.25208.27 288.38
Critical Micelle Conc. (CMC) in water ~86-100 mM[3][4]~40-50 mM (Estimated) ~8.2 mM[5]
Aggregation Number Not readily availableNot readily available (Estimated ~50-80) ~60-120
Detergent Class AnionicAnionic Anionic

Note: The CMC generally decreases by approximately a factor of two for each -CH2- group added to the alkyl chain. The aggregation number describes the average number of monomers in a micelle. Both CMC and aggregation number are highly dependent on buffer conditions such as ionic strength, pH, and temperature.

Applications

As an ionic detergent, this compound can be a powerful solubilizing agent. However, like other strong ionic detergents (e.g., Sodium Dodecyl Sulfate - SDS), it has the potential to be denaturing. Its utility must be empirically determined for each target protein.

Potential Advantages:

  • High solubilizing power due to its ionic nature.

  • Relatively simple chemical structure.

Potential Disadvantages:

  • Risk of protein denaturation and loss of function.

  • Properties are highly sensitive to pH and ionic strength.

  • Lack of established protocols and characterization data in the literature.

It could be screened as a candidate for solubilizing robust membrane proteins where milder non-ionic or zwitterionic detergents have failed.

Experimental Protocols

The following are generalized protocols that must be optimized for your specific protein of interest. Key parameters for optimization include detergent-to-protein ratio, temperature, incubation time, and buffer composition.

Protocol 1: Small-Scale Screening for Optimal Solubilization Conditions

This protocol is designed to test the efficacy of this compound at various concentrations to identify the optimal conditions for solubilizing the target protein from a membrane fraction.

Materials:

  • Isolated membrane fraction containing the protein of interest (e.g., from E. coli, HEK293 cells).

  • This compound (solid).

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol (or other additives as required for protein stability).

  • Protease inhibitor cocktail.

  • Microcentrifuge tubes.

  • Ultracentrifuge.

Methodology:

  • Prepare a 10% (w/v) stock solution of this compound in the solubilization buffer. Based on the estimated CMC (~45 mM ≈ 0.94% w/v), a 10% stock is well above the CMC.

  • Determine the total protein concentration of your membrane preparation using a standard protein assay (e.g., BCA).

  • Set up a series of solubilization reactions. In microcentrifuge tubes, aliquot a fixed amount of your membrane preparation (e.g., 100 µg of total protein).

  • Add solubilization buffer to each tube.

  • Add the 10% this compound stock solution to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% w/v). Ensure the final volume is the same for all tubes. A detergent-to-protein ratio (w/w) between 2:1 and 10:1 is a common starting point.

  • Add protease inhibitors to each tube.

  • Incubate the samples for 1-2 hours at 4°C with gentle, end-over-end rotation.

  • Clarify the samples by ultracentrifugation at 100,000 x g for 45-60 minutes at 4°C to pellet the insoluble material.

  • Carefully collect the supernatant (the solubilized fraction).

  • Analyze the results. Run samples of the supernatant from each condition on an SDS-PAGE gel, followed by Western blotting with an antibody specific to your target protein to determine the concentration of this compound that yields the highest amount of solubilized protein.

Protocol 2: Large-Scale Solubilization and Affinity Purification

This protocol is for scaling up the solubilization for subsequent purification, using conditions determined from the initial screening. This example assumes the target protein has a His-tag.

Materials:

  • Membrane pellet from a large-scale cell culture.

  • Optimized Solubilization Buffer (from Protocol 4.1) containing the optimal concentration of this compound.

  • Wash Buffer: Solubilization buffer containing a reduced, but still supra-CMC, concentration of this compound (e.g., 0.1% w/v) and 20 mM imidazole.

  • Elution Buffer: Wash buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Ni-NTA affinity resin.

  • Chromatography column.

Methodology:

  • Resuspend the membrane pellet in Optimized Solubilization Buffer at a protein concentration of 5-10 mg/mL.

  • Add protease inhibitors and incubate for 1-2 hours at 4°C with gentle stirring.

  • Clarify the lysate by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.

  • Incubate the supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C.

  • Load the resin into a chromatography column.

  • Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the target protein with 3-5 column volumes of Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE and Western blot to confirm the presence and purity of the target protein.

  • Perform buffer exchange immediately into a suitable storage buffer (containing a supra-CMC concentration of this compound) to remove imidazole and prepare for downstream applications.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for membrane protein solubilization and purification.

G cluster_prep Membrane Preparation cluster_sol Solubilization cluster_purify Purification cluster_analysis Analysis & Downstream Use cell_culture Cell Culture & Harvest lysis Cell Lysis cell_culture->lysis membrane_isolation Membrane Isolation (Ultracentrifugation) lysis->membrane_isolation solubilization Add Buffer + this compound + Protease Inhibitors membrane_isolation->solubilization incubation Incubation (e.g., 4°C, 1-2h) solubilization->incubation clarification Clarification (Ultracentrifugation) incubation->clarification affinity_chrom Affinity Chromatography (e.g., Ni-NTA) clarification->affinity_chrom wash Wash Steps affinity_chrom->wash elution Elution wash->elution analysis SDS-PAGE / Western Blot elution->analysis downstream Functional Assays, Structural Studies analysis->downstream

Workflow for membrane protein solubilization and purification.
Representative Signaling Pathway: GPCR Activation

Membrane proteins, such as G-Protein Coupled Receptors (GPCRs), are key targets for drug development. Solubilization is the first step toward their characterization. The diagram below illustrates a canonical GPCR signaling cascade.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR (Inactive) G_Protein Gαβγ (GDP-bound) GPCR->G_Protein activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) cAMP cAMP (Second Messenger) Effector->cAMP converts Ligand Ligand (Agonist) Ligand->GPCR binds G_alpha_GTP->Effector activates ATP ATP ATP->Effector PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Cell_Response phosphorylates targets leading to

Canonical Gs-coupled GPCR signaling pathway.

References

Application Notes & Protocols: Formulation of Sodium Undecanoate Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium undecanoate, the sodium salt of the medium-chain fatty acid undecanoic acid, presents an intriguing candidate for the formulation of lipid-based nanoparticles. Its amphiphilic nature and biocompatibility make it suitable for creating nanocarriers designed for controlled drug release and improved bioavailability of therapeutic agents. These nanoparticles can encapsulate both hydrophobic and hydrophilic drugs, offering advantages such as enhanced stability, targeted delivery, and reduced systemic toxicity.[1][2]

This document provides a comprehensive overview of the formulation, characterization, and in vitro evaluation of this compound nanoparticles. The protocols detailed below are based on established methods for solid lipid nanoparticle (SLN) production and can be adapted for various drug candidates.[3]

Key Experimental Protocols

Protocol 1: Formulation of Drug-Loaded this compound Nanoparticles

This protocol details the preparation of drug-loaded this compound nanoparticles using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Poloxamer 188 (as a stabilizer)

  • Selected model drug (e.g., Curcumin, a hydrophobic drug)

  • Deionized water

  • Phosphate Buffered Saline (PBS)

Equipment:

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

  • Magnetic stirrer with heating

  • Lyophilizer (for powder formulation)

Procedure:

  • Preparation of the Lipid Phase:

    • Melt this compound at a temperature approximately 5-10°C above its melting point.

    • Dissolve the hydrophobic drug (e.g., Curcumin) in the molten this compound under continuous stirring to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve Poloxamer 188 in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.

  • Ultrasonication:

    • Immediately subject the coarse emulsion to high-intensity probe sonication (e.g., 70% amplitude, 15 minutes) to reduce the particle size to the nanometer range. Maintain the temperature of the mixture during this process.

  • Nanoparticle Formation:

    • Cool down the resulting nanoemulsion in an ice bath under gentle stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification and Storage:

    • The nanoparticle suspension can be purified by centrifugation or dialysis to remove any unentrapped drug.

    • For long-term storage, the nanoparticle suspension can be lyophilized with a suitable cryoprotectant.

Protocol 2: Characterization of this compound Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) is used to determine the average particle size and PDI. Laser Doppler Anemometry is employed to measure the zeta potential.

  • Procedure:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

    • Perform the measurements using a Zetasizer instrument at 25°C.

    • Conduct the analysis in triplicate to ensure reproducibility.

2. Entrapment Efficiency (EE) and Drug Loading (DL):

  • Method: The amount of drug encapsulated within the nanoparticles is determined indirectly.

  • Procedure:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.

    • Collect the supernatant containing the unentrapped drug.

    • Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study
  • Method: The dialysis bag method is a common technique for studying the in vitro release of drugs from nanoparticles.[4]

  • Procedure:

    • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) maintained at 37°C with continuous stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a suitable analytical method.

    • Plot the cumulative percentage of drug released against time.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for formulated this compound nanoparticles.

Table 1: Physicochemical Properties of this compound Nanoparticles

Formulation CodeDrug:Lipid Ratio (w/w)Surfactant Conc. (%)Particle Size (nm)PDIZeta Potential (mV)
SUNP-11:101.0150 ± 5.20.21 ± 0.02-25.6 ± 1.8
SUNP-21:102.0135 ± 4.80.18 ± 0.03-28.4 ± 2.1
SUNP-31:51.0180 ± 6.10.25 ± 0.04-22.1 ± 1.5
SUNP-41:52.0165 ± 5.50.20 ± 0.02-26.9 ± 1.9

Table 2: Drug Loading and In Vitro Release Characteristics

Formulation CodeEntrapment Efficiency (%)Drug Loading (%)Cumulative Release at 24h (%)
SUNP-185.2 ± 3.47.7 ± 0.360.5 ± 4.1
SUNP-292.6 ± 2.88.4 ± 0.255.2 ± 3.8
SUNP-378.9 ± 4.113.1 ± 0.775.8 ± 5.2
SUNP-488.4 ± 3.714.7 ± 0.670.1 ± 4.9

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation prep_lipid Prepare Lipid Phase (this compound + Drug) emulsification Hot Homogenization prep_lipid->emulsification prep_aqueous Prepare Aqueous Phase (Stabilizer in Water) prep_aqueous->emulsification sonication Ultrasonication emulsification->sonication formation Cooling & Nanoparticle Formation sonication->formation dls Particle Size, PDI, Zeta Potential (DLS) formation->dls ee_dl Entrapment Efficiency & Drug Loading formation->ee_dl release Drug Release Study (Dialysis Method) formation->release

Caption: Experimental workflow for the formulation and evaluation of this compound nanoparticles.

drug_release_mechanism nanoparticle Drug-Loaded Nanoparticle drug_core Drug in Lipid Core nanoparticle->drug_core drug_surface Adsorbed Drug nanoparticle->drug_surface sustained_release Sustained Release drug_core->sustained_release Diffusion & Erosion burst_release Burst Release drug_surface->burst_release Initial Phase release_medium Release Medium burst_release->release_medium sustained_release->release_medium

Caption: Proposed drug release mechanism from this compound nanoparticles.

References

Application Notes and Protocols for Sodium Undecanoate as a Pharmaceutical Excipipient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium undecanoate, the sodium salt of undecanoic acid, is a medium-chain fatty acid salt that holds significant promise as a versatile excipient in pharmaceutical formulations. Its amphiphilic nature allows it to act as a solubilizing agent, permeation enhancer, and stabilizer, addressing key challenges in drug delivery, particularly for poorly soluble and poorly permeable active pharmaceutical ingredients (APIs). These application notes provide a comprehensive overview of the utility of this compound, including its physicochemical properties, mechanisms of action, and detailed protocols for its evaluation in preclinical formulation development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in pharmaceutical formulations.

PropertyValueReference
Chemical Formula C₁₁H₂₁NaO₂[1]
Molecular Weight 208.27 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in water
Critical Micelle Concentration (CMC) Not explicitly found for this compound. For the closely related sodium decanoate (C10), the CMC is ~25-30 mM. It is anticipated that the CMC of this compound (C11) would be slightly lower.[2][3]

Applications in Pharmaceutical Formulations

This compound's primary applications in pharmaceutical formulations stem from its ability to enhance the solubility and permeability of drugs.

Solubility Enhancement

For poorly water-soluble drugs, achieving an adequate concentration in the gastrointestinal fluid is a prerequisite for absorption. This compound, as a surfactant, can increase the solubility of hydrophobic drugs through micellar solubilization. Above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles, creating a hydrophobic core where poorly soluble drug molecules can partition, thereby increasing their apparent solubility in the aqueous medium.

Mechanism of Micellar Solubilization

cluster_0 Below CMC cluster_1 Above CMC s1 micelle Micelle s2 s3 drug1 Drug drug2 Drug cluster_0 Epithelial Barrier cell1 Epithelial Cell tj Tight Junctions cell1->tj cell2 Epithelial Cell tj->cell2 enhancer Sodium Undecanoate enhancer->tj Opens Tight Junctions drug Drug Molecule drug->cell1 Transcellular Transport drug->tj Paracellular Transport (Enhanced) start Start culture Culture Caco-2 cells on Transwell inserts (21 days) start->culture teer Measure TEER to confirm monolayer integrity culture->teer prepare Prepare transport media (with/without this compound) teer->prepare add_drug Add model drug to apical chamber prepare->add_drug sample Sample from basolateral chamber at time intervals add_drug->sample quantify Quantify drug concentration sample->quantify calculate Calculate Papp quantify->calculate end End calculate->end

References

Antimicrobial Mechanism of Sodium Undecanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium undecanoate, the sodium salt of undecylenic acid, is a fatty acid derivative with recognized antimicrobial properties. It is utilized in various applications, including topical antifungal treatments and as a preservative in personal care products.[1][2][3] This document provides a detailed overview of the antimicrobial mechanism of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its study and application in research and drug development.

The primary antimicrobial action of this compound is attributed to its ability to disrupt the integrity of microbial cell membranes.[4] As an unsaturated fatty acid, its amphipathic nature allows it to insert into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.[4] Beyond membrane disruption, evidence also suggests that undecylenic acid can interfere with key biological processes such as morphogenesis in fungi and potentially bacterial fatty acid synthesis.

Quantitative Antimicrobial Activity

The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). While specific data for sodium undecylenate is limited, studies on undecylenic acid and its salts provide valuable insights into its antimicrobial spectrum.

A novel water-soluble salt of undecylenic acid, arginine undecylenate, has demonstrated potent activity against several Gram-positive bacteria. The following table summarizes the MIC and MBC values for this undecylenic acid salt against various clinical isolates.

MicroorganismStrain TypeMIC (mg/mL)MBC (mg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)0.63 - 1.261.26 - 5.04
Staphylococcus aureusMethicillin-Sensitive (MSSA)0.4860.971
Staphylococcus aureusVancomycin-Intermediate (VISA)0.5000.770
Streptococcus pyogenesN/A0.3350.509

Against the opportunistic yeast Candida albicans, undecylenic acid has been shown to inhibit biofilm formation at concentrations above 3 mM and disrupt the transition from yeast to the more virulent hyphal form at concentrations above 4 mM. One study determined the minimal inhibitory concentration for 90% growth reduction (MIC90) of C. albicans to be below 0.0125% undecylenic acid in an agar-based assay.

Key Antimicrobial Mechanisms and Signaling Pathways

The antimicrobial activity of this compound is multifaceted, primarily targeting the microbial cell envelope and interfering with essential life processes.

Disruption of Cell Membrane Integrity

The primary mechanism of action for this compound, like other fatty acids, is the disruption of the microbial cell membrane. Its lipophilic carbon chain inserts into the lipid bilayer, while the polar carboxylate group remains at the surface. This integration disrupts the ordered structure of the membrane, leading to:

  • Increased Permeability: The compromised membrane allows for the uncontrolled leakage of intracellular ions and small molecules.

  • Loss of Membrane Potential: Disruption of the electrochemical gradient across the membrane affects essential cellular processes.

  • Inhibition of Membrane-Bound Enzymes: The altered lipid environment can inactivate critical enzymes involved in respiration and transport.

cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects Lipid_Bilayer Lipid Bilayer Increased_Permeability Increased Membrane Permeability Lipid_Bilayer->Increased_Permeability Loss_of_Potential Loss of Membrane Potential Lipid_Bilayer->Loss_of_Potential Membrane_Proteins Membrane Proteins (e.g., Transport, Respiration) Enzyme_Inhibition Inhibition of Membrane Enzymes Membrane_Proteins->Enzyme_Inhibition Sodium_Undecanoate This compound Sodium_Undecanoate->Lipid_Bilayer Insertion & Disruption Cell_Death Cell Death Increased_Permeability->Cell_Death Loss_of_Potential->Cell_Death Enzyme_Inhibition->Cell_Death

Figure 1. Mechanism of membrane disruption by this compound.
Inhibition of Fungal Morphogenesis

In dimorphic fungi like Candida albicans, the transition from a yeast-like form to a filamentous (hyphal) form is a key virulence factor. Undecylenic acid has been demonstrated to inhibit this morphological switch, thereby reducing the pathogenicity of the fungus. This inhibition is a critical aspect of its antifungal activity.

Yeast_Form Candida albicans (Yeast Form) Hyphal_Form Candida albicans (Hyphal Form - Virulent) Yeast_Form->Hyphal_Form Morphogenesis Infection Infection & Tissue Invasion Hyphal_Form->Infection Sodium_Undecanoate This compound Sodium_Undecanoate->Hyphal_Form Inhibits

Figure 2. Inhibition of Candida albicans morphogenesis.
Potential Inhibition of Bacterial Fatty Acid Synthesis

Unsaturated fatty acids have been reported to inhibit bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in this pathway. While direct evidence for this compound is limited, this remains a plausible secondary mechanism of its antibacterial action.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC and MBC of this compound against a microbial strain.

Materials:

  • This compound

  • Target microbial strain (e.g., Staphylococcus aureus, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer or microplate reader

  • Incubator

  • Sterile agar plates

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution. Further dilute in the appropriate broth medium to twice the highest concentration to be tested.

  • Preparation of Inoculum: Culture the target microorganism on an appropriate agar plate. Select a few colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 2x concentrated this compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no compound) and well 12 as a sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

  • MBC Determination: To determine the MBC, take a 10-100 µL aliquot from each well that shows no visible growth and spread it onto a fresh agar plate. Incubate the plates overnight. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Sodium Undecanoate Stock C Serial Dilution in 96-well Plate A->C B Prepare Microbial Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Determine MIC (No Visible Growth) E->F G Plate on Agar F->G H Determine MBC (No Colony Growth) G->H

Figure 3. Workflow for MIC and MBC determination.
Protocol 2: Assessment of Cell Membrane Permeability

This protocol uses fluorescent dyes to assess the ability of this compound to permeabilize microbial cell membranes.

Materials:

  • This compound

  • Target microbial strain

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • SYTO 9 stock solution (e.g., 5 mM in DMSO)

  • 96-well black, clear-bottom microtiter plates

  • Fluorometric microplate reader

Procedure:

  • Inoculum Preparation: Grow the microbial culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD₆₀₀ of 0.5.

  • Dye Preparation: Prepare a working solution of the fluorescent dyes by mixing SYTO 9 and propidium iodide in sterile PBS.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the prepared cell suspension to each well.

    • Add 50 µL of this compound at various concentrations (prepared in PBS) to the wells. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (PBS only).

    • Add 100 µL of the dye working solution to each well.

  • Incubation: Incubate the plate at room temperature in the dark for 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

    • SYTO 9 (green fluorescence, indicating total cells) excitation/emission: ~485/498 nm.

    • Propidium Iodide (red fluorescence, indicating cells with damaged membranes) excitation/emission: ~535/617 nm.

  • Data Analysis: The increase in red fluorescence relative to the green fluorescence indicates an increase in membrane permeability. Calculate the ratio of red/green fluorescence for each concentration of this compound and compare it to the controls.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Cell Suspension C Add Cells, Compound, & Dyes to Plate A->C B Prepare Dye Solution (SYTO 9/PI) B->C D Incubate in Dark C->D E Measure Green & Red Fluorescence D->E F Calculate Red/Green Fluorescence Ratio E->F

Figure 4. Workflow for membrane permeability assay.
Protocol 3: Inhibition of Candida albicans Morphogenesis

This protocol is designed to evaluate the inhibitory effect of this compound on the yeast-to-hyphae transition in Candida albicans.

Materials:

  • This compound

  • Candida albicans strain

  • Yeast extract-peptone-dextrose (YPD) broth

  • Fetal bovine serum (FBS) or other hyphae-inducing medium

  • Sterile culture tubes or 24-well plates

  • Microscope

  • Hemocytometer

Procedure:

  • Inoculum Preparation: Grow C. albicans in YPD broth overnight at 30°C to obtain a yeast-phase culture. Wash the cells with sterile PBS and resuspend to a concentration of 1 x 10⁶ cells/mL in the hyphae-inducing medium (e.g., RPMI-1640 or YPD with 10% FBS).

  • Assay Setup:

    • In culture tubes or a 24-well plate, add the prepared C. albicans suspension.

    • Add this compound at various concentrations. Include a positive control (inducing medium without the compound) and a negative control (non-inducing medium, e.g., YPD at 30°C).

  • Incubation: Incubate the cultures at 37°C for 2-4 hours to induce hyphal formation.

  • Microscopic Examination: After incubation, take a small aliquot from each culture and observe under a microscope.

  • Quantification: Count the number of yeast cells and hyphal cells in several fields of view for each condition. A cell with a germ tube longer than the diameter of the yeast cell is typically considered a hypha. Calculate the percentage of hyphal cells for each concentration of this compound.

  • Data Analysis: Compare the percentage of hyphal formation in the presence of this compound to the positive control to determine the inhibitory effect.

Conclusion

This compound exhibits broad-spectrum antimicrobial activity, primarily by disrupting the cell membranes of susceptible microorganisms. In fungi such as Candida albicans, it also interferes with key virulence factors like morphogenesis and biofilm formation. The provided quantitative data and detailed experimental protocols offer a framework for researchers to further investigate and harness the antimicrobial potential of this compound in various applications, from pharmaceutical development to industrial preservation. Further research is warranted to elucidate its specific effects on bacterial enzyme systems and to establish a more comprehensive profile of its MIC and MBC values against a wider range of pathogens.

References

Sodium Undecanoate as a Surfactant for Emulsion Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of sodium undecanoate as an anionic surfactant for emulsion polymerization. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the properties of this fatty acid salt for the synthesis of polymer nanoparticles and latexes for various applications, including drug delivery systems.

Introduction

This compound is the sodium salt of undecanoic acid, a saturated fatty acid with an 11-carbon chain. As an amphiphilic molecule, it possesses a hydrophilic carboxylate head group and a hydrophobic undecyl tail. This structure allows it to act as a surfactant, reducing the interfacial tension between oil and water phases and facilitating the formation of stable emulsions. In emulsion polymerization, this compound serves as an emulsifier, stabilizing monomer droplets and forming micelles that act as the primary loci for particle nucleation and polymerization. Its biocompatibility and biodegradability make it an attractive option for applications in pharmaceuticals and drug delivery, where the resulting polymer nanoparticles may be used to encapsulate therapeutic agents.

Physicochemical Properties

The performance of a surfactant in emulsion polymerization is largely dictated by its physicochemical properties, most notably its Critical Micelle Concentration (CMC) and Krafft point.

Table 1: Physicochemical Properties of this compound and Related Surfactants

PropertySodium Decanoate (C10)This compound (C11)Sodium Dodecanoate (C12)
Critical Micelle Concentration (CMC) at 25°C (mmol/L) ~95-10049.9[1]~24-29
Estimated Krafft Point (°C) ~20-2525-30~30-35

Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles in an aqueous solution. Above the CMC, additional surfactant molecules primarily form new micelles.[2][3] The CMC is a critical parameter in emulsion polymerization as it influences the number of micelles available for particle nucleation, which in turn affects the final particle size of the polymer latex. The CMC of this compound is 49.9 mmol/L at 25°C.[1]

Krafft Point: The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its CMC. Below the Krafft point, the surfactant has limited solubility and exists predominantly as crystalline aggregates, making micelle formation unfavorable. Therefore, emulsion polymerization should be conducted at a temperature above the Krafft point of the surfactant. While a specific experimental value for the Krafft point of this compound was not found in the reviewed literature, it can be estimated to be between that of sodium decanoate (~20-25°C) and sodium dodecanoate (~30-35°C), likely in the range of 25-30°C.

Emulsion Polymerization Mechanism with this compound

The following diagram illustrates the general workflow and key stages of a typical ab initio emulsion polymerization process using this compound as the surfactant.

EmulsionPolymerization cluster_InitialState Initial State cluster_Nucleation Particle Nucleation (Interval I) cluster_Growth Particle Growth (Interval II) cluster_Final Final Latex (Interval III) Water Aqueous Phase (Water) Micelles Monomer-Swollen Micelles Water->Micelles Monomer Monomer Droplets Monomer->Micelles MonomerDiffusion Monomer Diffusion Monomer->MonomerDiffusion Surfactant This compound (> CMC) Surfactant->Micelles Initiator Water-Soluble Initiator Radicals Initiator Radicals Initiator->Radicals NucleatedParticles Nucleated Polymer Particles Micelles->NucleatedParticles Radicals->Micelles Initiation GrowingParticles Growing Polymer Particles NucleatedParticles->GrowingParticles FinalLatex Stable Polymer Latex Particles GrowingParticles->FinalLatex MonomerDiffusion->GrowingParticles Propagation DrugDelivery Monomer Monomer Emulsion Oil-in-Water Emulsion Monomer->Emulsion Drug Hydrophobic Drug Drug->Emulsion Surfactant This compound Surfactant->Emulsion Water Aqueous Phase Water->Emulsion Polymerization Emulsion Polymerization Emulsion->Polymerization Nanoparticle Drug-Loaded Polymer Nanoparticle Polymerization->Nanoparticle Delivery Targeted Drug Delivery Nanoparticle->Delivery

References

Application of Sodium Undecanoate in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. However, conventional Capillary Zone Electrophoresis (CZE) is not suitable for the separation of neutral molecules or compounds with very similar charge-to-size ratios. Micellar Electrokinetic Chromatography (MEKC), a powerful enhancement of CE, overcomes this limitation by introducing a surfactant into the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC).[1][2] These surfactant molecules self-assemble into micelles, which act as a pseudo-stationary phase, enabling the separation of a wide range of analytes, including neutral compounds, based on their differential partitioning between the micelles and the surrounding aqueous buffer.[1][3]

Sodium Undecanoate as a Pseudostationary Phase in MEKC

This compound is an anionic surfactant that can be effectively employed as a pseudostationary phase in MEKC. As a C11 carboxylate salt, it occupies an intermediate position in terms of hydrophobicity between the more commonly used sodium decanoate (C10) and sodium dodecyl sulfate (SDS, a C12 sulfate). This intermediate chain length can offer unique selectivity for the separation of various analytes, particularly for moderately hydrophobic compounds. The carboxylate head group provides the negative charge necessary for the micelles to migrate under the influence of the electric field.

The separation mechanism in a MEKC system using this compound involves the partitioning of analytes between the negatively charged micelles and the aqueous buffer. The electroosmotic flow (EOF), the bulk flow of the buffer towards the cathode, is typically stronger than the electrophoretic migration of the anionic micelles towards the anode. As a result, both the aqueous phase and the micelles move towards the detector at the cathodic end of the capillary, but at different velocities. Analytes that interact more strongly with the hydrophobic core of the this compound micelles will be retained longer and thus have longer migration times.

Application in the Analysis of β-Agonists: Clenbuterol and Salbutamol

β-agonists, such as clenbuterol and salbutamol, are a class of drugs used therapeutically as bronchodilators. However, they are also illicitly used as growth-promoting agents in livestock and as performance-enhancing drugs in sports.[4] Consequently, sensitive and selective analytical methods are required for their detection and quantification in various matrices, including pharmaceutical formulations, animal feed, and biological samples.

While these compounds are typically charged at acidic pH, their separation can be challenging due to similar charge-to-mass ratios. MEKC using this compound offers a powerful approach to resolve these and other related compounds. The separation is based not only on their electrophoretic mobility but also on their differential hydrophobic interactions with the this compound micelles, providing an additional dimension of selectivity.

Experimental Protocols

Protocol 1: Separation of Clenbuterol and Salbutamol using this compound MEKC

Objective: To develop and validate a Micellar Electrokinetic Chromatography (MEKC) method using this compound for the simultaneous separation of clenbuterol and salbutamol.

Materials and Reagents:

  • This compound

  • Sodium tetraborate decahydrate

  • Boric acid

  • Sodium hydroxide (for pH adjustment)

  • Methanol (for sample and standard preparation)

  • Deionized water (18 MΩ·cm)

  • Clenbuterol hydrochloride standard

  • Salbutamol sulfate standard

  • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 40 cm, total length 50.2 cm)

Instrumentation:

  • Capillary Electrophoresis system equipped with a UV-Vis detector

  • Data acquisition and processing software

Procedure:

  • Preparation of Background Electrolyte (BGE):

    • Prepare a 25 mM sodium tetraborate - 50 mM boric acid buffer (pH ~8.3).

    • Dissolve an appropriate amount of this compound in the borate buffer to achieve a final concentration of 50 mM. The critical micelle concentration (CMC) for this compound is estimated to be around 10-15 mM, so 50 mM ensures micelle formation.

    • Filter the BGE through a 0.45 µm syringe filter before use.

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of clenbuterol and salbutamol at a concentration of 1 mg/mL in methanol.

    • Prepare working standard mixtures containing both analytes at various concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solutions with the BGE.

  • Capillary Conditioning:

    • At the beginning of each day, rinse the new capillary sequentially with 1 M NaOH (20 min), deionized water (20 min), and the BGE (30 min).

    • Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and the BGE (5 min) to ensure reproducibility.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica, 50 µm i.d., 40 cm effective length

    • BGE: 25 mM Sodium tetraborate, 50 mM Boric acid, 50 mM this compound, pH 8.3

    • Applied Voltage: +20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

    • Detection: UV absorbance at 214 nm

  • Data Analysis:

    • Record the electropherograms and determine the migration times for each analyte.

    • Calculate the resolution, theoretical plates (efficiency), and tailing factor for each peak.

    • Construct calibration curves by plotting the peak area against the concentration of each analyte and determine the linearity.

Data Presentation

Table 1: Expected Performance Data for the MEKC Separation of Clenbuterol and Salbutamol using this compound

ParameterClenbuterolSalbutamol
Migration Time (min) ~ 8.5~ 7.2
Efficiency (plates/meter) > 150,000> 180,000
Resolution (Rs) \multicolumn{2}{c}{> 2.0}
Tailing Factor < 1.2< 1.1
Linearity (µg/mL) 5 - 1005 - 100
Correlation Coefficient (r²) > 0.998> 0.999
LOD (µg/mL) ~ 1.0~ 0.8
LOQ (µg/mL) ~ 3.0~ 2.5

Note: The values presented in this table are illustrative and represent typical performance characteristics expected for a well-optimized MEKC method for these types of analytes. Actual results may vary depending on the specific instrumentation and experimental conditions.

Visualizations

MEKC_Principle cluster_capillary Capillary Cross-Section cluster_buffer Aqueous Buffer (Mobile Phase) cluster_micelle This compound Micelle (Pseudo-stationary Phase) anode Anode (+) eof_arrow Electroosmotic Flow (EOF) cathode Cathode (-) micelle_migration_arrow Micelle Electrophoretic Migration analyte_hydrophilic Hydrophilic Analyte analyte_hydrophilic->cathode Migrates with EOF analyte_hydrophobic Hydrophobic Analyte micelle Micelle analyte_hydrophobic->micelle Partitions into micelle micelle->cathode Slower migration than EOF eof_arrow->cathode Strong micelle_migration_arrow->anode Weak

Caption: Principle of MEKC separation with this compound.

MEKC_Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_analysis Analysis cluster_data Data Processing prep_bge Prepare BGE with This compound condition_capillary Condition Capillary prep_bge->condition_capillary prep_standards Prepare Analyte Standards inject_sample Inject Sample prep_standards->inject_sample setup_method Set Electrophoretic Parameters condition_capillary->setup_method setup_method->inject_sample apply_voltage Apply Voltage & Separation inject_sample->apply_voltage detect_analytes UV Detection apply_voltage->detect_analytes acquire_data Acquire Electropherogram detect_analytes->acquire_data analyze_data Analyze Data (Migration Time, Peak Area) acquire_data->analyze_data report_results Generate Report analyze_data->report_results

Caption: Experimental workflow for MEKC analysis.

References

Determining the Critical Micelle Concentration (CMC) of Sodium Undecanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the determination of the Critical Micelle Concentration (CMC) of sodium undecanoate. This compound is an anionic surfactant with a C11 alkyl chain, and understanding its aggregation behavior in aqueous solutions is crucial for various applications in drug delivery, formulation science, and material science. Three common and reliable methods for CMC determination are presented: surface tensiometry, conductometry, and fluorescence spectroscopy. This guide offers step-by-step instructions for each protocol, data analysis guidelines, and a summary of expected results.

Introduction

Surfactants are amphiphilic molecules that, above a certain concentration in a solvent, self-assemble into organized structures called micelles. This concentration is known as the Critical Micelle Concentration (CMC). The CMC is a fundamental parameter that characterizes the efficiency and effectiveness of a surfactant. Below the CMC, surfactants exist primarily as monomers in the solution and at interfaces. Above the CMC, additional surfactant molecules form micelles, leading to a plateau or a distinct change in the slope of various physicochemical properties of the solution.[1]

The determination of the CMC is essential for optimizing formulations, understanding solubilization mechanisms, and controlling interfacial properties in various scientific and industrial applications.[2] This document outlines three widely used methods to determine the CMC of this compound.

Data Presentation

While specific experimental data for this compound is not abundantly available in the public domain, the following table provides an estimated CMC value based on structurally similar surfactants, such as sodium decanoate and sodium dodecanoate.[3] Researchers should determine the precise CMC experimentally using the protocols provided below.

MethodExpected CMC Range (mM)Temperature (°C)Notes
Surface Tensiometry20 - 3025Based on trends for similar anionic surfactants.
Conductometry20 - 3025Applicable due to the ionic nature of this compound.
Fluorescence Spectroscopy20 - 3025A highly sensitive method using a fluorescent probe.

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 3398-33-2)[][5]

  • Deionized water (18.2 MΩ·cm)

  • Pyrene (for fluorescence spectroscopy)

  • Acetone (spectroscopic grade, for pyrene stock solution)

  • Standard laboratory glassware (beakers, volumetric flasks, pipettes)

  • Magnetic stirrer and stir bars

Preparation of this compound Stock Solution
  • Accurately weigh a desired amount of this compound powder.

  • Dissolve the powder in a known volume of deionized water to prepare a stock solution of a concentration significantly above the expected CMC (e.g., 100 mM).

  • Gently stir the solution until the this compound is completely dissolved. Avoid vigorous stirring to prevent excessive foaming.

  • This stock solution will be used to prepare a series of dilutions for the CMC determination experiments.

Method 1: Surface Tensiometry

This method is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, further addition of surfactant leads to micelle formation in the bulk solution, and the surface tension remains relatively constant.

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (e.g., 100 mM) prep_dilutions Prepare Serial Dilutions (e.g., 0.1 mM to 50 mM) prep_stock->prep_dilutions measure_st Measure Surface Tension of Each Dilution using a Tensiometer prep_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC from the Intersection of Two Linear Fits plot_data->determine_cmc

Caption: Workflow for CMC determination by surface tensiometry.

  • Prepare a series of this compound solutions with concentrations ranging from below to above the expected CMC (e.g., 0.1 mM to 50 mM) by diluting the stock solution with deionized water.

  • Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated, to minimize cross-contamination.

  • Ensure temperature control, as surface tension is temperature-dependent. A standard temperature of 25°C is recommended.

  • Record the surface tension value for each concentration.

  • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

  • The resulting plot will show two distinct linear regions. The first region will have a steep negative slope, and the second region, above the CMC, will be nearly horizontal.

  • Perform linear regression on both linear portions of the graph.

  • The CMC is the concentration at which these two lines intersect.

Method 2: Conductometry

For ionic surfactants like this compound, the conductivity of the solution changes with concentration. Below the CMC, conductivity increases linearly with concentration as the surfactant acts as a simple electrolyte. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and can bind counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot.

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (e.g., 100 mM) prep_dilutions Prepare Serial Dilutions (e.g., 0.1 mM to 50 mM) prep_stock->prep_dilutions measure_cond Measure Conductivity of Each Dilution using a Conductometer prep_dilutions->measure_cond plot_data Plot Conductivity vs. Concentration measure_cond->plot_data determine_cmc Determine CMC from the Intersection of Two Linear Fits plot_data->determine_cmc cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_pyrene Prepare Pyrene Stock Solution in Acetone prep_samples Prepare Serial Dilutions with a Constant Pyrene Concentration prep_pyrene->prep_samples prep_stock Prepare this compound Stock Solution (e.g., 100 mM) prep_stock->prep_samples measure_fluor Measure Fluorescence Emission Spectra of Each Sample prep_samples->measure_fluor calc_ratio Calculate I1/I3 Intensity Ratio measure_fluor->calc_ratio plot_data Plot I1/I3 Ratio vs. log(Concentration) calc_ratio->plot_data determine_cmc Determine CMC from the Inflection Point of the Sigmoidal Fit plot_data->determine_cmc

References

Application Notes and Protocols: Sodium Undecylenate in Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sodium undecylenate, the sodium salt of undecylenic acid, is a valuable compound in the study of antifungal agents. Undecylenic acid, an unsaturated fatty acid derived from castor oil, is known for its fungistatic and fungicidal properties.[1][2] It is commonly used in topical treatments for fungal skin infections like athlete's foot and ringworm.[1][3] In a research setting, sodium undecylenate can be used as a reference compound in antifungal susceptibility testing to evaluate the efficacy of new potential antifungal drugs. These application notes provide a summary of its mechanism of action, quantitative data on its antifungal activity, and detailed protocols for its use in antifungal susceptibility testing.

Mechanism of Action

Undecylenic acid, the active form of sodium undecylenate, exerts its antifungal effects through a multi-faceted approach primarily targeting the fungal cell membrane and morphogenesis.[4] The primary mechanism involves the disruption of the fungal cell membrane's integrity. Its chemical structure, featuring a double bond and a carboxylic acid group, allows it to integrate into the lipid bilayer of the cell membrane, leading to destabilization and increased permeability. This results in the leakage of essential intracellular components and ultimately leads to cell death.

Furthermore, undecylenic acid has been shown to inhibit the biosynthesis of ergosterol, a critical component for maintaining the structural and functional integrity of the fungal cell membrane. It also interferes with fungal morphogenesis, specifically by inhibiting the transition of Candida albicans from its yeast form to the more invasive hyphal form. This is achieved by inhibiting fatty acid biosynthesis and down-regulating the expression of hyphae-specific genes like HWP1. At concentrations above 4 mM, undecylenic acid can abolish the morphological transition from yeast to the filamentous phase.

cluster_0 Sodium Undecylenate cluster_1 Fungal Cell Sodium Undecylenate Sodium Undecylenate Cell_Membrane Cell Membrane Sodium Undecylenate->Cell_Membrane Disrupts Integrity Ergosterol_Synthesis Ergosterol Synthesis Sodium Undecylenate->Ergosterol_Synthesis Inhibits Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Sodium Undecylenate->Fatty_Acid_Biosynthesis Inhibits Yeast_to_Hyphae Yeast-to-Hyphae Transition Sodium Undecylenate->Yeast_to_Hyphae Inhibits Cell_Death Cell Death Cell_Membrane->Cell_Death Ergosterol_Synthesis->Cell_Membrane Fatty_Acid_Biosynthesis->Yeast_to_Hyphae Inhibition_of_Virulence Inhibition of Virulence Yeast_to_Hyphae->Inhibition_of_Virulence

Mechanism of action of sodium undecylenate.

Quantitative Data

The antifungal activity of undecylenic acid against Candida albicans has been quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Fungal SpeciesMethodMIC RangeReference
Candida albicansBroth MicrodilutionMIC50: 0.01 wt% hexosomes (2 pghex/C.a.cell)
Candida albicansBroth MicrodilutionMIC90: 0.16 wt% hexosomes (32 pghex/C.a.cell)
Candida albicansAgar DilutionMIC90: < 0.0125%

Note: The reported MIC values are for undecylenic acid, which is the active antifungal component of sodium undecylenate. The study by D-M. et al. (2018) utilized hexosomes loaded with undecylenic acid.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is intended for determining the Minimum Inhibitory Concentration (MIC) of sodium undecylenate against yeast species.

Materials:

  • Sodium undecylenate

  • 96-well, U-bottom polystyrene microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS to pH 7.0

  • Sterile distilled water or a suitable solvent for sodium undecylenate

  • Fungal isolate to be tested

  • Spectrophotometer

  • Hemocytometer

  • Incubator (35°C)

  • Positive control antifungal (e.g., fluconazole)

  • Negative control (medium only)

Procedure:

  • Preparation of Fungal Inoculum: a. Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS) from 3-5 colonies. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. d. Further dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Preparation of Sodium Undecylenate Dilutions: a. Prepare a stock solution of sodium undecylenate in sterile distilled water or an appropriate solvent. b. Perform a two-fold serial dilution of the sodium undecylenate stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations. Each well should contain 100 µL of the diluted compound.

  • Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well containing the sodium undecylenate dilutions, the positive control, and the growth control (medium with inoculum but no antifungal). b. The final volume in each well will be 200 µL. c. Include a sterility control well containing only RPMI-1640 medium. d. Seal the plate or use a lid to prevent evaporation and incubate at 35°C for 24-48 hours.

  • Reading and Interpretation of Results: a. After incubation, visually inspect the wells for fungal growth (turbidity). b. The MIC is the lowest concentration of sodium undecylenate at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. c. A spectrophotometer can be used to read the absorbance at a specific wavelength (e.g., 620 nm) for a more quantitative assessment.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Fungal Inoculum Inoculate_Plate Inoculate 96-well Plate Inoculum_Prep->Inoculate_Plate Drug_Prep Prepare Sodium Undecylenate Dilutions Drug_Prep->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_Results Read Results Visually or with Spectrophotometer Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for MIC determination.
Protocol 2: Embedded Filamentation Assay

This assay is used to evaluate the effect of sodium undecylenate on the morphological transition of Candida albicans from yeast to hyphal form.

Materials:

  • Sodium undecylenate

  • RPMI-1640 agar medium (or other suitable agar for filamentation)

  • Candida albicans isolate

  • Petri dishes

  • Incubator (37°C)

  • Microscope

Procedure:

  • Preparation of Agar Plates: a. Prepare RPMI-1640 agar medium and autoclave. b. Cool the agar to approximately 45-50°C. c. Add sodium undecylenate to the molten agar to achieve the desired final concentrations. Prepare a control plate without sodium undecylenate. d. Pour the agar into petri dishes and allow them to solidify.

  • Inoculation: a. Prepare a suspension of Candida albicans in sterile saline, adjusted to a concentration of approximately 10^6 cells/mL. b. Inoculate the surface of the agar plates with the fungal suspension.

  • Incubation: a. Incubate the plates at 37°C for 24-48 hours. This temperature promotes hyphal growth.

  • Observation: a. After incubation, observe the colonies under a microscope. b. Examine the morphology of the fungal colonies. Note the presence or absence of hyphae and compare the treated plates to the control plate. c. A complete inhibition of filamentation will be observed as colonies consisting only of yeast-form cells. Partial inhibition may be seen as a reduction in the length or number of hyphae.

References

Application Notes and Protocols: Sodium Undecanoate in Topical Creams

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sodium undecanoate, the sodium salt of undecylenic acid, is a fatty acid derivative with well-established antifungal properties. It is frequently utilized in topical formulations to treat superficial fungal skin infections such as athlete's foot (tinea pedis) and ringworm (tinea corporis). This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of topical creams containing this compound and related undecylenate compounds.

Formulation and Composition

Topical creams are typically oil-in-water (O/W) or water-in-oil (W/O) emulsions. For antifungal preparations, an O/W cream is often preferred due to its non-greasy feel and ease of application. The formulation of a stable and effective cream requires a careful selection of excipients that ensure the solubility and stability of the active pharmaceutical ingredient (API), enhance skin penetration, and provide desirable sensory characteristics.

Table 1: Example Formulations of Topical Antifungal Creams Containing Undecylenates

Ingredient Function Mycota® Cream [1]Derman® Antifungal Cream [2]Typical Concentration Range (%)
Active Ingredients
Undecylenic AcidAntifungal5%5%2 - 10%
Zinc UndecylenateAntifungal, Astringent20%18%15 - 25%
Oil Phase
Liquid ParaffinEmollient, OcclusivePresent-5 - 20%
White Soft ParaffinEmollient, Occlusive--5 - 15%
Cetostearyl Alcohol / Cetyl AlcoholThickener, Emulsion StabilizerPresentPresent5 - 15%
Zinc StearateThickener, Lubricant-Present1 - 5%
Aqueous Phase
Purified WaterSolventPresentPresentq.s. to 100%
GlycerinHumectant-Present2 - 10%
Propylene GlycolHumectant, Co-solvent-Present5 - 15%
Surfactants/Emulsifiers
Emulsifying Wax BPEmulsifierPresent-5 - 15%
Sodium Lauryl SulfateAnionic SurfactantPresent (in Emulsifying Wax)-0.5 - 2%
Polyethylene Glycol 500/4000Co-emulsifier, Solvent-Present1 - 10%
Nonyl Phenol SulfateSurfactant-Present0.5 - 2%
Other Excipients
Sodium BisulfiteAntioxidant-Present0.05 - 0.2%
Perfume CompoundFragrancePresent-As required

Mechanism of Action

The primary antifungal activity of undecylenic acid and its salts is directed at the fungal cell membrane, leading to disruption of its integrity and function. This multi-faceted mechanism contributes to its efficacy against various dermatophytes.

  • Disruption of Fungal Cell Membrane: Undecylenic acid integrates into the lipid bilayer of the fungal cell membrane, destabilizing its structure and increasing its permeability. This leads to the leakage of essential intracellular components and ultimately results in cell death.

  • Inhibition of Biofilm Formation: Undecylenic acid has been shown to inhibit the formation of biofilms by pathogenic fungi such as Candida albicans. It achieves this by down-regulating genes involved in the morphological transition from yeast to the more virulent hyphal form.

  • Inhibition of Fatty Acid Biosynthesis: It is also proposed that undecylenic acid may interfere with fungal fatty acid metabolism, further compromising the integrity of the cell membrane.

UA Undecylenic Acid / Sodium Undecylenate Membrane Fungal Cell Membrane (Lipid Bilayer) UA->Membrane Integrates into HWP1 Downregulation of Hyphal Genes (e.g., HWP1) UA->HWP1 Inhibits Permeability Increased Membrane Permeability Membrane->Permeability is disrupted, leading to Leakage Leakage of Intracellular Components Permeability->Leakage Death Fungal Cell Death Leakage->Death YeastToHyphae Yeast-to-Hyphae Morphological Transition Biofilm Biofilm Formation YeastToHyphae->Biofilm is required for HWP1->YeastToHyphae prevents HWP1->Biofilm inhibits

Caption: Antifungal mechanism of undecylenic acid.

Experimental Protocols

The following protocols provide detailed methodologies for the formulation and evaluation of topical creams containing undecylenates.

Formulation Protocol: Oil-in-Water (O/W) Antifungal Cream

This protocol describes the preparation of a 100g batch of an O/W cream.

Materials:

  • Undecylenic Acid

  • Zinc Undecylenate

  • Cetostearyl Alcohol

  • Liquid Paraffin

  • Emulsifying Wax

  • Propylene Glycol

  • Purified Water

  • Preservative (e.g., Phenoxyethanol)

Equipment:

  • Two temperature-controlled water baths

  • Two glass beakers

  • Homogenizer/High-shear mixer

  • Overhead stirrer

  • Calibrated weighing balance

  • pH meter

Procedure:

  • Oil Phase Preparation:

    • In a clean, dry beaker, weigh the required quantities of cetostearyl alcohol, liquid paraffin, and emulsifying wax.

    • Heat the beaker in a water bath to 75°C ± 2°C until all components have melted and formed a clear, uniform liquid.

    • Add the undecylenic acid and zinc undecylenate to the molten oil phase and stir until completely dispersed. Maintain the temperature.

  • Aqueous Phase Preparation:

    • In a separate beaker, weigh the purified water and propylene glycol.

    • Heat this beaker in a second water bath to 75°C ± 2°C. Add the preservative and stir until dissolved.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while continuously stirring with the overhead stirrer.

    • Once the addition is complete, subject the mixture to high-shear homogenization for 5-10 minutes to form a uniform emulsion.

  • Cooling and Final Mixing:

    • Remove the emulsion from the homogenizer and continue to stir gently with the overhead stirrer until it cools to room temperature.

    • During the cooling phase, the cream will thicken to its final consistency.

  • Quality Control:

    • Measure the pH of the final cream.

    • Visually inspect for homogeneity, color, and phase separation.

cluster_oil Oil Phase cluster_water Aqueous Phase cluster_mix Mixing & Homogenization o1 Weigh Waxes, Oils, Emulsifiers o2 Heat to 75°C o1->o2 o3 Add Undecylenic Acid & Zinc Undecylenate o2->o3 m1 Combine Phases o3->m1 w1 Weigh Water, Humectants w2 Heat to 75°C w1->w2 w3 Add Preservatives w2->w3 w3->m1 m2 Homogenize m1->m2 m3 Cool with Stirring m2->m3 qc Final Product (Quality Control) m3->qc

Caption: Workflow for O/W antifungal cream formulation.

Physicochemical Characterization

Table 2: Parameters and Methods for Physicochemical Characterization

Parameter Methodology Acceptance Criteria (Typical)
Appearance Visual inspection for color, homogeneity, and phase separation.Homogeneous, uniform white cream, free from lumps and phase separation.
pH Disperse 1g of cream in 10mL of purified water. Measure using a calibrated pH meter.4.5 - 6.5 (compatible with skin pH).
Viscosity Use a rotational viscometer with a suitable spindle at controlled temperature (25°C). Measure viscosity at different shear rates.Consistent viscosity profile across batches. Typically exhibits pseudoplastic (shear-thinning) behavior.
Spreadability Place a known weight (e.g., 0.5g) of cream between two glass plates. Apply a standard weight to the upper plate for a fixed time. Measure the diameter of the spread cream.Consistent spreadability, indicating ease of application.
Globule Size Dilute the cream and observe under a microscope or use a particle size analyzer.Uniform globule size distribution, typically in the range of 1-20 µm.
In Vitro Antifungal Efficacy Protocol (Agar Well Diffusion)

This method assesses the ability of the active ingredients to inhibit fungal growth when released from the cream formulation.

Materials:

  • Sabouraud Dextrose Agar (SDA) plates

  • Fungal strain (e.g., Trichophyton rubrum or Candida albicans)

  • Test cream (containing undecylenates)

  • Placebo cream (without active ingredients)

  • Positive control (e.g., commercial antifungal cream)

  • Sterile cork borer (6-8 mm diameter)

  • Incubator

Procedure:

  • Inoculation: Prepare a standardized fungal inoculum and evenly swab it onto the surface of the SDA plates.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Sample Application: Accurately fill each well with a specific amount of the test cream, placebo cream, and positive control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C for dermatophytes) for 48-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) in millimeters.

  • Analysis: Compare the zone of inhibition of the test cream to the placebo and positive control. A larger zone indicates greater antifungal activity.

Table 3: Representative Antifungal Efficacy Data

Formulation Active Ingredients Fungus Zone of Inhibition (mm)
Test Cream5% Undecylenic Acid, 20% Zinc UndecylenateT. rubrumData to be generated
Placebo CreamNoneT. rubrum0
Positive Controle.g., 1% Clotrimazole CreamT. rubrumData to be generated

(Note: Actual zone of inhibition will depend on the specific formulation and test conditions.)

In Vitro Skin Permeation Protocol (Franz Diffusion Cell)

This protocol evaluates the release and permeation of undecylenic acid from the cream through a skin model.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin, or a synthetic membrane

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizer)

  • Test cream

  • HPLC system for analysis

Procedure:

  • Cell Setup: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.

  • Receptor Fluid: Fill the receptor compartment with pre-warmed (32°C) and degassed receptor fluid. Ensure no air bubbles are trapped beneath the membrane.

  • Sample Application: Apply a finite dose (e.g., 10-15 mg/cm²) of the test cream uniformly onto the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Quantification: Analyze the concentration of undecylenic acid in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The slope of the linear portion of this plot represents the steady-state flux (Jss).

Skin Irritation Potential Protocol

The potential for skin irritation can be assessed through in vitro models or in human clinical trials. A key parameter is the measurement of Transepidermal Water Loss (TEWL), which indicates skin barrier integrity.

Methodology (In Vivo):

  • Subject Recruitment: Enroll healthy volunteers with no history of skin disease.

  • Test Sites: Define test sites on the volar forearm of each subject.

  • Baseline Measurement: Measure baseline TEWL and erythema (skin redness) at each site using a Tewameter® and a Mexameter® or Chromameter®, respectively.

  • Product Application: Apply a standardized amount of the test cream and a negative control (e.g., the cream base without actives) to the designated sites.

  • Occlusion: The sites may be occluded with a patch for a set period (e.g., 24 or 48 hours) to increase exposure.

  • Post-Application Measurement: After the exposure period, remove the product and measure TEWL and erythema at specified time points (e.g., 1, 24, and 48 hours post-removal).

  • Analysis: A significant increase in TEWL or erythema compared to the baseline and the negative control site indicates potential for skin irritation.

Table 4: Representative Skin Irritation Data

Parameter Measurement Time Test Cream Negative Control
TEWL (g/h/m²) Baseline8.5 ± 2.18.3 ± 2.0
24h post-applicationTo be determinedTo be determined
Erythema Index Baseline150 ± 25148 ± 28
24h post-applicationTo be determinedTo be determined

(Note: Data is illustrative. Undecylenic acid is generally considered safe for topical use but can cause mild irritation in some individuals.)

Analytical Method Protocol: HPLC for Undecylenic Acid

This method is suitable for quantifying undecylenic acid in cream formulations and in samples from skin permeation studies.

Table 5: HPLC Method Parameters for Undecylenic Acid Analysis

Parameter Condition
Column Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm
Mobile Phase A: 95:5 Water:Acetonitrile with 0.1% Phosphoric AcidB: 5:95 Water:Acetonitrile with 0.1% Phosphoric AcidIsocratic: 40% A, 60% B
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detector UV at 200 nm
Injection Volume 1 µL
Sample Preparation Extract a known weight of cream with acetonitrile using sonication. Filter the extract through a 0.45 µm PTFE filter. Dilute with mobile phase to the appropriate concentration for analysis.
Stability Testing Protocol

Stability testing ensures that the cream maintains its physical, chemical, and microbiological quality over its shelf life.

Methodology:

  • Batch Selection: Use at least three batches of the final formulation in the intended commercial packaging.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

    • Accelerated: 0, 3, 6 months

  • Parameters to be Tested:

    • Appearance, pH, viscosity, and other relevant physical properties.

    • Assay of active ingredients (Undecylenic Acid and Zinc Undecylenate).

    • Microbial limits.

Table 6: Stability Testing Schedule and Parameters

Test Parameter Time Point (Months)
0
Long-Term (25°C/60%RH) X
AppearanceX
pHX
ViscosityX
Assay of ActivesX
Microbial LimitsX
Accelerated (40°C/75%RH)
AppearanceX
pHX
ViscosityX
Assay of ActivesX

Logical Relationships in Formulation

The components of a topical cream are interdependent. The choice of oil phase components, emulsifiers, and humectants all influence the final product's stability, sensory properties, and drug delivery performance.

Caption: Logical relationships of components in a topical cream.

References

Application Notes and Protocols: The Role of Sodium Undecanoate in Enhancing Drug Absorption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium undecanoate, the sodium salt of undecanoic acid (a medium-chain fatty acid, MCFA), is emerging as a potent permeation enhancer for improving the oral bioavailability of poorly absorbed drugs. Its mechanism of action is primarily attributed to its ability to transiently and reversibly modulate the permeability of the intestinal epithelium. These application notes provide a comprehensive overview of the mechanisms, experimental evaluation, and relevant signaling pathways associated with this compound's absorption-enhancing properties.

Note: While this compound (C11) is the focus of this document, much of the detailed experimental data and mechanistic understanding are derived from studies on the closely related and extensively researched sodium decanoate (C10 or sodium caprate). The provided protocols and data should be considered a strong foundation for initiating and guiding research on this compound.

Mechanism of Action: Paracellular Pathway Modulation

This compound primarily enhances drug absorption by increasing the permeability of the paracellular pathway, the route between adjacent epithelial cells. This is achieved through the modulation of tight junctions (TJs), the protein complexes that regulate paracellular transport.

The key mechanisms include:

  • Tight Junction Disruption: this compound is believed to interact with the components of the tight junction complex, leading to a transient and reversible opening. This allows for the passage of drug molecules that would otherwise be too large or too hydrophilic to cross the intestinal barrier.

  • Surfactant-like Properties: As an amphiphilic molecule, this compound exhibits surfactant properties that can fluidize the cell membrane, further contributing to the disruption of the epithelial barrier.

  • Signaling Pathway Activation: Emerging evidence suggests that MCFAs can activate specific signaling pathways within intestinal epithelial cells, leading to downstream effects on tight junction integrity.

Key Signaling Pathways

The interaction of this compound with intestinal epithelial cells is thought to trigger specific intracellular signaling cascades that culminate in the modulation of tight junctions. While direct evidence for this compound is still under investigation, the pathways activated by the closely related sodium decanoate provide a strong indication of the likely mechanisms.

GPR43-Mediated Signaling

Medium-chain fatty acids, including decanoate, have been shown to act as ligands for G-protein coupled receptor 43 (GPR43).[1][2][3] Activation of GPR43 can initiate a cascade of events that influence intestinal barrier function.

GPR43_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space SU Sodium Undecanoate GPR43 GPR43 SU->GPR43 Activation G_protein G-protein (Gq/11, Gi/o) GPR43->G_protein Coupling PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates TJ_Modulation Tight Junction Modulation PKC->TJ_Modulation Leads to

GPR43-Mediated Signaling Pathway
Intracellular Calcium and Protein Kinase C (PKC) Pathway

An increase in intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC) are known to be critical events in the regulation of tight junction permeability.[4][5] this compound, through its interaction with the cell membrane and potential activation of receptors like GPR43, can trigger this pathway.

Ca_PKC_Signaling SU Sodium Undecanoate Membrane_Perturbation Membrane Perturbation SU->Membrane_Perturbation PLC_activation PLC Activation Membrane_Perturbation->PLC_activation IP3_DAG ↑ IP3 & DAG PLC_activation->IP3_DAG Ca_influx ↑ Intracellular Ca²⁺ IP3_DAG->Ca_influx PKC_activation PKC Activation IP3_DAG->PKC_activation Ca_influx->PKC_activation TJ_protein_reorganization Reorganization of Tight Junction Proteins (ZO-1, Occludin) PKC_activation->TJ_protein_reorganization Paracellular_Permeability ↑ Paracellular Permeability TJ_protein_reorganization->Paracellular_Permeability

Intracellular Calcium and PKC Signaling

Quantitative Data Summary

The following tables summarize the quantitative effects of medium-chain fatty acids, primarily sodium decanoate, on intestinal epithelial cell monolayers. These values provide a benchmark for designing experiments with this compound.

Table 1: Effect of Sodium Decanoate on Transepithelial Electrical Resistance (TEER) and Paracellular Permeability in Caco-2 Cell Monolayers

Concentration (mM)TEER Reduction (%)Marker MoleculeApparent Permeability (Papp) Increase (fold)Reference
8.5Reversible reductionFITC-dextran (4 kDa)Significant increase
13Not specified125I-Arg8-vasopressin10-fold

Table 2: Cytotoxicity of Sodium Decanoate in Caco-2 Cell Monolayers

AssayConcentration (w/v)OutcomeReference
Trypan Blue Exclusion0.5%Significantly cytotoxic
Protein Release0.5%Significantly cytotoxic
Neutral Red Assay0.5%No significant effect
TEER Recovery0.5%Failed to recover within 24h

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effect of this compound on drug absorption are provided below.

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is designed to assess the effect of this compound on the transport of a model drug across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Caco2_Workflow start Start seed_cells Seed Caco-2 cells on Transwell inserts start->seed_cells culture_cells Culture for 21-28 days to form a monolayer seed_cells->culture_cells measure_teer Measure initial TEER to confirm monolayer integrity culture_cells->measure_teer pre_incubate Pre-incubate with buffer measure_teer->pre_incubate add_compounds Add test drug + this compound to apical side Add buffer to basolateral side pre_incubate->add_compounds incubate Incubate at 37°C add_compounds->incubate sample Collect samples from basolateral side at time intervals incubate->sample measure_teer_final Measure final TEER sample->measure_teer_final analyze Analyze drug concentration (e.g., LC-MS/MS) measure_teer_final->analyze calculate Calculate Papp analyze->calculate end End calculate->end

Caco-2 Permeability Assay Workflow

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • This compound

  • Model drug

  • TEER meter (e.g., Millicell® ERS-2)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Cell Culture: Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use monolayers with TEER values > 300 Ω·cm².

  • Experiment Setup:

    • Wash the monolayers twice with pre-warmed transport buffer.

    • Add transport buffer to the basolateral compartment.

    • Add the test solution containing the model drug and various concentrations of this compound to the apical compartment. Include a control group with the drug but without this compound.

  • Incubation: Incubate the plates at 37°C on an orbital shaker.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.

  • Final TEER Measurement: At the end of the experiment, measure the final TEER to assess any irreversible damage to the monolayer.

  • Sample Analysis: Quantify the concentration of the model drug in the basolateral samples using a validated analytical method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the apical compartment.

Protocol 2: Evaluation of Tight Junction Integrity

This protocol describes methods to assess the integrity of tight junctions in response to this compound treatment.

A. Transepithelial Electrical Resistance (TEER) Measurement:

  • Follow steps 1-4 of the Caco-2 Permeability Assay protocol.

  • Measure TEER at baseline and at various time points after the addition of this compound. A decrease in TEER indicates an opening of the tight junctions.

B. Paracellular Marker Flux (Lucifer Yellow Assay):

  • This assay measures the passage of a fluorescent molecule that cannot cross the cell membrane, thus its transport is restricted to the paracellular pathway.

  • Procedure:

    • Prepare Caco-2 monolayers as described above.

    • Add a solution of Lucifer Yellow (e.g., 100 µM) with or without this compound to the apical side.

    • Incubate for a defined period (e.g., 2 hours).

    • Collect samples from the basolateral side.

    • Measure the fluorescence of the basolateral samples using a fluorescence plate reader (excitation ~428 nm, emission ~536 nm).

    • An increase in Lucifer Yellow in the basolateral compartment in the presence of this compound indicates increased paracellular permeability.

C. Tight Junction Protein Expression and Localization (Immunofluorescence):

  • This method visualizes the effect of this compound on the key tight junction proteins, such as ZO-1, occludin, and claudins.

  • Procedure:

    • Treat Caco-2 monolayers with this compound for a specified time.

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Permeabilize the cells (e.g., with 0.1% Triton X-100).

    • Block non-specific binding (e.g., with bovine serum albumin).

    • Incubate with primary antibodies against ZO-1, occludin, or claudins.

    • Incubate with fluorescently labeled secondary antibodies.

    • Mount the inserts on slides and visualize using a confocal microscope.

    • Disruption or redistribution of the fluorescent signal at the cell-cell junctions indicates an effect on tight junction integrity.

Protocol 3: Cytotoxicity Assay

This protocol is essential to determine the concentration range at which this compound enhances permeability without causing significant cell death.

A. MTT Assay:

  • This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Procedure:

    • Seed Caco-2 cells in a 96-well plate and grow to confluence.

    • Treat the cells with a range of this compound concentrations for a relevant exposure time (e.g., 2-4 hours).

    • Add MTT solution and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

    • A decrease in absorbance indicates reduced cell viability. Calculate the IC50 value (the concentration that causes 50% inhibition of cell viability).

B. Lactate Dehydrogenase (LDH) Assay:

  • This assay measures the release of LDH, a cytosolic enzyme, into the culture medium, which is an indicator of cell membrane damage.

  • Procedure:

    • Treat Caco-2 cells as in the MTT assay.

    • Collect the cell culture supernatant.

    • Perform the LDH assay on the supernatant according to the manufacturer's instructions.

    • An increase in LDH activity in the supernatant indicates increased cytotoxicity.

Conclusion

This compound holds significant promise as a pharmaceutical excipient for enhancing the oral absorption of a wide range of drugs. Its primary mechanism of action involves the transient and reversible opening of intestinal tight junctions, thereby increasing paracellular permeability. The activation of signaling pathways, likely involving GPR43, intracellular calcium, and PKC, appears to be a key event in this process. The provided protocols offer a robust framework for researchers to investigate and characterize the effects of this compound, paving the way for its effective application in novel oral drug delivery systems. It is crucial to carefully evaluate the concentration-dependent effects to balance permeability enhancement with potential cytotoxicity.

References

sodium undecanoate for the separation of hydrophobic compounds

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the application of sodium undecanoate as a pseudostationary phase in Micellar Electrokinetic Chromatography (MEKC) for the separation of hydrophobic compounds.

Disclaimer: Direct experimental data and established protocols for the use of this compound in separation science are not widely available in current literature. The following application notes and protocols are based on the well-understood principles of Micellar Electrokinetic Chromatography (MEKC) and data from chemically homologous anionic surfactants, such as sodium decanoate (C10) and sodium dodecanoate (C12). This compound (C11) is expected to have properties intermediate to these homologs.

Introduction to this compound in MEKC

This compound is an anionic surfactant with an 11-carbon hydrophobic tail and a hydrophilic carboxylate head group. When used in a background electrolyte (BGE) at a concentration above its Critical Micelle Concentration (CMC), it forms micelles that act as a "pseudo-stationary" phase in capillary electrophoresis.[1] This technique, known as Micellar Electrokinetic Chromatography (MEKC), is exceptionally well-suited for separating neutral, hydrophobic molecules.[2] The separation principle relies on the differential partitioning of analytes between the aqueous mobile phase and the hydrophobic core of the micelles.[3] Analytes with greater hydrophobicity will interact more strongly with the micelles, leading to longer migration times and enabling effective separation.[4]

Physicochemical Properties and Data

Quantitative data for this compound is limited. The properties below are compiled from available chemical databases and estimations based on homologous surfactants.

Table 1: Physicochemical Properties of this compound and Related Surfactants
PropertySodium Decanoate (C10)This compound (C11) Sodium Dodecanoate (C12 / SDS*)UnitSource / Note
Molecular Formula C₁₀H₁₉NaO₂C₁₁H₂₁NaO₂ C₁₂H₂₅NaO₄S-[5]
Molecular Weight 194.25208.27 288.38 g/mol
Critical Micelle Concentration (CMC) ~60-100~30-50 (Estimated) ~8.2mM

Note on CMC Estimation: The CMC of anionic surfactants generally decreases by a factor of two for each additional methylene group in the alkyl chain. Given the known CMC of sodium decanoate and sodium dodecyl sulfate (a common C12 analog), the CMC for this compound is estimated to be in the range of 30-50 mM in an aqueous buffer. This value is critical for preparing the background electrolyte.

Application Note 1: Separation of Phenolic Compounds

Objective: To develop a method for the separation of a mixture of neutral and weakly acidic phenolic compounds (e.g., phenol, 4-methylphenol, 4-nitrophenol) using this compound-based MEKC.

Principle of Separation

In a fused silica capillary under alkaline conditions, a strong electroosmotic flow (EOF) is generated, moving the bulk solution towards the cathode (detector). The anionic this compound micelles are electrophoretically attracted to the anode but are swept towards the cathode by the dominant EOF at a retarded velocity. Neutral phenolic compounds partition between the aqueous buffer and the micelle core based on their hydrophobicity. More hydrophobic phenols spend more time in the slower-moving micelles and thus elute later, enabling their separation.

Caption: Separation principle in MEKC using this compound.

Experimental Protocol
  • Capillary Preparation:

    • Use a fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., 50 cm total length, 40 cm effective length).

    • Condition a new capillary by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and finally the running buffer (30 min).

    • Between runs, flush with 0.1 M NaOH (2 min), water (2 min), and running buffer (5 min).

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 100 mM Boric Acid buffer. Adjust pH to 8.5 with 1 M NaOH.

    • Dissolve this compound to a final concentration of 50 mM (above the estimated CMC).

    • Add 5% (v/v) methanol as an organic modifier to improve selectivity.

    • Filter the BGE through a 0.45 µm syringe filter and degas by sonication for 10 minutes.

  • Sample Preparation:

    • Prepare a stock solution of mixed phenolic compounds (e.g., phenol, 4-methylphenol, 4-nitrophenol) at 1 mg/mL in methanol.

    • Dilute the stock solution 1:100 with the running buffer to prepare the final sample for injection.

  • CE Instrument Conditions:

    • Applied Voltage: 20 kV (Normal Polarity: anode at inlet, cathode at outlet).

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV detection at 214 nm.

Table 2: Expected Migration Data for Phenolic Compounds
CompoundExpected Migration Time (min)Rationale for Migration Order
Phenol 6.5Lowest hydrophobicity, least interaction with micelles.
4-Methylphenol 8.2Intermediate hydrophobicity due to the methyl group.
4-Nitrophenol 9.8Highest hydrophobicity, strongest interaction with micelles.
Note: These are hypothetical migration times for illustrative purposes. Actual times will vary based on specific instrument conditions.

Application Note 2: Separation of Neutral Steroids

Objective: To establish a method for the baseline separation of a mixture of structurally similar neutral steroids (e.g., progesterone, testosterone, cortisone) using this compound MEKC.

Methodology and Workflow

The separation of highly hydrophobic steroids often requires the addition of organic modifiers to the BGE to modulate partitioning and prevent complete solubilization within the micelles. The general workflow involves careful optimization of the BGE, followed by sample preparation, electrophoretic separation, and data analysis.

MEKC_Workflow prep_bge 1. BGE Preparation (Buffer + this compound + Organic Modifier) instrument_setup 3. Instrument Setup (Capillary Conditioning, Set Voltage/Temp) prep_bge->instrument_setup prep_sample 2. Sample Preparation (Dissolve Steroids in Methanol, Dilute with BGE) injection 4. Sample Injection (Hydrodynamic) prep_sample->injection instrument_setup->injection separation 5. Electrophoretic Separation (Differential Partitioning) injection->separation detection 6. UV Detection separation->detection analysis 7. Data Analysis (Identify Peaks, Quantify) detection->analysis

Caption: General experimental workflow for MEKC analysis.

Experimental Protocol
  • Capillary Preparation:

    • As described in Application Note 1.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 25 mM sodium tetraborate (Borax) buffer. Adjust pH to 9.2 with 1 M NaOH.

    • Dissolve this compound to a final concentration of 60 mM.

    • Add 15% (v/v) acetonitrile as an organic modifier. Acetonitrile is effective in reducing the migration times of highly hydrophobic compounds.

    • Filter and degas the BGE as previously described.

  • Sample Preparation:

    • Prepare a stock solution of mixed steroids (progesterone, testosterone, cortisone) at 1 mg/mL in methanol.

    • Dilute the stock solution 1:50 with the running buffer.

  • CE Instrument Conditions:

    • Applied Voltage: 25 kV (Normal Polarity).

    • Temperature: 30 °C.

    • Injection: Hydrodynamic injection at 50 mbar for 3 seconds.

    • Detection: UV detection at 240 nm.

Table 3: Expected Separation Performance for Steroids
CompoundLogP (Hydrophobicity)Expected Migration Order
Cortisone 1.471 (Least Hydrophobic)
Testosterone 3.322 (Intermediate Hydrophobicity)
Progesterone 3.873 (Most Hydrophobic)
Note: LogP values are indicative of hydrophobicity. The migration order directly correlates with the compound's affinity for the nonpolar micelle core.

References

Troubleshooting & Optimization

Technical Support Center: Sodium Undecanoate in MEKC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of sodium undecanoate as a pseudostationary phase in Micellar Electrokinetic Chromatography (MEKC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their MEKC experiments.

Troubleshooting Guide

This guide addresses common issues encountered during MEKC experiments using this compound. For each problem, potential causes are listed along with recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate Buffer pH: this compound is a salt of a weak acid (undecanoic acid). If the buffer pH is too low (approaching the pKa of undecanoic acid, which is around 4.8), the carboxylate head group will become protonated, leading to a mixed micelle/non-micellar state and poor peak shape. 2. Analyte Overload: Injecting too much sample can saturate the micelles, leading to peak tailing. 3. Secondary Interactions: Interactions between the analyte and the capillary wall can cause peak tailing.1. Adjust Buffer pH: Ensure the running buffer pH is at least 2 units above the pKa of undecanoic acid (i.e., pH > 7) to maintain the anionic form of the surfactant and stable micelle formation. A common choice is a borate or phosphate buffer in the pH range of 8-10. 2. Reduce Sample Concentration: Dilute the sample and reinject. 3. Modify Buffer or Capillary: Increase the buffer concentration or add organic modifiers to the buffer to minimize wall interactions. Alternatively, use a coated capillary.
Long Analysis Times 1. High Surfactant Concentration: A higher concentration of this compound leads to a stronger pseudostationary phase, increasing the retention of analytes. 2. Low Applied Voltage: Insufficient voltage results in slower migration of the electroosmotic flow (EOF) and the micelles. 3. High Viscosity of the Running Buffer: The addition of organic modifiers can increase the viscosity of the buffer, slowing down the EOF.1. Optimize Surfactant Concentration: Decrease the concentration of this compound in the running buffer. The concentration should be above the critical micelle concentration (CMC) but optimized for the specific separation. 2. Increase Applied Voltage: Gradually increase the applied voltage. Be mindful of Joule heating, which can negatively impact the separation. 3. Adjust Organic Modifier: If using an organic modifier, consider switching to one that causes a smaller increase in viscosity or reduce its percentage.
Low Resolution 1. Inadequate Partitioning: The analytes may not be interacting sufficiently with the this compound micelles. 2. Suboptimal Surfactant Concentration: The concentration of the pseudostationary phase is critical for achieving resolution. 3. Inappropriate Buffer pH: The pH can affect the charge of the analytes and their interaction with the micelles.1. Add an Organic Modifier: Incorporating organic modifiers like methanol, acetonitrile, or isopropanol into the running buffer can alter the partitioning of analytes into the micelles and improve resolution. 2. Vary Surfactant Concentration: Experiment with different concentrations of this compound above its CMC. 3. Optimize Buffer pH: Adjust the pH of the running buffer to optimize the charge and hydrophobicity of the analytes, thereby influencing their interaction with the micelles.
Poor Reproducibility (Migration Times and/or Peak Areas) 1. Fluctuations in Temperature: Temperature variations can affect the viscosity of the running buffer and the CMC of the surfactant, leading to shifts in migration times. 2. Inconsistent Capillary Conditioning: Improper or inconsistent washing and conditioning of the capillary between runs can alter the EOF. 3. Buffer Depletion: Over the course of multiple runs, the composition of the buffer in the inlet and outlet vials can change.1. Use a Thermostatted Capillary: Ensure the capillary temperature is controlled and stable throughout the analysis. 2. Standardize Capillary Conditioning: Implement a consistent and thorough capillary conditioning protocol between each injection. This typically involves flushing with sodium hydroxide, water, and then the running buffer. 3. Replenish Buffers: Replace the buffers in the inlet and outlet vials regularly, for example, after every 5-10 injections.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for this compound in the running buffer?

A1: A good starting point is a concentration that is significantly above the critical micelle concentration (CMC) of this compound. While the exact CMC can vary with buffer composition and temperature, a typical starting range for surfactants in MEKC is 25-100 mM. It is recommended to start with a concentration in the middle of this range, for example, 50 mM, and then optimize based on the separation performance.

Q2: What type of buffer is recommended for use with this compound?

A2: Since this compound is a carboxylate-based surfactant, it is crucial to use a buffer with a pH that ensures the carboxyl group remains deprotonated and the micelles are stable. Borate buffers (pH 8.0-10.0) and phosphate buffers (pH 7.0-8.0) are commonly used in MEKC with anionic surfactants and are good choices for this compound.

Q3: How does the chain length of this compound compare to other surfactants like SDS, and how does this affect the separation?

A3: this compound has an 11-carbon alkyl chain, which is slightly shorter than the 12-carbon chain of sodium dodecyl sulfate (SDS), a very common surfactant in MEKC. Generally, a shorter alkyl chain results in a less hydrophobic micelle core. This can lead to:

  • Shorter analysis times: Analytes will have weaker interactions with the less hydrophobic micelles of this compound compared to SDS, resulting in faster elution.

  • Different selectivity: The difference in hydrophobicity can alter the partitioning behavior of analytes, potentially leading to a different elution order and improved resolution for certain compounds.

Q4: Can organic modifiers be used with this compound?

A4: Yes, organic modifiers such as methanol, acetonitrile, and isopropanol can be used with this compound micelles. The addition of organic modifiers can:

  • Improve the solubility of hydrophobic analytes in the aqueous phase.

  • Alter the partitioning of analytes into the micelles, which can be used to optimize selectivity and resolution.

  • Reduce the electroosmotic flow (EOF) , which can increase the analysis time but also potentially improve resolution. It is important to note that high concentrations of organic modifiers (typically >20-30%) can disrupt micelle formation.

Q5: What are the signs of Joule heating, and how can it be minimized when using this compound?

A5: Joule heating is the generation of heat due to the current passing through the buffer. Signs of excessive Joule heating include:

  • Poor peak shape (broadening).

  • Non-linear relationship between applied voltage and current (Ohm's law plot).

  • Baseline drift.

  • Poor reproducibility of migration times.

To minimize Joule heating:

  • Use the lowest effective buffer concentration.

  • Use a capillary with a larger internal diameter if possible, but be aware this can increase current.

  • Ensure the capillary is adequately thermostatted.

  • Operate at the lowest voltage that provides acceptable analysis time and resolution.

Experimental Protocols

General MEKC Method Using this compound

This protocol provides a starting point for method development. Optimization will be required for specific applications.

  • Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm, total length 50 cm.

  • Running Buffer: 25 mM sodium borate buffer, pH 9.2, containing 50 mM this compound.

  • Capillary Conditioning (for a new capillary):

    • Flush with 1 M NaOH for 20 min.

    • Flush with deionized water

Technical Support Center: Optimizing Sodium Undecanoate Concentration for Micelle Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing sodium undecanoate concentration for micelle formation.

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?

A1: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant, such as this compound, above which individual molecules (monomers) begin to self-assemble into aggregates called micelles.[1] Below the CMC, this compound molecules exist primarily as individual monomers in the solution. As the concentration increases to the CMC, the monomers rapidly form micelles. This phenomenon is crucial in various applications, including drug delivery, as the hydrophobic cores of these micelles can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.[2] Monitoring the CMC is essential for ensuring the formation of stable micelles for effective drug formulation.

Q2: What are the typical methods to determine the CMC of this compound?

A2: The CMC of an ionic surfactant like this compound can be determined by monitoring a distinct change in the physicochemical properties of the solution as a function of surfactant concentration.[3][4] Common methods include:

  • Surface Tensiometry: This technique measures the surface tension of the solution, which decreases as the this compound concentration increases. At the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant with further additions of the surfactant.[3]

  • Conductivity Measurement: The electrical conductivity of the this compound solution changes with its concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity slows down because the micelles have a lower mobility than the individual ions. The break in the conductivity versus concentration plot indicates the CMC.

  • Fluorescence Spectroscopy: This method utilizes a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment. In the aqueous phase, the probe has a different fluorescence spectrum compared to when it is encapsulated within the hydrophobic core of a micelle. A sharp change in the fluorescence intensity or spectral properties as a function of surfactant concentration is used to determine the CMC.

Q3: Which factors can influence the CMC of this compound?

A3: The CMC of this compound is sensitive to several experimental conditions:

  • Temperature: For many ionic surfactants, the CMC value typically shows a U-shaped dependence on temperature, initially decreasing to a minimum and then increasing.

  • Electrolytes: The addition of electrolytes (salts) to a solution of an ionic surfactant like this compound generally decreases the CMC. The counterions from the salt can shield the electrostatic repulsion between the charged head groups of the surfactant molecules, promoting micelle formation at a lower concentration.

  • pH: The pH of the solution can significantly affect the CMC of this compound because its head group is a carboxylate. At lower pH values, the carboxylate group becomes protonated (forming undecanoic acid), which is less water-soluble and can alter the aggregation behavior.

  • Purity of the Surfactant: Impurities in the this compound can lead to inaccuracies in CMC determination. Highly surface-active impurities can cause a minimum to appear in the surface tension versus concentration plot, making the identification of the true CMC difficult.

Data Presentation

Illustrative CMC Values for Sodium Carboxylate Surfactants

Table 1: Effect of Temperature on the CMC of Sodium Dodecanoate in Water

Temperature (°C)CMC (mmol/L)
2029
3027
4026
5027
6029

Source: Illustrative data based on general trends for ionic surfactants.

Table 2: Effect of NaCl Concentration on the CMC of Sodium Decanoate at 25°C

NaCl Concentration (mol/L)CMC (mmol/L)
098
0.0175
0.0545
0.1030

Source: Illustrative data based on general trends for ionic surfactants.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible CMC Values
Question Possible Cause Troubleshooting Steps
Why are my CMC values for this compound varying between experiments? Temperature fluctuations during the experiment.Ensure the sample and measurement instrument are maintained at a constant and recorded temperature throughout the experiment. Use a thermostatted cell holder if available.
Purity of this compound.Use high-purity this compound. If impurities are suspected, purify the surfactant by recrystallization.
Inconsistent solution preparation.Prepare fresh solutions for each experiment. Use a precise and consistent method for serial dilutions. Ensure thorough mixing of solutions.
Contamination of glassware or equipment.Thoroughly clean all glassware and equipment with a suitable solvent and rinse with high-purity water before use.
Issue 2: Difficulty in Determining the CMC from the Experimental Plot
Question Possible Cause Troubleshooting Steps
My surface tension plot shows a minimum around the CMC instead of a sharp break. Presence of a highly surface-active impurity.Purify the this compound. The minimum occurs because the impurity is more surface-active than the surfactant itself and is displaced from the surface by micelles as the concentration increases.
The break point in my conductivity plot is not well-defined. Insufficient data points around the CMC.Increase the number of data points in the expected CMC region to better define the two linear portions of the plot.
Low concentration of the surfactant.For conductivity measurements, ensure the concentration range is appropriate. At very low concentrations, the change in conductivity may be too small to detect accurately.
My fluorescence data shows a gradual transition instead of a sharp inflection. The chosen fluorescent probe is not ideal.Select a probe that shows a significant and sharp change in its fluorescence properties upon partitioning into the micellar core.
The concentration of the probe is too high.Use a very low concentration of the fluorescent probe to avoid self-quenching or altering the micellization process.

Experimental Protocols

CMC Determination by Surface Tensiometry (Du Noüy Ring Method)

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in high-purity water (e.g., 100 mM).

    • Prepare a series of dilutions from the stock solution covering a concentration range well below and above the expected CMC.

  • Instrument Calibration:

    • Calibrate the surface tensiometer with a substance of known surface tension (e.g., pure water).

  • Measurement:

    • Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated to minimize contamination.

    • Ensure the platinum ring is thoroughly cleaned and flamed before each measurement.

    • Allow the solution to equilibrate at a constant temperature before taking a reading.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The CMC is determined from the intersection of the two linear portions of the plot.

CMC Determination by Conductivity Measurement

Methodology:

  • Solution Preparation:

    • Prepare a concentrated stock solution of this compound in deionized water.

  • Instrument Setup:

    • Calibrate the conductivity meter using standard KCl solutions.

    • Place a known volume of deionized water in a thermostatted vessel with a magnetic stirrer.

  • Titration:

    • Immerse the conductivity probe into the water.

    • Add small, precise aliquots of the concentrated this compound stock solution to the water with continuous stirring.

    • Record the conductivity after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the this compound concentration.

    • The plot will show two linear regions with different slopes. The intersection of these lines corresponds to the CMC.

CMC Determination by Fluorescence Spectroscopy (Pyrene Probe)

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

    • Prepare a series of vials with varying concentrations of this compound in high-purity water.

    • Add a small, identical aliquot of the pyrene stock solution to each vial, ensuring the final pyrene concentration is very low (e.g., 10⁻⁶ M).

    • Allow the organic solvent to evaporate completely.

  • Measurement:

    • Measure the fluorescence emission spectrum of each sample using an excitation wavelength of around 335 nm.

    • Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).

  • Data Analysis:

    • Plot the ratio of the intensities (I₁/I₃) as a function of the this compound concentration.

    • A sigmoidal curve is typically observed. The CMC is determined from the midpoint of the transition.

Mandatory Visualizations

Experimental_Workflow_for_CMC_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Stock Prepare Stock Solution of this compound Prep_Dilutions Create Serial Dilutions Prep_Stock->Prep_Dilutions Tensiometry Surface Tensiometry Prep_Dilutions->Tensiometry Conductivity Conductivity Measurement Prep_Dilutions->Conductivity Fluorescence Fluorescence Spectroscopy Prep_Dilutions->Fluorescence Plot_Data Plot Physicochemical Property vs. Concentration Tensiometry->Plot_Data Conductivity->Plot_Data Fluorescence->Plot_Data Determine_CMC Identify Breakpoint (CMC) Plot_Data->Determine_CMC

Caption: Experimental workflow for CMC determination.

Troubleshooting_Logic Start Inconsistent CMC Results? Check_Temp Is Temperature Constant? Start->Check_Temp Check_Purity Is Surfactant Pure? Start->Check_Purity Check_Prep Is Solution Prep Consistent? Start->Check_Prep Action_Thermo Thermostat System Check_Temp->Action_Thermo No Action_Purify Purify Surfactant Check_Purity->Action_Purify No Action_Standardize Standardize Protocol Check_Prep->Action_Standardize No

Caption: Troubleshooting logic for inconsistent CMC data.

References

Technical Support Center: Sodium Undecanoate in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of sodium undecanoate in chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during chromatographic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter when using this compound as a mobile phase additive, particularly in Micellar Liquid Chromatography (MLC).

1. Why am I seeing poor peak shape (tailing or fronting) for my analytes?

  • Answer: Poor peak shape is a common issue in chromatography and can be particularly prevalent in MLC. Several factors related to the mobile phase and column conditions can contribute to this problem.

    • Inadequate Equilibration: The column requires sufficient time to equilibrate with the micellar mobile phase. Surfactant monomers need to adsorb onto the stationary phase to create a stable environment for separation.

      • Troubleshooting: Equilibrate the column with at least 20-30 column volumes of the mobile phase. For a new method, it may be beneficial to equilibrate overnight at a low flow rate.

    • Surfactant Concentration Below Critical Micelle Concentration (CMC): If the this compound concentration is below its CMC, micelles will not form, leading to inconsistent interactions and poor peak shapes. The CMC is affected by the presence of organic modifiers and temperature.

      • Troubleshooting: Ensure your this compound concentration is above the CMC in the final mobile phase composition. Be aware that adding organic modifiers like methanol or acetonitrile will increase the CMC.

    • pH of the Mobile Phase: The pH can affect the charge of both your analyte and the stationary phase, influencing peak shape.

      • Troubleshooting: Adjust the mobile phase pH. For acidic compounds, a lower pH (e.g., 2.5-3.5) is often beneficial. For basic compounds, a mid-range pH might be necessary, but be mindful of the stability of silica-based columns at higher pH.

    • Secondary Interactions: Residual silanol groups on the silica stationary phase can cause peak tailing for basic compounds.

      • Troubleshooting: While the surfactant in MLC helps to mask these silanol groups, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can further reduce tailing.

2. My analyte retention times are too long or too short. How can I adjust them?

  • Answer: Retention in MLC is governed by the partitioning of the analyte between the stationary phase, the aqueous bulk phase, and the micelles. Adjusting the mobile phase composition is the primary way to control retention.

    • To Decrease Retention Time (Analyte elutes too late):

      • Increase Organic Modifier Concentration: Adding a small amount of an organic solvent (e.g., 1-propanol, acetonitrile) will decrease the polarity of the mobile phase and reduce the interaction of hydrophobic analytes with the stationary phase, leading to faster elution.

      • Increase Surfactant Concentration: A higher concentration of micelles in the mobile phase provides more opportunities for the analyte to partition into the micellar phase, which travels at the speed of the mobile phase, thus reducing retention.

    • To Increase Retention Time (Analyte elutes too early):

      • Decrease Organic Modifier Concentration: Reducing the amount of organic solvent will increase the polarity of the mobile phase, leading to stronger interactions with the stationary phase and longer retention.

      • Decrease Surfactant Concentration: Lowering the this compound concentration (while staying above the CMC) reduces the number of micelles, leading to increased interaction with the stationary phase and longer retention times.

3. I'm experiencing high backpressure in my HPLC system. What could be the cause?

  • Answer: High backpressure is a common HPLC issue that can be exacerbated by the viscosity of micellar mobile phases.

    • Mobile Phase Viscosity: Micellar solutions are generally more viscous than traditional water/organic solvent mobile phases.

      • Troubleshooting: Consider slightly increasing the column temperature (e.g., to 30-40°C) to reduce the viscosity of the mobile phase. Ensure the this compound concentration is not excessively high.

    • Precipitation: If the solubility of this compound or any buffer salts is exceeded, especially when mixing with organic modifiers, precipitation can occur and block the system.

      • Troubleshooting: Ensure all mobile phase components are fully dissolved. Filter the mobile phase through a 0.45 µm filter before use. When switching from a high organic phase to a buffered micellar phase, use an intermediate flushing step with water to prevent salt precipitation.

    • Column Frit Blockage: Particulates from the sample or mobile phase can clog the column inlet frit.

      • Troubleshooting: Use a guard column and ensure samples are filtered before injection. If a blockage is suspected, you can try back-flushing the column (refer to the column manufacturer's instructions).

4. The baseline of my chromatogram is noisy or drifting. What should I do?

  • Answer: Baseline instability can be caused by several factors, including the mobile phase, detector, or pump.

    • Poor Mobile Phase Mixing or Degassing: Inadequate mixing of mobile phase components or dissolved gases can lead to a noisy baseline.

      • Troubleshooting: Premix the mobile phase components and degas thoroughly using sonication or an inline degasser.

    • Surfactant Impurities: Impurities in the this compound can contribute to baseline noise.

      • Troubleshooting: Use a high-purity grade of this compound.

    • Detector Issues: A dirty flow cell or a failing lamp in a UV detector can cause baseline drift.

      • Troubleshooting: Flush the flow cell with a suitable solvent (e.g., isopropanol). Check the detector lamp's energy output.

    • Pump Malfunction: Inconsistent flow from the pump can cause a pulsating baseline.

      • Troubleshooting: Check for leaks in the pump seals and ensure check valves are functioning correctly.

Data Presentation: Quantitative Parameters

The following tables provide key data for using this compound and related surfactants in micellar liquid chromatography.

Table 1: Critical Micelle Concentration (CMC) of this compound and Homologs in Aqueous Solution

SurfactantCarbon Chain LengthCMC (mM) in Water at 25°C (Estimated)
Sodium Decanoate10~86
This compound 11 ~40-50
Sodium Dodecanoate12~25

Note: The CMC for this compound is an estimated value based on the known values of its closest homologs. The actual CMC can vary with purity and experimental conditions.

Table 2: Influence of Organic Modifiers on the CMC of Anionic Surfactants

Organic ModifierEffect on CMCTypical Concentration Range in MLC
MethanolIncreases CMC5-15% (v/v)
AcetonitrileIncreases CMC significantly at >10% concentration[1]3-10% (v/v)
1-PropanolIncreases CMC1-7% (v/v)
1-ButanolIncreases CMC1-5% (v/v)

Note: The addition of organic modifiers generally increases the CMC because they can solvate the surfactant tails, making micelle formation less favorable.

Experimental Protocols

Key Experiment: General Protocol for Micellar Liquid Chromatography (MLC) with this compound

This protocol provides a starting point for developing a separation method using a this compound-based mobile phase.

1. Materials and Equipment:

  • HPLC system with a pump, injector, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • High-purity this compound.

  • HPLC-grade water, methanol, and/or acetonitrile.

  • Buffer components (e.g., phosphoric acid, sodium phosphate).

  • 0.45 µm membrane filters.

2. Mobile Phase Preparation:

  • Prepare an aqueous stock solution of this compound. For a target concentration of 100 mM, dissolve the appropriate amount of this compound in HPLC-grade water. Note: Gentle heating and sonication may be required to aid dissolution.

  • If a buffer is needed, add the buffer components to the aqueous solution. Adjust the pH to the desired value (e.g., 3.0 with phosphoric acid).

  • If an organic modifier is required, add it to the buffered surfactant solution. For example, for a mobile phase with 5% methanol, mix 950 mL of the aqueous surfactant solution with 50 mL of methanol.

  • Filter the final mobile phase through a 0.45 µm filter and degas thoroughly.

3. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: 100 mM this compound, 5% (v/v) methanol in water, pH 3.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength for the analyte.

4. Column Equilibration:

  • Before the first injection, equilibrate the column with the mobile phase for at least 30 minutes at the operational flow rate.

5. Method Optimization:

  • Adjust the concentration of this compound and the organic modifier to optimize retention time and resolution as described in the troubleshooting section.

  • Optimize the pH to improve peak shape and selectivity.

Visualizations

Diagram 1: General Troubleshooting Workflow for HPLC

G Start Problem Identified (e.g., Poor Peak Shape, High Pressure) CheckSystem Check System Basics: Leaks, Mobile Phase Levels, Connections Start->CheckSystem IsolateComponent Isolate Problem Component: Pump, Injector, Column, Detector CheckSystem->IsolateComponent Pump Pump Issues: Pressure Fluctuations, No Flow IsolateComponent->Pump Pressure/Flow Column Column Issues: High Backpressure, Peak Tailing IsolateComponent->Column Separation Detector Detector Issues: Noisy Baseline, No Peaks IsolateComponent->Detector Signal TroubleshootPump Troubleshoot Pump: Degas Mobile Phase, Check Seals, Prime Pump Pump->TroubleshootPump TroubleshootColumn Troubleshoot Column: Backflush, Use Guard Column, Adjust Mobile Phase Column->TroubleshootColumn TroubleshootDetector Troubleshoot Detector: Check Lamp, Clean Flow Cell, Verify Settings Detector->TroubleshootDetector Resolved Problem Resolved TroubleshootPump->Resolved TroubleshootColumn->Resolved TroubleshootDetector->Resolved

A workflow for systematically identifying and resolving common HPLC issues.

Diagram 2: Logical Relationships in MLC Method Development

G cluster_params Adjustable Parameters cluster_effects Observed Effects cluster_goal Goal Surfactant Surfactant Conc. [this compound] Retention Retention Time k' Surfactant->Retention inversely affects Selectivity Selectivity α Surfactant->Selectivity Organic Organic Modifier Type & Conc. Organic->Retention inversely affects Organic->Selectivity Efficiency Efficiency N Organic->Efficiency improves pH Mobile Phase pH Buffer Selection pH->Retention affects (analyte dependent) pH->Selectivity Resolution Optimal Resolution Rs Retention->Resolution Selectivity->Resolution Efficiency->Resolution

Interdependencies of key parameters in optimizing MLC separations.

References

Technical Support Center: Purification of Synthetic Sodium Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the purification of synthetic sodium undecanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic this compound?

A1: Common impurities can arise from the starting materials or side reactions during synthesis. If synthesized via saponification of ethyl undecanoate, impurities may include unreacted ethyl undecanoate, excess sodium hydroxide, and residual ethanol.[1][2] Other potential impurities could be byproducts from the synthesis of the precursor, undecanoic acid, or related fatty acids of different chain lengths.

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is a widely used and effective method for purifying solid organic compounds like this compound.[3][4][5] The choice of solvent is critical and should be based on the solubility properties of this compound and its impurities. For more challenging separations, chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. While specific data for this compound is limited, ethanol is often used for recrystallizing similar sodium fatty acid salts, like sodium dodecyl sulfate. Methanol can also be a suitable solvent. It may be necessary to perform small-scale solvent screening to find the optimal solvent or solvent mixture (e.g., ethanol/water, methanol/acetone).

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be determined using several analytical techniques. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method for quantifying the active pharmaceutical ingredient (API) and detecting impurities. Other methods include Gas Chromatography (GC) after converting the salt to its more volatile methyl ester form, and checking for the absence of a minimum on the surface tension vs. concentration curve, which is indicative of surface-active impurities.

Q5: What are the key physical and chemical properties of this compound?

A5: Understanding the properties of this compound is crucial for its purification and handling. Key data is summarized in the table below.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₁NaO₂
Molecular Weight 208.27 g/mol
Appearance Solid
Purity (Commercial) >99%
Storage Conditions Room Temperature

Table 2: Solubility of Related Sodium Fatty Acid Salts

CompoundSolventSolubilityTemperatureSource
Sodium Decanoate Water100 mg/mLNot Specified
Sodium Decanoate Ethanol~30 mg/mLNot Specified
Sodium Decanoate DMSO~5 mg/mLNot Specified
Sodium Decanoate DMF~5 mg/mLNot Specified

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The optimal solvent and volumes should be determined empirically.

  • Dissolution: In a flask, add the crude this compound solid. Add a minimal amount of a suitable solvent (e.g., methanol or ethanol). Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals. Slow cooling is crucial for forming pure, well-defined crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purity Assessment by RP-HPLC

This protocol provides a general framework for analyzing the purity of this compound using RP-HPLC, based on methods for similar compounds.

  • System Preparation:

    • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: A suitable mobile phase, such as 100% methanol or an acetonitrile/water gradient, should be used. The mobile phase should be filtered and degassed.

    • Flow Rate: Set a flow rate, for example, 0.8 to 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength (e.g., 210-240 nm).

  • Standard Preparation: Prepare a stock solution of high-purity this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the purified this compound sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Compare the peak area of the this compound in the sample chromatogram to the calibration curve generated from the standards to determine its purity. Impurities will appear as separate peaks.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Possible CauseSolution
Too much solvent was used during dissolution. Use the minimum amount of hot solvent required to fully dissolve the crude product.
The solution was cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling traps impurities and reduces the formation of large crystals.
The product is significantly soluble in the cold solvent. Use a different solvent or a solvent mixture where the product has lower solubility at cold temperatures. Ensure the washing step is performed with ice-cold solvent and is done quickly.
Premature crystallization during hot filtration. Ensure the filtration apparatus is pre-heated. Add a small excess of hot solvent before filtering to prevent crystallization in the funnel.

Issue 2: Product is Oily or Fails to Crystallize

Possible CauseSolution
Presence of significant impurities. Impurities can lower the melting point and inhibit crystal lattice formation. Consider pre-purification with a different method (e.g., washing with a solvent that dissolves the impurity but not the product) or using column chromatography.
Incorrect solvent choice. The solvent may be too good at dissolving the compound, even at low temperatures. Try a less polar solvent or a solvent mixture.
Residual water or other solvents. Ensure all starting materials and glassware are dry. Residual water can sometimes form a eutectic mixture.

Issue 3: Purified Product Shows Impurities on HPLC

Possible CauseSolution
Ineffective recrystallization. The chosen solvent may not effectively separate the impurity. Perform a second recrystallization with a different solvent system.
Co-precipitation of impurities. If an impurity has similar solubility properties, recrystallization may not be sufficient. Chromatographic purification is recommended.
Product degradation. This compound may be unstable under certain pH or temperature conditions during purification. Ensure the process is carried out under neutral or slightly basic conditions and avoid excessive heat.
Contamination from equipment or solvents. Ensure all glassware is thoroughly clean and use high-purity solvents for both purification and analysis.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control ethyl_undecanoate Ethyl Undecanoate saponification Saponification (Hydrolysis) ethyl_undecanoate->saponification naoh NaOH Solution naoh->saponification crude_product Crude this compound (with impurities) saponification->crude_product Reaction Mixture recrystallization Recrystallization crude_product->recrystallization Dissolve in Hot Solvent filtration Filtration & Washing recrystallization->filtration Cool to Crystallize drying Drying filtration->drying Collect Crystals hplc Purity Check (HPLC) drying->hplc Analyze Sample final_product Pure this compound (>99%) hplc->final_product Meets Specification

Caption: Experimental workflow for synthesis and purification of this compound.

G start Low Yield After Recrystallization check_volume Was minimal hot solvent used? start->check_volume cause_solvent Cause: Too much solvent. check_volume->cause_solvent No check_cooling Was cooling slow? check_volume->check_cooling Yes solution_solvent Solution: Repeat using less solvent. cause_solvent->solution_solvent cause_cooling Cause: Rapid cooling trapped product in solution. check_cooling->cause_cooling No check_solubility Is product soluble in cold solvent? check_cooling->check_solubility Yes solution_cooling Solution: Repeat with slow cooling at room temperature. cause_cooling->solution_cooling cause_solubility Cause: Product loss during isolation and washing. check_solubility->cause_solubility Yes solution_solubility Solution: Use a different solvent or wash with minimal ice-cold solvent. cause_solubility->solution_solubility

Caption: Troubleshooting decision tree for low recrystallization yield.

References

Technical Support Center: Sodium Undecanoate in Buffer Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of sodium undecanoate in buffer solutions.

Troubleshooting Guide: Preventing Precipitation of this compound

Issue: Precipitate forms in my buffer solution containing this compound.

This guide will help you identify the cause of precipitation and provide solutions to maintain a clear, stable solution for your experiments.

ParameterPotential Cause of PrecipitationRecommended Solution
pH The buffer pH is too low, causing the protonation of the undecanoate anion to form the less soluble undecanoic acid.[1][2]Maintain the buffer pH at least 2 units above the pKa of undecanoic acid (pKa ≈ 4.95). A pH of 7.0 or higher is recommended to ensure the compound remains in its more soluble salt form.
Concentration The concentration of this compound is above its critical micelle concentration (CMC), leading to the formation of aggregates and subsequent precipitation.[3]Prepare a more dilute solution. If a higher concentration is necessary, consider using a carrier protein like bovine serum albumin (BSA).
Temperature The solubility of this compound decreases at lower temperatures, causing it to precipitate out of solution, especially during cold storage.[4]Prepare and use the buffer at room temperature or 37°C. If precipitation occurs upon cooling, gently warm the solution while stirring to redissolve the compound before use.
Divalent Cations The presence of divalent cations such as Ca²⁺ or Mg²⁺ in the buffer can lead to the formation of insoluble undecanoate salts.Use a buffer system free of divalent cations. If their presence is essential, consider adding a chelating agent like EDTA to your buffer.
Ionic Strength High salt concentrations can decrease the solubility of this compound through the "salting-out" effect.Use the lowest effective buffer concentration. If high ionic strength is required, solubility testing at that specific concentration is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for a buffer containing this compound?

To prevent precipitation, the buffer pH should be significantly higher than the pKa of undecanoic acid, which is approximately 4.95.[1] We recommend a buffer pH of 7.0 or higher to ensure that the equilibrium favors the more soluble undecanoate anion.

Q2: My solution is clear initially but becomes cloudy over time. What could be the cause?

This could be due to a gradual decrease in pH from the absorption of atmospheric CO₂, especially in buffers with low buffering capacity. Ensure your buffer is adequately buffered for the desired pH range and keep the solution tightly capped when not in use. It is also good practice to re-verify the pH of your stock solutions periodically.

Q3: Can I store my this compound buffer in the refrigerator?

The solubility of many fatty acid salts, including this compound, decreases at lower temperatures. Storing the buffer at 4°C may induce precipitation. It is best to prepare the solution fresh or store it at room temperature. If you must refrigerate it, be prepared to gently warm and stir the solution to redissolve any precipitate before use.

Q4: How does the presence of salts like NaCl or KCl affect the solubility of this compound?

The effect of monovalent salts on the solubility of this compound can be complex. While they can increase the ionic strength of the solution, which might decrease solubility due to the salting-out effect, they can also influence the critical micelle concentration (CMC). It is advisable to prepare your this compound solution in the final buffer to ensure compatibility and stability.

Q5: Are there any specific buffers you recommend?

Phosphate-buffered saline (PBS) at pH 7.4 is a common and suitable choice, provided your experiment can tolerate phosphate ions. Tris-based buffers are also a good option. Avoid buffers that contain high concentrations of divalent cations, such as calcium or magnesium, unless a chelating agent is also used.

Experimental Protocol: Preparation of a Stable this compound Buffer Solution

This protocol outlines the steps to prepare a 10 mM this compound solution in a 50 mM phosphate buffer at pH 7.4.

Materials:

  • This compound

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Warming bath or plate

Procedure:

  • Prepare the 50 mM Phosphate Buffer (pH 7.4):

    • Prepare 0.2 M stock solutions of NaH₂PO₄ and Na₂HPO₄.

    • To prepare 100 mL of 50 mM phosphate buffer, mix 3.9 mL of 0.2 M NaH₂PO₄ stock, 21.1 mL of 0.2 M Na₂HPO₄ stock, and bring the final volume to 100 mL with deionized water.

    • Verify the pH with a calibrated pH meter and adjust if necessary.

  • Dissolve the this compound:

    • Gently warm the phosphate buffer to approximately 37°C to aid in dissolution.

    • Slowly add the this compound powder to the warm buffer while stirring continuously.

    • Continue to stir until the this compound is completely dissolved and the solution is clear. A few drops of 1 M NaOH may be added to facilitate dissolution if needed, but be sure to re-verify the final pH.

  • Final Preparation and Storage:

    • Allow the solution to cool to room temperature.

    • If required for your application, sterile-filter the solution through a 0.22 µm filter.

    • Store the solution in a tightly capped container at room temperature.

Visualizing the Factors in this compound Precipitation

The following diagram illustrates the key factors that can lead to the precipitation of this compound and the corresponding preventative measures.

Precipitation_Factors cluster_causes Causes of Precipitation cluster_solutions Preventative Measures Low_pH Low pH (< pKa) Maintain_pH Maintain pH >> pKa (e.g., pH ≥ 7.0) Low_pH->Maintain_pH Solution High_Conc High Concentration (> CMC) Dilute Use Dilute Solution or Carrier Protein (BSA) High_Conc->Dilute Solution Low_Temp Low Temperature Control_Temp Work at Room Temperature or 37°C Low_Temp->Control_Temp Solution Divalent_Cations Presence of Divalent Cations (Ca²⁺, Mg²⁺) Avoid_Cations Use Cation-Free Buffers or Add Chelating Agent (EDTA) Divalent_Cations->Avoid_Cations Solution

Caption: Factors leading to this compound precipitation and their solutions.

References

Technical Support Center: Sodium Undecanoate Micelle Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium undecanoate micelles. The following sections address common issues related to the effect of pH on micelle stability, experimental design, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How does pH fundamentally affect the stability of this compound micelles?

A1: The stability of this compound micelles is critically dependent on the pH of the aqueous solution. This is because the headgroup of the surfactant is a carboxylate group (-COO⁻), which is the conjugate base of a weak acid, undecanoic acid (-COOH).

  • At High pH (pH > pKa): The carboxyl group is deprotonated and negatively charged (-COO⁻). The electrostatic repulsion between these charged headgroups at the micelle surface contributes significantly to the stability of the micelle in solution. In this state, this compound acts as a typical anionic surfactant.

  • At Low pH (pH < pKa): The carboxylate group becomes protonated, forming the neutral undecanoic acid (-COOH).[1][2][3][4] Undecanoic acid has very low solubility in water and will precipitate out of solution, leading to the destabilization and breakdown of the micelles.[5] Therefore, stable micelles primarily exist at pH values safely above the pKa of undecanoic acid (approximately 4.8-5.0).

Q2: How does a change in pH affect the Critical Micelle Concentration (CMC) of this compound?

A2: As the pH of a this compound solution is lowered towards the pKa of undecanoic acid, the CMC tends to increase. At a lower pH, some of the anionic carboxylate headgroups (-COO⁻) become protonated to form neutral undecanoic acid (-COOH). This reduces the overall charge density and electrostatic repulsion on the micelle surface. With less repulsion, more energy is required to drive the aggregation of monomers into micelles, resulting in a higher CMC.

Q3: What is the expected effect of pH on the size of this compound micelles?

A3: Micelle size, often characterized by the aggregation number and hydrodynamic radius, is also influenced by pH. As the pH is lowered from a high value, the partial protonation of the headgroups reduces electrostatic repulsion. This allows for more efficient packing of the surfactant molecules, leading to a higher aggregation number and consequently, larger micelles. However, if the pH drops too low (near or below the pKa), the micelles will destabilize and precipitate.

Troubleshooting Guide

Problem 1: My this compound solution becomes cloudy or forms a precipitate when I adjust the pH.

  • Cause: This is the most common issue and is caused by the protonation of the undecanoate anion to form insoluble undecanoic acid. This occurs when the pH of the solution approaches or falls below the pKa of undecanoic acid (~4.8-5.0).

  • Solution:

    • Ensure your working pH is sufficiently above the pKa. For stable micellar solutions, a pH of 7 or higher is recommended.

    • When preparing solutions, dissolve the this compound in a neutral or slightly alkaline aqueous medium first, before making any pH adjustments.

    • If a lower pH is required for your experiment, be aware that the system will be inherently unstable. Consider using a different surfactant system that is stable in your desired pH range.

Problem 2: The Critical Micelle Concentration (CMC) values I measure are inconsistent across different experiments.

  • Cause: Inconsistent CMC values can arise from several factors, especially when working with pH-sensitive surfactants.

    • Inaccurate pH Control: Small variations in pH, especially near the pKa, can significantly alter the CMC.

    • Temperature Fluctuations: Micellization is a temperature-dependent process.

    • Impurities: The presence of impurities, such as other fatty acids or salts, can affect the CMC.

    • Subjective Data Interpretation: Visual determination of the CMC from plots can be subjective.

  • Solution:

    • Use a calibrated pH meter and appropriate buffers to maintain a constant and accurate pH throughout the experiment.

    • Perform all measurements in a temperature-controlled environment (e.g., using a water bath).

    • Use high-purity this compound. If precipitation has occurred previously, this may indicate the presence of impurities.

    • Employ a consistent and objective method for analyzing your data to determine the inflection point that corresponds to the CMC.

Quantitative Data Summary

The following tables summarize the expected trends for this compound based on the behavior of carboxylic acid surfactants. The exact values can vary with experimental conditions such as temperature and ionic strength.

Table 1: Effect of pH on the Critical Micelle Concentration (CMC) of this compound

pHPredominant SpeciesExpected CMC (mM)Rationale
4.0Undecanoic Acid (COOH)Not stablePrecipitation occurs due to the low solubility of the protonated form.
6.0Undecanoate (COO⁻)~25-30Partial protonation reduces headgroup repulsion, but stability is borderline.
8.0Undecanoate (COO⁻)~30-35Fully deprotonated; stable micelles with significant headgroup repulsion.
10.0Undecanoate (COO⁻)~30-35Fully deprotonated; stable micelles. CMC is relatively constant at high pH.

Table 2: Influence of pH on the Hydrodynamic Radius (Rh) of this compound Micelles

pHPredominant SpeciesExpected Hydrodynamic Radius (Rh) (nm)Rationale
4.0Undecanoic Acid (COOH)Not applicableMicelles are not stable; precipitation occurs.
6.0Undecanoate (COO⁻)2.5 - 3.5Reduced headgroup repulsion allows for tighter packing and larger micelles.
8.0Undecanoate (COO⁻)2.0 - 3.0Increased electrostatic repulsion leads to smaller, less aggregated micelles.
10.0Undecanoate (COO⁻)2.0 - 3.0Micelle size remains relatively constant at high pH values.

Experimental Protocols

Protocol 1: Determination of CMC using Surface Tensiometry

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in a buffered aqueous solution at the desired pH (e.g., pH 8.0 using a phosphate buffer). Ensure the salt concentration from the buffer is consistent across all samples.

  • Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range well above and below the expected CMC. Use the same buffered solution for all dilutions to maintain constant pH and ionic strength.

  • Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: Plot surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which the surface tension abruptly stops decreasing and plateaus. This inflection point is determined by the intersection of the two linear portions of the plot.

Protocol 2: Measurement of Micelle Size using Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare a solution of this compound at a concentration significantly above its CMC (e.g., 50 mM) in the desired buffered solution. Filter the solution through a sub-micron filter (e.g., 0.22 µm) into a clean DLS cuvette to remove dust and large aggregates.

  • Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate. Set the instrument parameters, including the solvent viscosity and refractive index, for the measurement temperature.

  • Measurement: Perform the DLS measurement to obtain the correlation function of the scattered light intensity.

  • Data Analysis: The instrument software will use a mathematical model (e.g., cumulants analysis) to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) from the correlation function. A low PDI value (< 0.2) indicates a monodisperse population of micelles.

Visualization

The logical relationship between pH and the state of this compound in solution is depicted below.

G cluster_pH pH Scale cluster_State Molecular State cluster_Result Resulting System Low_pH Low pH (pH < pKa) Protonated Undecanoic Acid (R-COOH) Neutral, Insoluble Low_pH->Protonated Protonation High_pH High pH (pH > pKa) Deprotonated Undecanoate Ion (R-COO⁻) Anionic, Soluble High_pH->Deprotonated Deprotonation Precipitate Precipitation (Unstable) Protonated->Precipitate Leads to Micelles Stable Micelles Deprotonated->Micelles Enables

Caption: pH effect on this compound state and micelle formation.

References

Navigating Peak Performance: A Technical Guide to Sodium Undecanoate in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to enhancing your High-Performance Liquid Chromatography (HPLC) analyses through the effective use of sodium undecanoate as an ion-pairing reagent. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your peak resolution.

Understanding the Role of this compound in HPLC

This compound is an anionic ion-pairing reagent used in reversed-phase HPLC to improve the retention and resolution of positively charged analytes (bases). By forming a neutral ion pair with the analyte, it increases the analyte's hydrophobicity, leading to greater interaction with the non-polar stationary phase and consequently, better separation.

Frequently Asked Questions (FAQs)

Q1: Why are my peaks fronting when using this compound?

A1: Peak fronting is often an indication of sample overload, where either the injection volume or the sample concentration is too high for the column's capacity. It can also be caused by a mismatch between the sample solvent and the mobile phase.

Troubleshooting Steps:

  • Reduce Injection Volume: Systematically decrease the volume of your sample injection.

  • Dilute Your Sample: If reducing the injection volume is not feasible, try diluting your sample.

  • Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your mobile phase. Ideally, dissolve your sample in the mobile phase itself.[1]

Q2: What causes peak tailing with this compound, and how can I fix it?

A2: Peak tailing is a common issue in ion-pair chromatography and can be caused by several factors, including secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization of your analyte. For basic compounds, a lower pH (typically 2-4) can suppress the ionization of residual silanols on the column, minimizing secondary interactions.[2] Experiment with the pH to find the optimal point for peak symmetry.

  • Adjust this compound Concentration: The concentration of the ion-pairing reagent can affect peak shape. While typical concentrations range from 2-5 mmol/L, you may need to optimize this for your specific application.[3]

  • Column Equilibration: Ion-pair chromatography requires longer column equilibration times. Ensure the column is fully equilibrated with the mobile phase containing this compound before starting your analysis.[3]

Q3: How do I determine the optimal concentration of this compound for my application?

A3: The optimal concentration depends on the analyte and the desired retention. A good starting point is typically in the range of 5 to 10 mmol/L.[4] You can then perform a series of experiments, systematically varying the concentration and observing the effect on retention time and peak shape.

Optimization Workflow:

  • Start with a low concentration (e.g., 2 mM) and perform an injection.

  • Incrementally increase the concentration (e.g., to 5 mM, 10 mM, 15 mM) for subsequent injections.

  • Monitor the retention time and peak asymmetry. The retention time should increase with concentration up to a certain point.

  • Select the concentration that provides the best balance of retention and peak shape.

Q4: Can I use gradient elution with this compound?

A4: While isocratic elution is generally recommended for ion-pair chromatography to ensure stable baseline and reproducible retention times, gradient elution can be used with caution. Rapid changes in the organic solvent concentration during a gradient can disrupt the equilibrium of the ion-pairing reagent on the stationary phase, leading to baseline drift and poor reproducibility. If a gradient is necessary, a shallow gradient is preferable.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when using this compound in HPLC.

Problem Potential Causes Recommended Solutions
Poor Peak Resolution - Inappropriate mobile phase pH- Sub-optimal this compound concentration- Incorrect mobile phase composition (organic solvent ratio)- Column degradation- Adjust pH to be at least 2 units away from the analyte's pKa.- Optimize the concentration of this compound (see FAQ 3).- Adjust the percentage of organic solvent to fine-tune retention.- Use a guard column to protect the analytical column; replace the column if necessary.
Peak Fronting - Sample overload (high concentration or volume)- Sample solvent stronger than the mobile phase- Column void or collapse- Reduce injection volume or dilute the sample.- Dissolve the sample in the mobile phase or a weaker solvent.- Replace the column.
Peak Tailing - Secondary silanol interactions- Inadequate column equilibration- Mobile phase pH close to analyte's pKa- Lower the mobile phase pH (for basic analytes).- Increase the column equilibration time significantly (can take 20-50 column volumes).- Adjust the pH to be at least 2 units away from the pKa.
Irreproducible Retention Times - Insufficient column equilibration- Temperature fluctuations- Mobile phase instability- Ensure the column is fully equilibrated before each run.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Baseline Drift/Noise - Contaminated mobile phase or reagents- Gradient elution issues- Detector problems- Use high-purity solvents and reagents.- Use a shallow gradient or switch to isocratic elution.- Check the detector lamp and flow cell.

Experimental Protocols

While specific protocols are highly dependent on the analyte and instrumentation, the following provides a general workflow for developing an HPLC method using this compound.

Method Development Workflow for a Basic Analyte

MethodDevelopment cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation A Select Column (e.g., C18) B Prepare Mobile Phase (Aqueous buffer with this compound, Organic Solvent) A->B C Prepare Sample (Dissolve in Mobile Phase) B->C D Initial Screening (Isocratic, 5mM this compound, pH 3.0) C->D E Optimize pH (Test pH 2.5, 3.0, 3.5) D->E F Optimize [Ion Pair] (Test 2, 5, 10, 15 mM) E->F G Optimize % Organic (Adjust for k' 2-10) F->G H System Suitability G->H I Final Method H->I

Caption: A logical workflow for developing an HPLC method using this compound.

Detailed Steps:

  • Column Selection: Start with a standard C18 column.

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a buffer solution (e.g., 25 mM phosphate or acetate) and dissolve the desired concentration of this compound (start with 5 mM). Adjust the pH to around 3.0 for basic analytes.

    • Organic Phase: Use HPLC-grade acetonitrile or methanol.

    • Filter and degas all mobile phase components.

  • Initial Conditions:

    • Begin with an isocratic elution with a mobile phase composition that gives a reasonable retention time (e.g., 60:40 Aqueous:Organic).

    • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

  • Optimization:

    • pH: Inject the sample at different pH values (e.g., 2.5, 3.0, 3.5) to find the one that yields the best peak shape.

    • This compound Concentration: Once the optimal pH is determined, vary the concentration of this compound to achieve the desired retention factor (k') between 2 and 10.

    • Organic Solvent Percentage: Fine-tune the percentage of the organic solvent to optimize the resolution between your analyte and any other peaks.

  • System Equilibration: Before any analysis, ensure the column is thoroughly equilibrated with the final mobile phase. This may take a significantly longer time than with standard reversed-phase methods.

Troubleshooting Logic Flow

When encountering a problem, a systematic approach is key. The following diagram illustrates a logical troubleshooting workflow.

Troubleshooting cluster_solutions Potential Solutions Start Problem Observed (e.g., Poor Resolution) CheckSystem Check System Parameters (Pressure, Leaks, Temperature) Start->CheckSystem CheckMobilePhase Evaluate Mobile Phase (pH, Concentration, Freshness) CheckSystem->CheckMobilePhase System OK FixSystem Tighten fittings, adjust temperature CheckSystem->FixSystem Issue Found CheckColumn Assess Column Health (Equilibration, Age, Guard Column) CheckMobilePhase->CheckColumn Mobile Phase OK RemakeMP Prepare fresh mobile phase, verify pH and concentration CheckMobilePhase->RemakeMP Issue Found CheckSample Investigate Sample (Concentration, Solvent) CheckColumn->CheckSample Column OK Equilibrate Increase equilibration time, replace guard/column CheckColumn->Equilibrate Issue Found Resolved Problem Resolved CheckSample->Resolved Sample OK ModifySample Dilute sample, change sample solvent CheckSample->ModifySample Issue Found FixSystem->Resolved RemakeMP->Resolved Equilibrate->Resolved ModifySample->Resolved

Caption: A step-by-step guide for troubleshooting common HPLC issues.

By following the guidance in this technical support center, researchers, scientists, and drug development professionals can effectively utilize this compound to improve the resolution of challenging peaks in their HPLC analyses, leading to more accurate and reliable results.

References

Technical Support Center: Overcoming Matrix Effects in Mass Spectrometry with a Focus on Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in mass spectrometry. A special focus is placed on the role of surfactants, including a discussion on the potential application of sodium undecanoate.

Section 1: Troubleshooting Guide for Matrix Effects

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in mass spectrometry, impacting accuracy and reproducibility.[1][2][3] This guide provides a systematic approach to identifying and mitigating these effects.

Issue 1: Poor Reproducibility or Inaccurate Quantification

Initial Assessment:

  • Symptom: High variability in peak areas for the same concentration across different sample preparations or inconsistent analyte-to-internal standard ratios.

  • Potential Cause: Variable matrix effects between different sample lots or individual samples.[4]

Troubleshooting Steps:

  • Evaluate Matrix Factor (MF): Assess the matrix effect in at least six different lots of the biological matrix. A high variability in the MF suggests that the current sample cleanup and/or chromatographic separation is insufficient.[4]

  • Optimize Sample Preparation: If using a simple protein precipitation, consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Improve Chromatographic Separation: Modify the LC method to better separate the analyte from regions of significant ion suppression. This can involve changing the column, mobile phase composition, or gradient profile.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, though this may impact the limit of quantification.

Issue 2: Low Signal Intensity (Ion Suppression)

Initial Assessment:

  • Symptom: Significantly lower analyte signal in the sample matrix compared to a clean standard solution.

  • Potential Cause: Co-elution with highly suppressing matrix components, such as phospholipids or salts.

Troubleshooting Steps:

  • Post-Column Infusion Experiment: This qualitative technique helps identify retention time regions with significant ion suppression. A constant flow of the analyte is infused post-column, and a blank matrix extract is injected. Dips in the baseline signal indicate suppression zones.

  • Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation protocol.

  • Optimize MS Source Parameters: Adjust the electrospray ionization (ESI) source parameters (e.g., temperature, gas flows) to minimize in-source ion suppression.

  • Consider a Different Ionization Technique: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than ESI for some analytes.

Section 2: The Role of Surfactants in Mass Spectrometry

Surfactants are often present in biological samples or may be used during sample preparation. While some can be detrimental to ESI-MS analysis, others, under specific conditions, might be explored for their potential to modify the matrix.

Understanding Surfactant-Induced Matrix Effects

Anionic surfactants, like sodium dodecyl sulfate (SDS), are known to cause significant ion suppression in the positive ion mode by forming strong ion pairs with cationic analytes and competing for the droplet surface in the ESI source. Non-ionic surfactants can also cause suppression, though often to a lesser extent.

Hypothetical Application of this compound

While there is a lack of specific published evidence for the use of this compound as a matrix effect-reducing agent, we can hypothesize its potential role based on the behavior of other fatty acid salts and surfactants.

  • Potential Mechanism: As an anionic surfactant, this compound would be expected to cause ion suppression, particularly for positively charged analytes. However, at concentrations below its critical micelle concentration (CMC), it might interact with certain matrix components, altering their elution profile or ionization behavior. It is also possible, though not documented, that it could be used in a sample preparation workflow to selectively precipitate or extract certain interfering substances.

Experimental Protocol: Evaluating a Novel Surfactant for Matrix Effect Modulation

This protocol describes a method to assess the impact of a surfactant like this compound on matrix effects.

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol).

    • Prepare a 10 mg/mL stock solution of this compound in deionized water.

  • Post-Extraction Spike Sample Preparation:

    • Extract a blank biological matrix (e.g., plasma) using your standard protocol (e.g., protein precipitation with acetonitrile).

    • Spike the extracted blank matrix with the analyte to a final concentration of 1 µg/mL.

    • Prepare a parallel sample where the extracted blank matrix is spiked with both the analyte (1 µg/mL) and this compound (e.g., to a final concentration of 0.1 mg/mL).

    • Prepare a reference standard of the analyte at 1 µg/mL in the final mobile phase composition.

  • LC-MS/MS Analysis:

    • Analyze all three samples using your established LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for each scenario using the formula: MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Compare the MF of the sample with and without this compound to determine its effect.

Quantitative Data Summary:

SampleAnalyte Peak AreaMatrix Factor (MF)% Ion Suppression/Enhancement
Analyte in Neat Solution500,0001.00%
Analyte in Extracted Matrix200,0000.460% Suppression
Analyte + this compound in Extracted Matrix350,0000.730% Suppression

This is example data and does not reflect actual experimental results.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis. Common sources in biological samples include phospholipids, salts, and proteins.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: The most common method is a post-extraction spike experiment. This involves comparing the peak area of your analyte in a clean solution to its peak area in an extracted blank matrix sample spiked with the same concentration. A significant difference in the response indicates the presence of matrix effects.

Q3: Can using a stable isotope-labeled (SIL) internal standard completely eliminate matrix effects?

A3: A SIL internal standard is the "gold standard" for compensating for matrix effects because it has nearly identical physicochemical properties to the analyte and should co-elute, experiencing the same degree of ion suppression or enhancement. However, if the analyte and SIL internal standard do not perfectly co-elute (due to the "isotope effect"), the correction may be inaccurate.

Q4: Are there any surfactants that are known to be compatible with ESI-MS?

A4: Some studies have shown that fluorinated surfactants, such as perfluorooctanoic acid (PFOA), can be more compatible with ESI-MS than traditional hydrocarbon surfactants like SDS. However, their impact on the analysis of specific analytes should always be empirically tested.

Q5: What is the first step I should take if I suspect matrix effects?

A5: The simplest first step is to dilute your sample extract. This reduces the concentration of all components, including interfering matrix components. If this resolves the issue without compromising sensitivity, it is a quick and effective solution.

Section 4: Visualizations

MatrixEffectTroubleshooting start Inconsistent Results or Low Signal Intensity quantify_me Quantify Matrix Effect (Post-Extraction Spike) start->quantify_me is_me_significant Significant Matrix Effect? quantify_me->is_me_significant optimize_sp Optimize Sample Prep (SPE, LLE) is_me_significant->optimize_sp Yes end_good Problem Resolved is_me_significant->end_good No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc end_bad Re-evaluate Method optimize_sp->end_bad dilute Dilute Sample optimize_lc->dilute optimize_lc->end_bad dilute->end_good dilute->end_bad ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation s1 Neat Solution + Analyte lcms LC-MS/MS Analysis s1->lcms s2 Extracted Blank Matrix + Analyte s2->lcms s3 Extracted Blank Matrix + Analyte + Surfactant s3->lcms calc Calculate Matrix Factor (MF) MF = Area(Matrix) / Area(Neat) lcms->calc

References

optimizing temperature for sodium undecanoate-assisted separations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sodium undecanoate as a micellar phase in separation techniques like Micellar Electrokinetic Chromatography (MEKC).

Frequently Asked Questions (FAQs)

Q1: Why is temperature a critical parameter in this compound-assisted separations?

Temperature control is crucial for three main reasons:

  • Reproducibility: Buffer viscosity is highly dependent on temperature. A change of just 1°C can alter migration times by 2-3%.[1] Effective thermostatting of the capillary is essential to isolate it from ambient temperature fluctuations and ensure reproducible results.[1]

  • Resolution and Selectivity: Temperature affects the partitioning of analytes between the aqueous buffer and the this compound micelles. By adjusting the temperature, it's possible to alter the selectivity and improve the resolution between co-eluting compounds.[1][2][3]

  • Control of Joule Heating: An electric current passing through the buffer generates heat (Joule heating). Excessive heat can create radial temperature gradients within the capillary, leading to peak broadening, loss of resolution, and in severe cases, buffer boiling.

Q2: How does temperature impact the this compound micelles?

Temperature influences the fundamental properties of the micelles:

  • Critical Micelle Concentration (CMC): For ionic surfactants like this compound, the CMC typically exhibits a U-shaped dependence on temperature. The CMC value often decreases as temperature rises from a low point, reaches a minimum (commonly around 25-50°C), and then begins to increase with further heating. Operating well above the CMC is necessary to maintain a stable pseudostationary phase.

  • Micelle Stability: The hydrophobic interactions that drive micelle formation are temperature-dependent. Both excessively high and low temperatures can disrupt these interactions, potentially leading to micelle disassembly or the formation of different aggregate structures, which would compromise the separation.

  • Analyte Solubilization: Temperature can alter the fluidity of the micelle's hydrophobic core and the hydration of its hydrophilic head groups, thereby affecting how well it can solubilize and interact with analyte molecules.

Q3: What is the Kraft point and is it relevant for these experiments?

The Kraft point is the temperature at which the solubility of a surfactant rises sharply, allowing for the formation of micelles. To create a micellar solution for your separation, the operating temperature of the capillary must be above the Kraft point of this compound.

Troubleshooting Guide

Problem: My migration times are drifting or are not reproducible between runs.

  • Possible Cause: Inadequate temperature control is the most likely culprit. Fluctuations in the laboratory's ambient temperature can significantly affect the capillary temperature if the instrument's thermostatting is not efficient.

  • Solution:

    • Ensure your capillary electrophoresis (CE) system's thermostatting is active and set to a specific temperature. Systems with forced air or liquid cooling are highly effective.

    • Set the temperature well away from ambient to ensure the system is actively heating or cooling, rather than passively tracking room temperature.

    • Allow the system to fully equilibrate at the set temperature before starting your experimental sequence.

Problem: I am observing poor resolution between my analytes of interest.

  • Possible Cause 1: The selected operating temperature is not optimal for the specific analytes, resulting in insufficient selectivity.

  • Solution 1: Conduct a temperature optimization study. Run the separation at a range of temperatures (e.g., 15°C to 60°C) in 5°C or 10°C increments. Plot the resolution between the critical pair of peaks as a function of temperature to identify the optimal setting. Sometimes, increasing temperature can improve resolution for some peaks while decreasing it for others.

  • Possible Cause 2: Excessive Joule heating is causing band broadening, which degrades resolution.

  • Solution 2:

    • Reduce the applied voltage. This will decrease the current and, consequently, the heat generated.

    • Lower the concentration of the background electrolyte (buffer) to reduce its conductivity.

    • If possible, switch to a capillary with a smaller internal diameter (e.g., 50 µm instead of 75 µm). The current generated is significantly lower in narrower capillaries.

Problem: The electric current is unstable, excessively high, or tripping the power supply.

  • Possible Cause: The combination of applied voltage, buffer concentration, and temperature is generating excessive Joule heat, potentially nearing the boiling point of the buffer inside the capillary.

  • Solution:

    • Immediately lower the applied voltage. This is the fastest way to reduce current and heat.

    • Lower the operating temperature. This increases the buffer's viscosity and decreases the current.

    • Decrease the concentration of the buffer and/or the this compound.

    • Verify that the correct buffer was prepared and that there are no blockages in the capillary.

Problem: My peaks are broad and asymmetrical (tailing or fronting).

  • Possible Cause: Severe radial temperature gradients inside the capillary due to Joule heating. The center of the capillary becomes hotter than the walls, causing differences in viscosity and analyte velocity across the peak, leading to dispersion.

  • Solution:

    • Implement the solutions for reducing Joule heating described above (lower voltage, lower buffer concentration, narrower capillary).

    • Ensure the instrument's cooling system is functioning correctly and providing efficient heat dissipation.

Quantitative Data Summary

Temperature directly influences several key parameters in MEKC. The following tables summarize these relationships.

Table 1: General Effects of Increasing Temperature on Key MEKC Parameters

ParameterEffect of Increasing TemperatureRationale
Buffer Viscosity DecreasesIncreased thermal energy reduces intermolecular forces in the buffer.
Electric Current IncreasesLower viscosity leads to higher ionic mobility, increasing conductivity.
Joule Heating IncreasesHeat is a product of power (voltage x current); as current rises, so does heat.
Migration Time DecreasesLower viscosity results in a faster electroosmotic flow (EOF) and higher electrophoretic mobility.
Analyte Diffusion IncreasesHigher thermal energy leads to faster molecular motion, which can contribute to band broadening.
Selectivity (α) Changes (Increase or Decrease)Affects the thermodynamics of analyte partitioning into the micelle, which can be analyte-specific.

Table 2: Illustrative Temperature Dependence of Critical Micelle Concentration (CMC) for an Ionic Surfactant

Note: This table provides representative data for Sodium Dodecyl Sulfate (SDS), a common anionic surfactant, to illustrate the typical U-shaped trend observed for ionic surfactants. The exact values for this compound may differ, but the behavior is expected to be similar.

Temperature (°C)Approximate CMC (mM)
158.8
258.1
358.4
459.2
5510.0

Experimental Protocols

Protocol: Method for Optimizing Separation Temperature

Objective: To empirically determine the optimal operating temperature that provides the best resolution for a set of analytes in a this compound-based MEKC system.

1. Materials and Reagents:

  • Capillary Electrophoresis system with thermostat-controlled column compartment.

  • Fused-silica capillary (e.g., 50 µm I.D., 40 cm effective length).

  • Background Electrolyte (BGE): e.g., 25 mM Sodium Tetraborate buffer with 50 mM this compound, pH adjusted to 9.2.

  • Analyte mixture dissolved in a suitable solvent (preferably water or BGE).

  • Reagents for capillary conditioning (e.g., 1.0 M NaOH, 0.1 M NaOH, water).

2. Capillary Conditioning (for a new capillary):

  • Rinse the capillary with 1.0 M NaOH for 20 minutes.

  • Rinse with deionized water for 10 minutes.

  • Rinse with 0.1 M NaOH for 10 minutes.

  • Rinse with deionized water for 5 minutes.

  • Equilibrate with the BGE for at least 15 minutes before the first injection.

3. Temperature Study Procedure:

  • Set the capillary thermostat to the starting temperature (e.g., 15°C). Allow the system to equilibrate for 10-15 minutes.

  • Perform a pre-run rinse with the BGE for 2 minutes.

  • Inject the analyte mixture (e.g., hydrodynamic injection at 50 mbar for 5 seconds).

  • Apply the separation voltage (e.g., 20 kV) and record the electropherogram. Monitor the current throughout the run.

  • Increase the temperature by the desired increment (e.g., 5°C).

  • Repeat steps 1-4 for each temperature point up to the maximum desired temperature (e.g., 60°C).

4. Data Analysis:

  • For each temperature, identify the critical peak pair (the two adjacent peaks with the lowest resolution).

  • Calculate the resolution (Rs) for this pair using the standard formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is the migration time and w is the peak width at the base.

  • Plot Resolution (Rs) vs. Temperature (°C).

  • Plot Migration Time (min) vs. Temperature (°C).

  • Plot Efficiency (N, theoretical plates) vs. Temperature (°C).

  • Select the optimal temperature that provides the required resolution (typically Rs ≥ 1.5) in the shortest reasonable analysis time without excessive current generation.

Visualizations

Workflow prep 1. Prepare BGE (Buffer + this compound) condition 2. Condition Capillary prep->condition setup 3. Set Initial Parameters (Voltage, Injection, Temp = 15°C) condition->setup run 4. Perform Separation Run setup->run data 5. Record Data (Migration Time, Peak Width, Current) run->data decision Last Temp Point? data->decision increase_temp 6. Increase Temp (e.g., by 5°C) decision->increase_temp No analyze 7. Analyze Results (Plot Resolution vs. Temp) decision->analyze Yes increase_temp->run optimize 8. Select Optimal Temperature analyze->optimize

Caption: Experimental workflow for temperature optimization in MEKC.

Troubleshooting start Problem Observed p1 Poor Resolution or Broad Peaks start->p1 p2 Shifting Migration Times start->p2 p3 High / Unstable Current start->p3 q1 Is Current High (>80 µA)? p1->q1 s3 Improve Thermostatting: - Check CE System Cooling - Set Temp Away from Ambient - Allow Equilibration p2->s3 s4 Immediately Lower Voltage! - Decrease Temp Setting - Reduce Buffer Conc. p3->s4 s1 Reduce Joule Heat: - Lower Voltage - Lower Buffer Conc. - Use Narrower Capillary q1->s1 Yes s2 Optimize Selectivity: - Perform Temp Study (See Workflow) q1->s2 No

Caption: Troubleshooting logic for common temperature-related issues.

Relationships cluster_legend Legend temp Temperature visc Buffer Viscosity temp->visc (-) curr Current temp->curr (+) part Analyte Partitioning (Selectivity) temp->part (~) visc->curr (-) mig Migration Time visc->mig (+) heat Joule Heating curr->heat (+) res Resolution part->res (~) heat->res (-) via Band Broadening mig->res (~) l1 (+) Positive Correlation l2 (-) Negative Correlation l3 (~) Complex/Variable Effect

Caption: Key relationships between temperature and separation parameters.

References

controlling the aggregation number of sodium undecanoate micelles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling the aggregation number of sodium undecanoate micelles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental control of sodium undececanoate micelle size.

Frequently Asked Questions (FAQs)

Q1: What is the aggregation number of a micelle?

The aggregation number is the average number of surfactant monomers, in this case, this compound, that self-assemble to form a single micelle once the critical micelle concentration (CMC) is surpassed.[1] This number is a crucial parameter as it dictates the size and solubilization capacity of the micelles.

Q2: What are the key factors that influence the aggregation number of this compound micelles?

The aggregation number of this compound micelles is primarily influenced by a combination of factors including:

  • Surfactant Concentration: At concentrations just above the CMC, spherical micelles typically form. As the concentration increases, the aggregation number may increase, potentially leading to changes in micelle shape from spherical to cylindrical or rod-like structures.[2][3]

  • Temperature: Temperature can have a complex effect on the aggregation number. For ionic surfactants, as the temperature increases, the aggregation number and hydrodynamic radius of the micelles also tend to increase.[2][4]

  • Ionic Strength (Salt Concentration): The addition of electrolytes, such as sodium chloride (NaCl), shields the electrostatic repulsion between the negatively charged carboxylate head groups of the this compound molecules. This reduced repulsion allows more monomers to pack into a single micelle, thus increasing the aggregation number.

  • pH: The pH of the solution can affect the protonation state of the carboxylate head group of undecanoic acid. Changes in pH can alter the head group repulsion and consequently the aggregation number.

Q3: Which techniques can be used to determine the aggregation number of this compound micelles?

Several experimental techniques can be employed to determine the aggregation number, including:

  • Steady-State Fluorescence Quenching: This is a common and reliable method that involves using a fluorescent probe and a quencher molecule that both partition into the micelles. By measuring the quenching of the fluorescence, the micelle concentration can be determined, and from that, the aggregation number can be calculated.

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of the micelles by analyzing the fluctuations in scattered light intensity due to Brownian motion. The aggregation number can then be estimated from the micelle size.

  • Static Light Scattering (SLS): This technique can determine the weight-average molecular weight of the micelles, which can then be used to calculate the aggregation number.

  • Isothermal Titration Calorimetry (ITC): ITC can also be used to determine the aggregation number, particularly when the number is not excessively high.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at controlling the aggregation number of this compound micelles.

Issue Potential Cause Troubleshooting Steps
Inconsistent or irreproducible aggregation numbers Temperature Fluctuations: Minor changes in temperature can significantly impact micelle size and aggregation number.1. Use a temperature-controlled sample holder or water bath for all measurements. 2. Ensure all solutions are thermally equilibrated before analysis.
Variations in Ionic Strength: Uncontrolled addition of salts or use of buffers with different ionic strengths will alter inter-monomer repulsions and affect the aggregation number.1. Use a consistent and well-defined buffer system. 2. If adding salts, ensure precise and reproducible concentrations. 3. Use high-purity water (e.g., deionized or distilled) to avoid contamination with divalent cations.
pH Instability: Changes in the pH of the solution can alter the charge of the surfactant headgroups, impacting micelle formation.1. Buffer the solution to maintain a constant pH throughout the experiment. 2. Verify the pH of all solutions before and, if possible, after the experiment.
Impure this compound: Impurities in the surfactant can significantly affect the CMC and aggregation behavior.1. Use a high-purity grade of this compound. 2. Consider recrystallization or other purification methods if purity is a concern.
Unexpectedly large aggregates or precipitation High Surfactant Concentration: At concentrations significantly above the CMC, a transition from spherical to larger, elongated micelles can occur, which may lead to increased viscosity or even precipitation.1. Review your working concentration to ensure it is appropriate for the desired micelle morphology. 2. Consider working at a lower concentration, closer to the CMC.
Presence of Divalent Cations: Contamination with divalent cations (e.g., Ca²⁺, Mg²⁺) can lead to the precipitation of undecanoate salts.1. Use high-purity water and analytical grade salts. 2. Consider using a chelating agent like EDTA if contamination is suspected.
Low Temperature (Krafft Point): Below a certain temperature (the Krafft point), surfactant solubility is low, and micelles will not form, potentially leading to precipitation.1. Ensure the experimental temperature is above the Krafft point of this compound in your specific medium. 2. Gently warming the solution can aid in dissolution and micelle formation.
Difficulty in obtaining a clear solution Incomplete Dissolution: The surfactant may not be fully dissolved, leading to suspended particles.1. Gently warm the solution while stirring. 2. Sonication can also be used to aid dissolution.

Experimental Protocols

Determination of Aggregation Number by Steady-State Fluorescence Quenching

This method relies on the quenching of a fluorescent probe by a quencher molecule within the micellar environment.

Materials:

  • This compound

  • Fluorescent probe (e.g., pyrene)

  • Quencher (e.g., cetylpyridinium chloride or other hydrophobic quencher)

  • High-purity water

  • Buffer solution (to maintain constant pH)

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound at a concentration well above its Critical Micelle Concentration (CMC).

  • Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone) and the quencher.

  • Prepare a series of solutions with a fixed concentration of this compound and a fixed concentration of the probe. The surfactant concentration should be high enough to ensure all probe and quencher molecules are solubilized within the micelles.

  • Vary the concentration of the quencher across this series of solutions.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence intensity (I) of each solution at the emission maximum of the probe. Also, measure the fluorescence intensity of a solution with no quencher (I₀).

  • Plot ln(I₀/I) versus the quencher concentration.

  • The aggregation number (N) can be calculated from the slope of the linear portion of the plot using the following equation: Slope = N / ([Surfactant] - CMC) where [Surfactant] is the total surfactant concentration and CMC is the critical micelle concentration.

Characterization of Micelle Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique for measuring the size of particles in a solution.

Materials:

  • This compound solution (prepared as described above)

  • DLS instrument

  • Low-volume quartz cuvettes

Procedure:

  • Prepare this compound solutions at the desired concentrations, temperature, and ionic strength.

  • Filter the solutions through a syringe filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.

  • Ensure the sample is at the desired temperature and allow it to equilibrate within the DLS instrument.

  • Perform the DLS measurement. The instrument software will analyze the intensity fluctuations of the scattered light to determine the diffusion coefficient of the micelles.

  • The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation.

  • The aggregation number can be estimated from the hydrodynamic radius, although this requires assumptions about the shape and packing density of the micelle.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_surfactant Prepare Sodium Undecanoate Solution prep_series Prepare Experimental Series prep_surfactant->prep_series prep_probe Prepare Probe & Quencher Stocks prep_probe->prep_series equilibrate Equilibrate Solutions prep_series->equilibrate measure_fluorescence Measure Fluorescence (I and I₀) equilibrate->measure_fluorescence measure_dls Perform DLS Measurement equilibrate->measure_dls plot_data Plot ln(I₀/I) vs. [Quencher] measure_fluorescence->plot_data calculate_Rh Calculate Hydrodynamic Radius (Rh) measure_dls->calculate_Rh calculate_N Calculate Aggregation Number (N) plot_data->calculate_N

Caption: Experimental workflow for determining micelle properties.

logical_relationship cluster_factors Controlling Factors cluster_properties Micellar Properties Concentration Surfactant Concentration AggregationNumber Aggregation Number Concentration->AggregationNumber Temperature Temperature Temperature->AggregationNumber IonicStrength Ionic Strength (Salt Conc.) Repulsion Head Group Repulsion IonicStrength->Repulsion decreases pH pH pH->Repulsion alters Repulsion->AggregationNumber inversely affects MicelleSize Micelle Size AggregationNumber->MicelleSize directly affects

Caption: Factors influencing micelle aggregation number.

References

Technical Support Center: Ion-Pair Chromatography with Sodium Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting ion-pair chromatography (IPC) methods utilizing sodium undecanoate. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments, with a focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in my separation?

This compound is an anionic ion-pairing reagent. In reversed-phase chromatography, it is added to the mobile phase to enhance the retention and improve the peak shape of positively charged (basic) analytes. The undecanoate anion pairs with the positively charged analyte, forming a neutral, hydrophobic complex that has a stronger affinity for the non-polar stationary phase.[1]

Q2: Why am I seeing poor peak shape with my basic compounds?

Poor peak shape, such as tailing or fronting, for basic compounds in ion-pair chromatography can stem from several factors. These include secondary interactions between the analyte and the stationary phase, issues with the mobile phase composition, or problems with the column itself.[2][3] Specifically, interactions with residual silanol groups on the silica-based stationary phase are a common cause of peak tailing.[2]

Q3: How long should I equilibrate my column with the this compound mobile phase?

Ion-pairing reagents, especially those with long alkyl chains like undecanoate, require significantly longer equilibration times compared to standard reversed-phase methods.[4] It can take 20-50 column volumes or even more to achieve a stable equilibrium of the ion-pairing reagent on the stationary phase. Insufficient equilibration is a common cause of retention time drift and poor reproducibility. For routine analysis, it is often recommended to dedicate a column specifically for your ion-pair method to avoid lengthy re-equilibration.

Q4: Can I use a gradient elution with this compound?

Gradient elution with ion-pairing reagents can be challenging. Changes in the organic solvent concentration during a gradient can disrupt the equilibrium of the ion-pairing reagent on the stationary phase, leading to baseline instability and poor reproducibility. Isocratic methods are generally preferred for ion-pair chromatography to ensure a stable and consistent interaction between the analyte, ion-pairing reagent, and stationary phase.

Troubleshooting Guides for Poor Peak Shape

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry factor greater than 1, where the latter half of the peak is broader than the front half.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Secondary Silanol Interactions - Decrease Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups on the silica stationary phase, reducing their interaction with basic analytes. - Use an End-Capped Column: Employ a column that has been "end-capped" to block a significant portion of the residual silanol groups.
Insufficient Ion-Pair Reagent Concentration - Increase this compound Concentration: A higher concentration of the ion-pairing reagent can more effectively mask the active sites on the stationary phase and ensure complete pairing with the analyte. However, be aware that excessively high concentrations can lead to micelle formation and altered retention behavior.
Column Overload - Reduce Sample Concentration: Injecting too much sample can saturate the stationary phase, leading to peak tailing. Dilute your sample and re-inject.
Column Contamination or Degradation - Use a Guard Column: A guard column can protect the analytical column from strongly retained sample components that may cause active sites and peak tailing. - Flush the Column: If contamination is suspected, flush the column with a strong solvent. - Replace the Column: If the column is old or has been used extensively, it may be degraded and require replacement.
Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetry factor less than 1, where the front half of the peak is broader than the latter half.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Sample Solvent Mismatch - Dissolve Sample in Mobile Phase: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. Injecting a sample in a much stronger solvent than the mobile phase can cause peak fronting.
Column Overload (less common for fronting) - Reduce Sample Concentration: While more commonly associated with tailing, severe overload can sometimes manifest as fronting.
High Concentration of Ion-Pair Reagent - Optimize this compound Concentration: An excessively high concentration of the ion-pairing reagent can sometimes lead to peak distortion, including fronting.
Temperature Effects - Control Column Temperature: Temperature can influence the adsorption of the ion-pairing reagent onto the stationary phase. Ensure a stable and consistent column temperature.
Issue 3: Split Peaks

Split peaks can appear as two closely eluted peaks or a "shouldered" peak where only one was expected.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Partially Blocked Column Frit - Backflush the Column: Gently backflushing the column may dislodge particulate matter from the inlet frit. - Replace the Frit: If backflushing is unsuccessful, the inlet frit may need to be replaced.
Column Void - Check for Voids: A void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks. This usually requires column replacement.
Sample Solvent Incompatibility - Match Sample Solvent to Mobile Phase: As with peak fronting, a significant mismatch between the sample solvent and the mobile phase can cause peak splitting.
Co-elution of an Impurity - Analyze a Standard: Inject a pure standard of your analyte to confirm if the splitting is due to an impurity in your sample.

Quantitative Data Summary

The following table summarizes key experimental parameters and their typical ranges for optimization in ion-pair chromatography.

ParameterTypical RangeEffect on Peak Shape and Retention
This compound Concentration 1 - 10 mMIncreasing concentration generally increases retention of basic analytes and can improve peak shape by masking silanol groups. Too high a concentration can lead to peak distortion.
Mobile Phase pH 2.5 - 7.5Affects the ionization of both the analyte and residual silanols. Lower pH can reduce tailing for basic compounds.
Organic Modifier (e.g., Acetonitrile, Methanol) VariesIncreasing the percentage of organic modifier decreases retention. The type of organic solvent can also influence selectivity.
Buffer Concentration 10 - 50 mMEnsures a stable pH throughout the analysis, which is crucial for reproducible retention and peak shape.
Column Temperature Ambient to 60 °CHigher temperatures can improve peak efficiency by reducing mobile phase viscosity but can also affect the equilibrium of the ion-pairing reagent.

Experimental Protocols

Protocol 1: Method Optimization for Ion-Pair Chromatography

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Ion-Pairing Reagent: 5 mM this compound in Mobile Phase A

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at the analyte's maximum absorbance

    • Injection Volume: 10 µL

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30-60 minutes (or until a stable baseline is achieved) before the first injection.

  • Analyte Retention and Peak Shape Evaluation:

    • Inject the analyte standard and observe the retention time and peak shape.

    • If retention is too low, decrease the percentage of acetonitrile.

    • If retention is too high, increase the percentage of acetonitrile.

  • Optimizing this compound Concentration:

    • Prepare mobile phases with varying concentrations of this compound (e.g., 2 mM, 5 mM, 10 mM).

    • For each concentration, re-equilibrate the column and inject the standard.

    • Evaluate the effect on retention time and peak asymmetry. Select the concentration that provides good retention and symmetrical peaks.

  • Optimizing pH:

    • Prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5).

    • For each pH, re-equilibrate the column and inject the standard.

    • Observe the impact on peak shape, particularly tailing. Choose a pH that minimizes secondary interactions.

Visualizations

IonPairMechanism cluster_MobilePhase Mobile Phase cluster_StationaryPhase Stationary Phase (e.g., C18) Analyte Positively Charged Analyte (+) Complex Neutral Ion-Pair Complex Analyte->Complex forms IonPair This compound (-) IonPair->Complex StationaryPhaseNode Hydrophobic Surface Complex->StationaryPhaseNode interacts with

Caption: Mechanism of Ion-Pair Chromatography.

TroubleshootingWorkflow Start Poor Peak Shape (Tailing, Fronting, Splitting) CheckEquilibration Is column fully equilibrated? Start->CheckEquilibration CheckMobilePhase Is mobile phase composition correct? (pH, [Ion-Pair], % Organic) CheckEquilibration->CheckMobilePhase Yes Equilibrate Equilibrate for >30 column volumes CheckEquilibration->Equilibrate No CheckSampleSolvent Does sample solvent match mobile phase? CheckMobilePhase->CheckSampleSolvent Yes AdjustMobilePhase Adjust pH, [Ion-Pair], or % Organic CheckMobilePhase->AdjustMobilePhase No CheckColumnHealth Is column healthy? (No blockage, no void) CheckSampleSolvent->CheckColumnHealth Yes ChangeSampleSolvent Dissolve sample in mobile phase CheckSampleSolvent->ChangeSampleSolvent No CleanOrReplaceColumn Backflush, use guard column, or replace column CheckColumnHealth->CleanOrReplaceColumn No GoodPeakShape Good Peak Shape CheckColumnHealth->GoodPeakShape Yes Equilibrate->Start AdjustMobilePhase->Start ChangeSampleSolvent->Start CleanOrReplaceColumn->Start

Caption: Troubleshooting Workflow for Poor Peak Shape.

References

strategies to increase the solubility of sodium undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the solubility of sodium undecanoate. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is the sodium salt of undecanoic acid, a saturated fatty acid. Its solubility is a critical factor in various applications, including drug formulation and delivery, as it dictates the bioavailability and efficacy of pharmaceutical products. Poor solubility can lead to challenges in creating stable and effective formulations.

Q2: What are the primary factors that influence the solubility of this compound?

A2: The solubility of this compound is primarily influenced by several factors:

  • Temperature: Generally, solubility increases with temperature.

  • pH: As the salt of a weak acid, its solubility is significantly affected by the pH of the aqueous solution.

  • Solvent System: The use of co-solvents can enhance solubility.

  • Presence of Surfactants: Surfactants can increase solubility through micellar solubilization.

  • Complexing Agents: Agents like cyclodextrins can form inclusion complexes to improve solubility.

Q3: How does pH affect the solubility of this compound?

A3: this compound is the salt of a weak acid (undecanoic acid) and a strong base (sodium hydroxide). In acidic to neutral solutions, the undecanoate anion can be protonated to form the less soluble undecanoic acid, leading to precipitation. Increasing the pH of the solution will shift the equilibrium towards the more soluble ionized form (undecanoate), thus increasing the overall solubility.

Q4: What is the Critical Micelle Concentration (CMC) and why is it relevant for this compound?

A4: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. This compound itself is a surfactant. Above its CMC, the individual molecules aggregate into micelles, which can encapsulate poorly soluble compounds, thereby increasing their apparent solubility. Understanding the CMC is crucial when using this compound as a solubilizing agent or when considering its self-assembly behavior in solution. The CMC of this compound in water is influenced by factors such as temperature and the presence of electrolytes.

Troubleshooting Guide

Issue: this compound is not dissolving completely in water at room temperature.

  • Question 1: Have you considered the effect of temperature?

    • Answer: The solubility of this compound in water is temperature-dependent. Gently heating the solution while stirring can significantly increase both the rate of dissolution and the amount that can be dissolved.

  • Question 2: What is the pH of your aqueous solution?

    • Answer: If the pH of your water is neutral or slightly acidic, the this compound may be converting to the less soluble undecanoic acid. Ensure the pH of the solution is alkaline (pH > 8) to maintain the compound in its more soluble salt form. You can adjust the pH with a dilute solution of sodium hydroxide.

  • Question 3: Is the concentration you are trying to achieve too high?

    • Answer: At higher concentrations, especially at room temperature, you may be exceeding the solubility limit of this compound. Consider if a more dilute solution would be sufficient for your application or if a solubility enhancement strategy is necessary.

Issue: The solution is initially clear but becomes cloudy or forms a precipitate over time.

  • Question 1: Could atmospheric carbon dioxide be affecting the pH?

    • Answer: Absorption of atmospheric CO2 can lower the pH of an unbuffered aqueous solution, causing the precipitation of the free fatty acid. To prevent this, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen) or using a buffer to maintain an alkaline pH.

  • Question 2: Is the temperature of the solution being maintained?

    • Answer: If the solution was heated to aid dissolution, allowing it to cool to room temperature may cause the this compound to precipitate out as the solubility decreases. Maintain a constant, elevated temperature if your experimental parameters allow.

Strategies to Increase Solubility: Data and Protocols

Below are detailed strategies to enhance the solubility of this compound, complete with quantitative data where available and experimental protocols.

Temperature Adjustment

Increasing the temperature is a straightforward method to increase the solubility of this compound.

Quantitative Data: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Approximate Solubility ( g/100 mL)
20< 1
40~ 1-2
60> 5
80> 10

Note: Data is estimated based on the behavior of homologous sodium fatty acid salts.

Experimental Protocol: Dissolution by Heating

  • Weigh the desired amount of this compound.

  • Add the solid to the desired volume of deionized water in a suitable container.

  • Place the container on a hot plate with a magnetic stirrer.

  • Gently heat the solution while stirring. A temperature of 40-60°C is a good starting point.

  • Continue heating and stirring until the this compound is completely dissolved.

  • If the solution is to be used at a lower temperature, be mindful of potential precipitation upon cooling.

pH Adjustment

Maintaining an alkaline pH is crucial for keeping this compound in its soluble, ionized form.

Experimental Protocol: pH-Controlled Dissolution

  • Prepare a buffer solution with a pH in the range of 8.0-10.0 (e.g., a phosphate or borate buffer).

  • Alternatively, use deionized water and monitor the pH with a calibrated pH meter.

  • Slowly add the this compound powder to the buffer or water while stirring.

  • If using unbuffered water, add a dilute solution of NaOH (e.g., 0.1 M) dropwise to maintain the pH above 8.0 as the this compound dissolves.

  • Continue stirring until a clear solution is obtained.

Logical Workflow for pH Adjustment

cluster_prep Preparation cluster_dissolution Dissolution & pH Control cluster_result Result start Start: Weigh this compound add_water Add to Deionized Water start->add_water stir Stir Continuously add_water->stir check_pH Measure pH adjust_pH Add dilute NaOH to pH > 8 check_pH->adjust_pH pH <= 8 check_dissolution Fully Dissolved? check_pH->check_dissolution pH > 8 adjust_pH->stir stir->check_pH end_soluble End: Clear Solution check_dissolution->end_soluble Yes end_insoluble Continue Stirring/Heating check_dissolution->end_insoluble No end_insoluble->stir

Caption: Workflow for dissolving this compound using pH adjustment.

Use of Co-solvents

Water-miscible organic solvents can be used to increase the solubility of this compound.

Quantitative Data: Solubility of a Related Compound (Sodium Decanoate) in Co-solvents

Co-solventApproximate Solubility (mg/mL)
Ethanol~30
DMSO~5
Dimethyl Formamide (DMF)~5

Experimental Protocol: Co-solvent System

  • Prepare the desired co-solvent/water mixture (e.g., 20% ethanol in water).

  • Slowly add the this compound to the co-solvent mixture while stirring.

  • Gentle heating can be used in conjunction with the co-solvent to further enhance solubility.

  • Ensure the final concentration of the organic solvent is compatible with your downstream applications.

Surfactant-Mediated Solubilization

Non-ionic surfactants can be used to form mixed micelles with this compound, increasing its solubility.

Experimental Protocol: Solubilization with Tween 80

  • Prepare an aqueous solution of Tween 80 at a concentration above its critical micelle concentration (CMC is approximately 0.01-0.02 mM). A starting concentration of 0.1% (w/v) Tween 80 is recommended.

  • Slowly add the this compound to the Tween 80 solution while stirring.

  • The hydrophobic tails of the this compound will be incorporated into the hydrophobic cores of the Tween 80 micelles, leading to enhanced solubility.

  • The solution can be gently heated to facilitate the process.

Signaling Pathway for Surfactant Solubilization

cluster_components Components cluster_process Process cluster_outcome Outcome NaU This compound Incorporation Incorporation of NaU into Micelle Core NaU->Incorporation Surfactant Non-ionic Surfactant (e.g., Tween 80) Micelle Surfactant Micelle Formation Surfactant->Micelle Above CMC Micelle->Incorporation IncreasedSolubility Increased Apparent Solubility Incorporation->IncreasedSolubility

Caption: Mechanism of solubility enhancement by surfactant micellization.

Complexation with Cyclodextrins

Cyclodextrins can encapsulate the hydrophobic tail of this compound, forming an inclusion complex with higher aqueous solubility.

Experimental Protocol: Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a solution of HP-β-CD in water. The concentration will depend on the desired molar ratio and the extent of solubility enhancement required. A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.

  • Slowly add the this compound to the HP-β-CD solution while stirring vigorously.

  • Allow the mixture to equilibrate for several hours (or overnight) at a constant temperature to ensure complete complex formation.

  • The formation of the inclusion complex can be confirmed by techniques such as NMR or DSC.

Experimental Workflow for Cyclodextrin Complexation

cluster_prep Preparation cluster_complexation Complexation cluster_analysis Analysis & Result prep_hpcd Prepare HP-β-CD Solution mix Add NaU to HP-β-CD Solution prep_hpcd->mix weigh_nau Weigh this compound weigh_nau->mix stir Stir Vigorously mix->stir equilibrate Equilibrate (several hours) stir->equilibrate result Soluble Inclusion Complex equilibrate->result analyze Confirm Complex Formation (optional) result->analyze

Caption: Workflow for enhancing solubility via cyclodextrin complexation.

degradation pathways of sodium undecanoate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of sodium undecanoate in aqueous solutions. It includes frequently asked questions for foundational knowledge and detailed troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

This compound, the sodium salt of a medium-chain fatty acid, can degrade in aqueous solutions through two main routes: abiotic (chemical) and biotic (microbial) pathways.

  • Abiotic Degradation: This primarily involves chemical oxidation.

    • Advanced Oxidation Processes (AOPs): These methods generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful, non-selective oxidants.[1] A common AOP is the Fenton reaction, which uses hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to produce these radicals, leading to the rapid oxidation of organic compounds into smaller molecules like carbon dioxide and water.[1][2]

    • Ozonolysis: This process involves bubbling ozone (O₃) through the aqueous solution. Ozone attacks unsaturated bonds, but can also oxidize saturated organic molecules, breaking them down into aldehydes, ketones, or carboxylic acids.[3][4] The reaction can proceed directly with the ozone molecule or indirectly through the formation of hydroxyl radicals, a process favored by higher pH levels.

    • Photodegradation: In the presence of a photocatalyst (like ZnO or TiO₂) and UV light, ROS are generated, leading to the degradation of surfactants. The efficiency of this method can be high, depending on the initial concentration of the surfactant.

  • Biotic Degradation (Biodegradation): This involves the breakdown of the molecule by microorganisms.

    • Microbial Metabolism: Bacteria and other microorganisms can utilize medium-chain fatty acids like undecanoate as a carbon and energy source. The primary metabolic route for breaking down fatty acids is β-oxidation , where the fatty acid chain is sequentially shortened by two carbon atoms in each cycle. This process is a common and efficient way for microbes to degrade surfactants. The presence of a suitable microbial community and environmental conditions (e.g., nutrients, oxygen) are crucial for effective biodegradation.

Q2: What are the expected degradation products of this compound?

The final products depend on the specific degradation pathway and the completeness of the reaction.

  • Advanced Oxidation Processes (e.g., Fenton's Reagent): Complete oxidation (mineralization) yields carbon dioxide (CO₂) and water (H₂O). Incomplete oxidation can produce shorter-chain carboxylic acids, such as formic acid and oxalic acid, as intermediates.

  • Ozonolysis: The ozonolysis of saturated fatty acids can lead to the formation of shorter-chain aldehydes and carboxylic acids. For instance, the ozonolysis of oleic acid is a known industrial method to produce azelaic acid and nonanoic acid.

  • Biodegradation: Microbial degradation through β-oxidation breaks down the eleven-carbon chain of undecanoate into smaller fatty acids, eventually leading to acetyl-CoA, which enters the cell's central metabolic pathways. The ultimate end products in an aerobic environment are CO₂ and H₂O.

Q3: Which environmental factors influence the rate of degradation?

Several factors can significantly impact the efficiency and rate of this compound degradation. The optimal conditions vary depending on the chosen degradation method.

  • pH: This is a critical parameter for most pathways. For Fenton's reaction, the process is most efficient at an acidic pH of around 2-4. Conversely, ozonolysis that relies on indirect oxidation by hydroxyl radicals is more effective at a basic pH (≥ 8.5). Microbial activity also has an optimal pH range, often near neutral (pH 7).

  • Temperature: Chemical reaction rates generally increase with temperature. However, for biodegradation, there is an optimal temperature range for microbial growth and enzymatic activity (e.g., 30°C).

  • Concentration of Reactants: In AOPs, the concentration of the oxidant (e.g., H₂O₂) and catalyst (e.g., Fe²⁺) must be optimized. For biodegradation, very high concentrations of the surfactant can be toxic to microorganisms, inhibiting the process.

  • Presence of Other Substances: Other organic matter can compete for oxidants, slowing the degradation of the target molecule. In contrast, certain compounds like ethanol or lactate can serve as electron donors in microbial processes, potentially enhancing the breakdown of fatty acids. Inorganic ions like bicarbonate can act as scavengers of hydroxyl radicals, reducing the efficiency of AOPs.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental study of this compound degradation.

Issue 1: Inconsistent or No Degradation Observed
Probable CauseRecommended Solution
Incorrect pH Verify the pH of your aqueous solution. The optimal pH is pathway-dependent: acidic (pH ~3) for Fenton's reagent, basic (>8.5) for indirect ozonolysis, and typically neutral for biodegradation. Adjust as necessary.
Reagent/Catalyst Issue (AOPs) Ensure the hydrogen peroxide solution has not degraded; use a fresh stock. Verify the concentration and oxidation state of the iron catalyst for the Fenton reaction.
Inactive Microbial Culture (Biodegradation) Check the viability of your microbial inoculum. Ensure the medium contains essential nutrients (nitrogen, phosphorus) as their absence can limit growth and degradation. Acclimatize the culture to the substrate if necessary.
Inhibitory Substrate Concentration High concentrations of surfactants can be toxic to microorganisms. Perform a dose-response study to find the optimal concentration range for your microbial culture.
Radical Scavengers The presence of non-target organic matter or ions like bicarbonate (HCO₃⁻) can consume the reactive radicals generated in AOPs. Use purified water and analytical-grade reagents to minimize this effect.
Issue 2: Problems with Analytical Quantification (HPLC)

High-Performance Liquid Chromatography (HPLC) is a common technique for monitoring the concentration of this compound and its degradation products.

Probable CauseRecommended Solution
Retention Time Drifting/Shifting 1. Mobile Phase: Ensure the mobile phase is prepared fresh and consistently. If using a buffer, verify the pH, as small changes can shift retention times for ionizable compounds. 2. Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention. 3. Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.
Poor Peak Shape (Tailing or Broadening) 1. Sample Solvent: Whenever possible, dissolve your sample in the mobile phase. Injecting in a much stronger solvent can distort peak shape. 2. Column Contamination/Degradation: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement. 3. Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector.
High Baseline Noise or Drift 1. Air Bubbles: Degas the mobile phase thoroughly before and during use (sparging). Purge the pump to remove any trapped air. 2. Contaminated Mobile Phase: Use HPLC-grade solvents and high-purity additives. Contaminants can cause a drifting baseline, especially in gradient elution. 3. Detector Cell Contamination: Flush the detector flow cell with a strong, appropriate solvent like methanol or isopropanol.
Ghost Peaks / Unexpected Peaks 1. Sample Carryover: Clean the injector and syringe between runs. Run a blank injection (mobile phase only) to confirm that the system is clean. 2. Contamination: Ensure all glassware, vials, and solvents are free from contaminants. Trace impurities can appear as unexpected peaks. 3. Degradation in Vial: Some compounds may degrade while waiting in the autosampler. Minimize the time samples spend in the queue or use a cooled autosampler.

Experimental Protocols

Protocol 1: General Procedure for Degradation via Fenton's Reagent

This protocol outlines a basic procedure for studying the degradation of this compound using Fenton's reagent.

  • Preparation: Prepare an aqueous stock solution of this compound at the desired concentration in a glass reaction vessel.

  • pH Adjustment: Adjust the solution pH to ~3.0 using dilute sulfuric acid (H₂SO₄). This is the optimal pH for the classical Fenton reaction.

  • Catalyst Addition: Add the iron catalyst, typically as a solution of iron(II) sulfate (FeSO₄), to the desired final concentration. Stir the solution to ensure homogeneity.

  • Initiation of Reaction: Add hydrogen peroxide (H₂O₂) to the solution to initiate the reaction. The molar ratio of H₂O₂ to the substrate is a critical parameter to optimize. The reaction is exothermic.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture for analysis.

  • Quenching: Immediately quench the reaction in the aliquots to stop further degradation before analysis. This can be done by adding a substance that consumes residual H₂O₂ and radicals, such as sodium sulfite or by significantly increasing the pH.

  • Analysis: Analyze the quenched samples using a suitable analytical method, such as HPLC or GC-MS, to determine the concentration of remaining this compound and identify degradation products.

Protocol 2: Monitoring Degradation by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general workflow for quantifying fatty acids released from degradation processes.

  • Sample Preparation (Extraction):

    • To 50 µL of the aqueous sample from the degradation experiment, add 200 µL of a precipitation/extraction solution (e.g., 80:20 acetone:methanol or 80:20 isopropanol:methanol).

    • It is highly recommended to add an internal standard (e.g., a deuterated fatty acid like d23-lauric acid) to the extraction solution to correct for extraction efficiency and matrix effects.

    • Vortex the mixture thoroughly and incubate at room temperature for a set period (e.g., >2 hours) or centrifuge at high speed (e.g., 15,000 x g for 15 min) to precipitate interfering substances.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions (Example):

    • Column: C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with an additive (e.g., 0.1% formic acid for MS detection).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Elution: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the fatty acids.

    • Flow Rate: Typically 0.8 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 35°C.

    • Detector: UV detector set at an appropriate wavelength (e.g., ~240 nm if derivatization is used) or a mass spectrometer (MS) for higher specificity and sensitivity.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using standards of this compound of known concentrations (prepared and extracted in the same manner as the samples).

    • Calculate the concentration in the unknown samples by comparing the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the calibration curve.

Visualizations

DegradationPathways sub_undec This compound in Aqueous Solution abiotic Abiotic Degradation sub_undec->abiotic Chemical Processes biotic Biotic Degradation sub_undec->biotic Microbial Action aop Advanced Oxidation (e.g., Fenton) abiotic->aop ozonolysis Ozonolysis abiotic->ozonolysis microbial Microbial Metabolism (β-Oxidation) biotic->microbial intermediates Intermediates (Shorter-chain acids, Aldehydes) aop->intermediates ozonolysis->intermediates microbial->intermediates end_products End Products (CO2, H2O) intermediates->end_products Further Oxidation

Caption: Overview of abiotic and biotic degradation pathways for this compound.

ExperimentalWorkflow start 1. Experiment Setup (Prepare aqueous solution of This compound) degradation 2. Initiate Degradation (Add reagents, inoculum, etc.) start->degradation sampling 3. Timed Sampling (Withdraw aliquots) degradation->sampling quench 4. Quench Reaction (Stop degradation) sampling->quench prep 5. Sample Preparation (Extraction / Derivatization) quench->prep analysis 6. Instrumental Analysis (e.g., HPLC, GC-MS) prep->analysis data 7. Data Processing (Quantification & Interpretation) analysis->data

Caption: Standard experimental workflow for studying degradation kinetics.

TroubleshootingLogic start Problem: Inconsistent or Slow Degradation q_pathway Which pathway? (Abiotic/Biotic) start->q_pathway q_abiotic Check pH, Temp, Reagent conc.? q_pathway->q_abiotic Abiotic q_biotic Check culture viability, nutrients, pH? q_pathway->q_biotic Biotic sol_abiotic Adjust parameters. Use fresh reagents. q_abiotic->sol_abiotic Issues Found sol_biotic Use healthy inoculum. Optimize medium. q_biotic->sol_biotic Issues Found

Caption: Troubleshooting logic for inconsistent degradation results.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Sodium Undecanoate Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of sodium undecanoate against alternative analytical techniques. The information presented herein is synthesized from established validation protocols for similar molecules and is intended to guide researchers in selecting and validating appropriate analytical methodologies.

Introduction

This compound, the sodium salt of undecanoic acid, is a medium-chain fatty acid with applications in various pharmaceutical and industrial sectors. Accurate and precise quantification of this compound is critical for quality control, formulation development, and pharmacokinetic studies. HPLC is a widely adopted technique for this purpose due to its specificity, sensitivity, and robustness. This guide outlines the validation parameters for a typical reversed-phase HPLC (RP-HPLC) method and compares it with other analytical approaches.

HPLC Method Validation: A Performance Overview

A robust HPLC assay for this compound must be validated to ensure it is fit for its intended purpose. The validation parameters, as stipulated by guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), are summarized below. The data presented is representative of a validated HPLC method for an undecanoate compound.[1][2][3]

Data Presentation: HPLC Validation Parameters
Validation ParameterAcceptance CriteriaTypical Performance Data
Specificity No interference at the retention time of the analytePeak purity confirmed; no co-elution with placebo or degradation products.[1][2]
Linearity (R²) Coefficient of determination (R²) > 0.99R² = 0.999
Range 80-120% of the test concentration20-60 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.87% - 100.02%
Precision (% RSD)
- RepeatabilityRSD ≤ 2%0.26%
- Intermediate PrecisionRSD ≤ 2%0.19%
Robustness No significant impact on results from minor variationsMethod is robust to changes in flow rate (±0.1 mL/min) and column temperature (±5°C).

Experimental Protocols

Representative RP-HPLC Method for Undecanoate Quantification

This protocol is based on established methods for similar compounds and serves as a starting point for method development and validation.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 250 mm, 5 µm particle size)

    • Mobile Phase: 100% Methanol

    • Flow Rate: 0.8 mL/min

    • Detection Wavelength: 240 nm

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Perform serial dilutions to create calibration standards within the linear range (e.g., 20-60 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in methanol, using sonication if necessary, in a volumetric flask.

    • Dilute to the final volume with methanol to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can be employed for the analysis of this compound, each with its own advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.High precision, robustness, and widely available.Moderate sensitivity, requires a chromophore for detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, detection by mass.High specificity and sensitivity, suitable for complex matrices.Requires derivatization for non-volatile compounds, high instrument cost.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC separation coupled with highly specific mass detection.Very high sensitivity and specificity, ideal for bioanalysis.High instrument and maintenance costs, requires skilled operators.

Visualization of Key Processes

To provide further context, the following diagrams illustrate a typical analytical validation workflow and the metabolic context of undecanoic acid.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Validation Execution C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Validation Report E->K F->K G->K H->K I->K J->K L Method Implementation K->L

Caption: A logical workflow for the validation of an analytical method.

Undecanoic acid, the conjugate acid of this compound, is a medium-chain fatty acid that participates in fatty acid metabolism.

Fatty_Acid_Metabolism Simplified Fatty Acid Beta-Oxidation Pathway cluster_0 Cytosol cluster_1 Mitochondrial Matrix Fatty_Acid Undecanoic Acid (C11) Acyl_CoA Undecanoyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation Beta-Oxidation Spiral Acyl_CoA->Beta_Oxidation CPT System Propionyl_CoA Propionyl-CoA (C3) Beta_Oxidation->Propionyl_CoA Acetyl_CoA 4x Acetyl-CoA (C2) Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The metabolic fate of undecanoic acid via beta-oxidation.

Conclusion

The RP-HPLC method stands as a reliable and accessible technique for the quantification of this compound in quality control settings. Its validation demonstrates high levels of specificity, accuracy, and precision. While more advanced techniques like LC-MS/MS offer superior sensitivity for bioanalytical applications, the HPLC-UV method provides a robust and cost-effective solution for routine analysis in pharmaceutical development and manufacturing. The choice of analytical method should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available resources.

References

A Comparative Guide to Sodium Undecanoate and Sodium Dodecyl Sulfate as Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the surfactant properties and performance of Sodium Undecanoate, a sodium salt of a saturated fatty acid (a soap), and Sodium Dodecyl Sulfate (SDS), a widely-used synthetic alkyl sulfate surfactant. The comparison is supported by experimental data and includes detailed protocols for key characterization methods.

Introduction to the Surfactants

Surfactants are amphiphilic compounds that reduce surface and interfacial tension, making them essential components in a vast range of applications, including detergents, emulsifiers, and drug delivery systems.[1] The choice of surfactant is critical and depends on the specific requirements of the application, such as desired surface activity, mildness, and biodegradability.

  • This compound (C₁₁H₂₁NaO₂): An anionic surfactant belonging to the family of fatty acid salts, commonly known as soaps. It consists of an 11-carbon hydrophobic tail and a hydrophilic carboxylate head group. As a soap, it is generally considered to be milder and more readily biodegradable than synthetic sulfate-based surfactants.

  • Sodium Dodecyl Sulfate (SDS) (C₁₂H₂₅NaO₄S): A well-characterized and powerful anionic surfactant.[2] It features a 12-carbon alkyl tail and a highly hydrophilic sulfate head group. Its strong protein-denaturing capabilities and excellent detergency have made it a staple in biochemical research (e.g., SDS-PAGE), pharmaceutical formulations, and cleaning products.[2][3]

Comparative Data of Surfactant Properties

The following table summarizes the key physicochemical properties of this compound and Sodium Dodecyl Sulfate. The data for SDS is widely reported, while the data for this compound is less common and has been estimated based on the properties of its homologous series (sodium decanoate and sodium dodecanoate).

PropertyThis compoundSodium Dodecyl Sulfate (SDS)
Chemical Formula C₁₁H₂₁NaO₂C₁₂H₂₅NaO₄S
Molecular Weight 208.27 g/mol 288.38 g/mol
Hydrophobic Chain 11-Carbon Alkyl (Undecyl)12-Carbon Alkyl (Dodecyl)
Hydrophilic Head Group Carboxylate (-COO⁻)Sulfate (-OSO₃⁻)
Critical Micelle Concentration (CMC) ~51 mM (estimated)~8.2 mM
Surface Tension at CMC (γ_cmc) ~25-30 mN/m (estimated)~38-39 mN/m
Primary Applications Mild cleansing agents, potential pharmaceutical excipients.Protein denaturation, electrophoresis, strong detergency, solubilizing agent.

In-Depth Performance Comparison

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. A lower CMC indicates a more efficient surfactant, as it requires a lower concentration to saturate interfaces and form micelles.

  • Sodium Dodecyl Sulfate (SDS): With a CMC of approximately 8.2 mM, SDS is highly efficient. Its longer 12-carbon tail provides strong hydrophobic interactions, driving micellization at a lower concentration compared to shorter-chain surfactants.

  • This compound: The estimated CMC of ~51 mM is significantly higher than that of SDS. This is expected due to two primary factors:

    • Shorter Hydrophobic Chain: Its 11-carbon tail is less hydrophobic than the 12-carbon tail of SDS, requiring a higher concentration of monomers in the bulk solution before aggregation becomes favorable.

    • Head Group Repulsion: The electrostatic repulsion between the carboxylate head groups of undecanoate is stronger than that between the sulfate head groups of SDS, which can be better shielded by counterions. This increased repulsion opposes micelle formation, leading to a higher CMC.

Surface Tension Reduction

The effectiveness of a surfactant is often measured by its ability to lower the surface tension of water (γ_cmc).

  • Sodium Dodecyl Sulfate (SDS): Typically reduces the surface tension of water to about 38-39 mN/m at its CMC.

  • This compound: Fatty acid salts are known to be very effective at reducing surface tension. While specific data for undecanoate is scarce, homologous sodium carboxylates can lower surface tension to the 25-30 mN/m range. This suggests that despite its higher CMC, this compound may be more effective at reducing surface tension once the air-water interface is saturated.

Foaming Ability and Stability

Foaming is a key characteristic for applications like cleaning and personal care products. It involves both the initial volume of foam generated (foamability) and how long it lasts (foam stability).

  • Sodium Dodecyl Sulfate (SDS): Known for producing a high volume of stable foam. The strong, persistent films it forms at the air-water interface contribute to its excellent foaming properties.

  • This compound: As a soap, it is also expected to be a good foaming agent. However, soaps are notoriously sensitive to water hardness (presence of Ca²⁺ and Mg²⁺ ions). These divalent cations can precipitate the surfactant as insoluble salts, drastically reducing its foaming capacity. SDS is significantly more resistant to hard water.

Emulsification Efficiency

Emulsifiers are crucial for stabilizing mixtures of immiscible liquids, such as oil and water.

  • Sodium Dodecyl Sulfate (SDS): A powerful oil-in-water (O/W) emulsifier, widely used in polymerization and formulations to create stable emulsions.

  • This compound: Also functions as an O/W emulsifier. The stability of emulsions formed with this compound can be highly dependent on pH. At lower pH values, the carboxylate head group becomes protonated (forming undecanoic acid), which is less soluble and less effective as a stabilizer.

Visualization of Concepts and Workflows

Micelle Formation

MicelleFormation cluster_monomers Below CMC cluster_micelle Above CMC m1 m2 m3 micelle Micelle m4 m5 m6 m7 m8 info1 Surfactant monomers dispersed in bulk and at interface. info2 Monomers aggregate to form micelles.

Caption: Simplified diagram of surfactant behavior below and above the Critical Micelle Concentration (CMC).

Experimental Workflow for Surfactant Comparison

Workflow prep Prepare Stock Solutions (this compound & SDS) cmc Determine CMC & γ_cmc (Tensiometry) prep->cmc foam Assess Foaming Properties (Ross-Miles Method) prep->foam emul Evaluate Emulsification (Bottle Test / Particle Sizing) prep->emul data Compile Data in Comparative Table cmc->data foam->data emul->data analysis Analyze & Select Optimal Surfactant data->analysis

Caption: Standard experimental workflow for the comparative evaluation of two surfactants.

Decision Pathway for Surfactant Selection

DecisionTree start Application Requirement? q1 Strong Protein Denaturation or Electrophoresis? start->q1 q2 Mildness & Biodegradability Paramount? q1->q2 No sds Choose Sodium Dodecyl Sulfate (SDS) q1->sds Yes q3 High Water Hardness or Low pH Environment? q2->q3 No undec Choose Sodium Undecanoate q2->undec Yes q3->sds Yes q3->undec No

Caption: Decision tree for selecting between SDS and this compound based on application needs.

Experimental Protocols

Protocol 1: Determination of CMC and Surface Tension by Wilhelmy Plate Method

Objective: To determine the critical micelle concentration (CMC) and the surface tension at the CMC (γ_cmc) for each surfactant.

Apparatus:

  • Automated Tensiometer with a Wilhelmy plate (typically platinum).

  • High-precision balance.

  • Glass vessel with temperature control jacket.

  • Magnetic stirrer and stir bar.

  • Micropipettes and high-purity deionized water.

Methodology:

  • Plate Preparation: Clean the platinum Wilhelmy plate thoroughly by rinsing with high-purity water and then flaming it to red heat to remove organic contaminants.

  • Solution Preparation: Prepare a concentrated stock solution of the surfactant (e.g., 200 mM) in deionized water. Create a series of dilutions ranging from well above to well below the expected CMC (e.g., 0.1 mM to 100 mM).

  • Measurement:

    • Place a known volume of the most dilute surfactant solution into the thermostatted vessel (e.g., at 25°C).

    • Lower the clean Wilhelmy plate until it just touches the surface of the liquid. A meniscus will form.

    • The instrument measures the downward force exerted on the plate by the surface tension.

    • Record the equilibrium surface tension value.

  • Data Collection: Repeat the measurement for each concentration, moving from the most dilute to the most concentrated solution. Ensure the plate and vessel are cleaned between different surfactants.

  • Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will show two linear regions. The CMC is the concentration at the point of intersection of these two lines. The γ_cmc is the surface tension value at this intersection point.

Protocol 2: Evaluation of Foaming Properties by the Ross-Miles Method

Objective: To assess and compare the foam generation (foamability) and foam stability of the surfactants.

Apparatus:

  • Standardized Ross-Miles foam apparatus, consisting of a jacketed glass column (pipette) with a specified height and orifice, and a cylindrical receiver.

  • Thermostatic water bath.

Methodology:

  • Solution Preparation: Prepare solutions of each surfactant at a specified concentration (e.g., 0.5% w/v) in water of a defined hardness.

  • Apparatus Setup: Maintain the apparatus at a constant temperature (e.g., 40°C) using the water jacket.

  • Foam Generation:

    • Add 200 mL of the surfactant solution to the receiver at the bottom of the column.

    • Add 50 mL of the same solution to the upper pipette.

    • Allow the solution from the pipette to fall through the specified height into the receiver, which generates foam.

  • Measurement:

    • Foamability: Immediately after all the solution has run out of the pipette, measure the initial height of the foam column in millimeters.

    • Foam Stability: Record the foam height again after specified time intervals (e.g., 1, 3, and 5 minutes) to assess its stability.

  • Comparison: Compare the initial foam heights and the rate of foam collapse for this compound and SDS.

Protocol 3: Assessment of Emulsification Efficiency

Objective: To compare the ability of the surfactants to form and stabilize an oil-in-water (O/W) emulsion.

Apparatus:

  • Graduated, stoppered glass cylinders (or vials).

  • Homogenizer or vortex mixer.

  • Light microscope or particle size analyzer.

  • Model oil phase (e.g., dodecane, mineral oil).

Methodology:

  • Preparation: In a series of graduated cylinders, prepare aqueous solutions of each surfactant at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Emulsification:

    • Add a fixed volume of the oil phase to each cylinder to achieve a desired oil-to-water ratio (e.g., 20:80).

    • Stopper the cylinders and agitate them under identical conditions (e.g., vortex for 2 minutes) to form emulsions.

  • Stability Assessment (Bottle Test):

    • Allow the emulsions to stand undisturbed.

    • Record the time it takes for phase separation (creaming or coalescence) to become apparent. Measure the volume of the separated aqueous or oil phase at regular intervals (e.g., 30 min, 1 hr, 24 hr). A more stable emulsion will show less separation over time.

  • Microscopic Analysis (Optional):

    • Immediately after formation, place a small drop of the emulsion on a microscope slide.

    • Observe the emulsion droplets. A more efficient emulsifier will generally produce smaller and more uniformly sized droplets. This can be quantified using a particle size analyzer.

  • Analysis: Compare the stability and droplet characteristics of the emulsions formed with this compound versus those formed with SDS.

References

efficacy of sodium undecanoate as an antifungal agent compared to others

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium undecanoate, the salt of the unsaturated fatty acid undecylenic acid, has long been utilized as a topical antifungal agent. This guide provides a comparative analysis of its efficacy against other common antifungal agents, supported by available experimental data. It also details the experimental protocols for determining antifungal activity and explores the underlying mechanisms of action.

Comparative Antifungal Efficacy

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in fungal death.

While direct comparative studies comprehensively evaluating this compound against a wide panel of fungi alongside modern antifungals are limited, the available data for its parent compound, undecylenic acid, provides valuable insights.

Table 1: Comparative in vitro activity (MIC in μg/mL) of Undecylenic Acid and Other Antifungal Agents against various fungal pathogens.

Antifungal AgentTrichophyton rubrumTrichophyton mentagrophytesCandida albicans
Undecylenic Acid 1.56 - 12.50.78 - 6.25100 - 200
Terbinafine 0.001 - 0.03[1]0.002 - 0.06[1]1 - 32
Fluconazole 8 - 644 - 320.25 - 2[2]
Itraconazole 0.03 - 0.25[2]0.03 - 0.5[2]0.03 - 0.25
Ketoconazole 0.06 - 10.03 - 0.50.03 - 0.125

Note: Data for Undecylenic Acid is compiled from various sources and may not be from direct head-to-head comparisons. The efficacy of this compound is expected to be similar to undecylenic acid.

From the available data, undecylenic acid demonstrates notable activity against dermatophytes such as Trichophyton species. However, its potency against yeasts like Candida albicans appears to be lower compared to azole antifungals and terbinafine.

Mechanism of Action

The primary antifungal mechanism of undecylenic acid, and by extension this compound, involves the disruption of the fungal cell membrane's integrity. This is achieved through its integration into the lipid bilayer, which leads to increased membrane permeability and the subsequent leakage of essential intracellular components, ultimately causing cell death.

Furthermore, undecylenic acid has been shown to interfere with fungal metabolic processes by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. This dual action on both the structure and synthesis of the cell membrane contributes to its antifungal effect. It has also been observed to inhibit the morphological transition of Candida albicans from yeast to the more virulent hyphal form, a key factor in its pathogenicity.

Below is a diagram illustrating the proposed mechanism of action of undecanoic acid, a saturated fatty acid similar to undecylenic acid, which is believed to share a comparable antifungal mechanism.

Proposed Mechanism of Action of Undecanoic Acid UDA Undecanoic Acid (UDA) OxidativeStress Oxidative Stress UDA->OxidativeStress LipidChanges Changes in Fatty Acid, Phospholipid & Ergosterol Synthesis UDA->LipidChanges Protease Decreased Protease Expression & Activity UDA->Protease Splicing Alternative Splicing of Genes UDA->Splicing ROS Increased ROS OxidativeStress->ROS MembraneDamage Cell Membrane Damage ROS->MembraneDamage WallDamage Cell Wall Damage ROS->WallDamage

Proposed mechanism of action of undecanoic acid.

Experimental Protocols

The determination of MIC and MFC values is crucial for evaluating the efficacy of antifungal agents. The broth microdilution method is a standardized and widely accepted protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test fungus is then added to each well. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible fungal growth.

Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antifungal Prepare Antifungal Stock Solution SerialDilution Perform Serial Dilutions in Microtiter Plate Antifungal->SerialDilution Inoculate Inoculate Microtiter Plate SerialDilution->Inoculate Inoculum Prepare Standardized Fungal Inoculum Inoculum->Inoculate Incubate Incubate at Appropriate Temperature and Duration Inoculate->Incubate Read Visually or Spectrophotometrically Read Results Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC

Workflow for MIC determination.
Determination of Minimum Fungicidal Concentration (MFC)

Following the determination of the MIC, the MFC can be ascertained by subculturing the contents of the wells that show no visible growth onto a fresh, drug-free agar medium. The plates are then incubated to allow for the growth of any surviving fungi. The MFC is the lowest concentration of the antifungal agent from which no fungal growth occurs on the subculture plates.

Conclusion

This compound, through its primary active component undecylenic acid, exhibits effective antifungal activity, particularly against dermatophytes. Its mechanism of action, centered on the disruption of the fungal cell membrane, provides a basis for its therapeutic use. While it may be less potent than some systemic antifungal agents against certain fungal species, its safety profile for topical application makes it a relevant option in the antifungal armamentarium. Further direct comparative studies are warranted to more precisely delineate its efficacy in relation to newer antifungal drugs.

References

A Comparative Guide to Sodium Undecanoate and Sodium Oleate Micelles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the physicochemical characteristics of sodium undecanoate and sodium oleate micelles, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of the micellar properties of this compound and sodium oleate, two anionic surfactants of interest in various research and pharmaceutical applications. Understanding the distinct characteristics of the micelles formed by these surfactants is crucial for their effective utilization in drug delivery systems and other advanced formulations. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and visualizes fundamental processes related to micelle formation and application.

Physicochemical Properties: A Tabular Comparison

The following tables summarize the key physicochemical parameters of this compound and sodium oleate micelles based on available experimental data. These values provide a quantitative basis for comparing their self-assembly behavior in aqueous solutions.

Micellar ParameterThis compoundSodium Oleate
Chemical Formula C₁₁H₂₁NaO₂C₁₈H₃₃NaO₂
Molecular Weight ( g/mol ) 208.28304.44
Hydrocarbon Chain C11 (Saturated)C18 (Monounsaturated)

Table 1: General Properties of this compound and Sodium Oleate. This table provides a quick overview of the basic molecular properties of the two surfactants.

Micellar PropertyThis compoundSodium Oleate
Critical Micelle Concentration (CMC) ~0.12 M0.4 - 1.5 mM
Aggregation Number (Nagg) 25Varies significantly with conditions
Micelle Size (Hydrodynamic Diameter) Data not readily available~10 nm to larger aggregates depending on pH and additives
Micelle Shape Typically sphericalSpherical, worm-like, or vesicles depending on pH and salt concentration[1]
Stability Generally stable as simple micellesStability and morphology are highly sensitive to pH and ionic strength

Table 2: Comparative Micellar Characteristics. This table highlights the differences in the self-assembly behavior of this compound and sodium oleate in aqueous solutions.

Experimental Protocols for Micelle Characterization

Accurate characterization of micellar properties is essential for their application. The following are detailed methodologies for determining the critical micelle concentration (CMC), micelle size, and aggregation number.

Determination of Critical Micelle Concentration (CMC) by Tensiometry

Principle: Surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Once the interface is saturated, further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this break in the surface tension versus concentration curve occurs.

Apparatus:

  • Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Glassware (beakers, volumetric flasks, pipettes)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of the surfactant (e.g., 0.5 M this compound or 10 mM sodium oleate) in deionized water.

  • Prepare a series of dilutions from the stock solution to cover a concentration range below and above the expected CMC.

  • Calibrate the tensiometer with deionized water.

  • Measure the surface tension of each dilution, starting from the most dilute solution.

  • Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements to remove any residual surfactant.

  • Record the surface tension value for each concentration after it has stabilized.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the intersection of the two linear portions of the plot.

Determination of Micelle Size by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic diameter using the Stokes-Einstein equation.

Apparatus:

  • Dynamic Light Scattering (DLS) instrument with a laser source and detector

  • Cuvettes (disposable or quartz)

  • Syringe filters (e.g., 0.22 µm) to remove dust particles

Procedure:

  • Prepare surfactant solutions at concentrations above the CMC in a suitable buffer or deionized water.

  • Filter the solutions through a syringe filter directly into a clean, dust-free cuvette to remove any particulate contaminants that could interfere with the measurement.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Set the measurement parameters, including the scattering angle, laser power, and measurement duration.

  • Perform the measurement, and the instrument's software will analyze the correlation function of the scattered light intensity to determine the size distribution and average hydrodynamic diameter of the micelles.

  • It is advisable to perform measurements at multiple concentrations above the CMC to check for concentration-dependent effects on micelle size.

Determination of Aggregation Number by Steady-State Fluorescence Quenching

Principle: This method involves the use of a fluorescent probe (e.g., pyrene) that is solubilized within the hydrophobic core of the micelles and a quencher molecule that also partitions into the micelles. The quenching of the probe's fluorescence is dependent on the distribution of the quencher among the micelles. By analyzing the quenching efficiency as a function of quencher concentration, the number of surfactant molecules per micelle (aggregation number) can be determined.

Apparatus:

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

  • Volumetric flasks

Reagents:

  • Surfactant solution (at a concentration significantly above the CMC)

  • Fluorescent probe stock solution (e.g., pyrene in methanol)

  • Quencher stock solution (e.g., cetylpyridinium chloride in methanol)

Procedure:

  • Prepare a series of surfactant solutions at a fixed concentration above the CMC.

  • Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration in the micromolar range. Allow the solutions to equilibrate for several hours to ensure complete solubilization of the probe.

  • Prepare a series of quencher solutions of varying concentrations.

  • To each pyrene-containing micellar solution, add different amounts of the quencher stock solution.

  • Measure the fluorescence intensity of pyrene in the absence (I₀) and presence (I) of the quencher.

  • The data is then analyzed using the following equation, which relates the fluorescence intensities to the quencher concentration ([Q]) and the micelle concentration ([M]): ln(I₀/I) = [Q] / [M]

  • The micelle concentration can be calculated from the slope of a plot of ln(I₀/I) versus [Q].

  • The aggregation number (Nagg) is then calculated using the equation: Nagg = (Ctotal - CMC) / [M] where Ctotal is the total surfactant concentration.

Visualizing Micellar Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to micelle formation and their application in drug delivery.

MicelleFormation Thermodynamic process of micelle formation. cluster_Monomers Surfactant Monomers in Bulk Solution cluster_Interface Air-Water Interface cluster_Micelle Micelle Formation (above CMC) m1 i1 m1->i1 Adsorption i2 m1->i2 Adsorption i3 m1->i3 Adsorption i4 m1->i4 Adsorption m2 m2->i1 Adsorption m2->i2 Adsorption m2->i3 Adsorption m2->i4 Adsorption m3 m3->i1 Adsorption m3->i2 Adsorption m3->i3 Adsorption m3->i4 Adsorption m4 m4->i1 Adsorption m4->i2 Adsorption m4->i3 Adsorption m4->i4 Adsorption m5 m5->i1 Adsorption m5->i2 Adsorption m5->i3 Adsorption m5->i4 Adsorption c Core i1->c Self-Assembly i2->c Self-Assembly i3->c Self-Assembly i4->c Self-Assembly s1 s2 s3 s4 s5 s6 s7 s8 DrugDeliveryWorkflow Workflow of micelle-based drug delivery. A Drug Encapsulation in Micelles B Systemic Administration (e.g., Intravenous Injection) A->B Formulation C Circulation in Bloodstream (Protection from Degradation) B->C D Accumulation at Target Site (e.g., Tumor via EPR Effect) C->D Targeting E Drug Release from Micelles (e.g., via pH, enzyme, or passive diffusion) D->E Stimuli-Responsive or Passive Release F Cellular Uptake of Drug E->F G Therapeutic Effect F->G

References

A Comparative Guide to Ion-Pairing Chromatography: The Impact of Sodium Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving optimal separation of ionic and polar analytes in reversed-phase high-performance liquid chromatography (RP-HPLC) is a common challenge. When dealing with positively charged species such as basic drugs, peptides, or catecholamines, which exhibit poor retention and peak shape on conventional C18 columns, ion-pairing chromatography emerges as a powerful technique. This guide provides a detailed comparison of RP-HPLC performance with and without the use of sodium undecanoate, an anionic ion-pairing agent, to enhance the retention and resolution of cationic analytes.

The Principle of Ion-Pairing Chromatography with this compound

In a typical reversed-phase setup, polar, charged analytes have minimal interaction with the nonpolar stationary phase and are therefore poorly retained, often eluting at or near the void volume with significant peak tailing.[1][2] Ion-pairing agents are surface-active ions that possess a hydrophobic tail and a charged head group.[2] this compound, an alkyl sulfonate with an eleven-carbon chain, is introduced into the mobile phase to interact with positively charged analytes.[2]

Two primary mechanisms describe the action of ion-pairing agents:

  • Ion-Pair Formation in the Mobile Phase: The anionic undecanoate pairs with the cationic analyte in the mobile phase, forming a neutral, hydrophobic complex. This complex has a greater affinity for the nonpolar stationary phase, leading to increased retention.[1]

  • Dynamic Ion-Exchange on the Stationary Phase: The hydrophobic tails of the undecanoate molecules adsorb onto the stationary phase, creating a dynamic ion-exchange surface with the negatively charged sulfonate groups exposed to the mobile phase. Positively charged analytes are then retained through electrostatic interactions with this modified surface.

The dominant mechanism is often a combination of both, and the increased hydrophobicity of the ion-pair or the interaction with the modified stationary phase leads to a significant improvement in the chromatographic separation of otherwise poorly retained cationic compounds.

Performance Comparison: With and Without this compound

The addition of this compound to the mobile phase profoundly impacts several key chromatographic parameters. The following table summarizes the expected quantitative differences in performance when analyzing a model basic analyte.

Chromatographic ParameterWithout this compoundWith this compound
Retention Time (min) 1.58.2
Peak Asymmetry (As) 2.11.1
Resolution (Rs) between two basic analytes 0.82.5
Theoretical Plates (N) 18005500

This data is representative and illustrates the typical effects of an alkyl sulfonate ion-pairing agent. Actual values will vary depending on the analyte, column, and specific chromatographic conditions.

Experimental Protocols

Below are detailed experimental methodologies for the analysis of a model basic analyte, illustrating the chromatographic conditions with and without the use of this compound.

Experimental Conditions without Ion-Pairing Agent
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B in 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Experimental Conditions with this compound
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate and 5 mM this compound in Water, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B in 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizing the Process

The following diagrams illustrate the principles and workflow of ion-pairing chromatography.

G cluster_0 Without Ion-Pairing Agent cluster_1 With this compound Analyte_NoIP Positively Charged Analyte (Poorly Retained) StationaryPhase_NoIP C18 Stationary Phase Analyte_NoIP->StationaryPhase_NoIP Weak Hydrophobic Interaction Analyte_IP Positively Charged Analyte IonPair Neutral Ion-Pair Analyte_IP->IonPair Forms Undecanoate This compound Undecanoate->IonPair Forms StationaryPhase_IP C18 Stationary Phase IonPair->StationaryPhase_IP Strong Hydrophobic Interaction

Caption: Mechanism of retention with and without an ion-pairing agent.

G cluster_workflow Comparative Experimental Workflow A Prepare Mobile Phase without this compound C Equilibrate HPLC System with Mobile Phase A A->C B Prepare Mobile Phase with this compound D Equilibrate HPLC System with Mobile Phase B B->D E Inject Analyte C->E F Inject Analyte D->F G Acquire Chromatogram (Without Ion-Pairing) E->G H Acquire Chromatogram (With Ion-Pairing) F->H I Compare Retention Time, Peak Shape, and Resolution G->I H->I

Caption: Workflow for comparing chromatography with and without an ion-pairing agent.

Conclusion

The use of this compound as an ion-pairing agent in reversed-phase HPLC is a highly effective strategy for the analysis of positively charged molecules. By forming a neutral, hydrophobic ion-pair or creating a dynamic ion-exchange surface on the stationary phase, this compound significantly increases the retention time, improves peak shape, and enhances the resolution of cationic analytes. This comparative guide demonstrates the clear advantages of employing ion-pairing chromatography for challenging separations in pharmaceutical and biomedical research. While the optimization of the ion-pairing agent concentration and other mobile phase parameters is crucial for method development, the dramatic improvement in chromatographic performance often justifies the additional complexity.

References

A Comparative Guide to the Antimicrobial Activity of Sodium Undecylenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antimicrobial properties of sodium undecylenate, presenting a comparative overview of its efficacy against key bacterial and fungal pathogens. The information is supported by experimental data from in-vitro studies, with detailed methodologies to aid in the replication and further investigation of its therapeutic potential.

Executive Summary

Sodium undecylenate, the salt of the unsaturated fatty acid undecylenic acid, has demonstrated significant antimicrobial activity. This guide synthesizes available data on its efficacy, primarily focusing on its antibacterial action against Staphylococcus aureus and its antifungal activity against Candida albicans. While direct comparative data for sodium undecylenate is limited in the reviewed literature, data for arginine undecylenate, a closely related salt, provides strong evidence of its antibacterial potential. The primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and the induction of oxidative stress.

Comparative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of undecylenic acid and its arginine salt against pathogenic microorganisms. This data is compiled from multiple studies to provide a comparative perspective.

Table 1: Antibacterial Activity of Arginine Undecylenate against Staphylococcus aureus Strains

MicroorganismAntimicrobial AgentMIC Range (mg/mL)
Methicillin-Sensitive S. aureus (MSSA)Arginine Undecylenate (GS-1)0.486 - 1.26[1][2]
Methicillin-Resistant S. aureus (MRSA)Arginine Undecylenate (GS-1)0.60 - 1.26[1][2]
Vancomycin-Intermediate S. aureus (VISA)Arginine Undecylenate (GS-1)0.500[1]

Table 2: Antifungal Activity of Undecylenic Acid against Candida albicans

MicroorganismAntimicrobial AgentMIC Range (mM)
Candida albicansUndecylenic Acid> 3

Note: The antibacterial data presented is for arginine undecylenate, a salt of undecylenic acid. While not sodium undecylenate, it provides a strong indication of the antibacterial potential of the undecylenate moiety.

Mechanism of Action

Undecylenic acid and its salts exert their antimicrobial effect through a multi-faceted attack on microbial cells. The primary mechanisms include:

  • Cell Membrane Disruption: The lipophilic nature of the undecylenate molecule allows it to intercalate into the lipid bilayer of the microbial cell membrane. This disrupts the membrane's integrity, leading to increased permeability and leakage of essential intracellular components.

  • Induction of Reactive Oxygen Species (ROS): Treatment with undecylenate salts has been shown to induce the production of reactive oxygen species within bacterial cells. This oxidative stress damages cellular components, contributing to cell death.

  • Inhibition of Biofilm and Hyphal Formation: In fungi such as Candida albicans, undecylenic acid has been demonstrated to inhibit the formation of biofilms and the morphological transition from yeast to hyphal forms, which are crucial for virulence.

Below is a diagram illustrating the proposed antimicrobial mechanism of action.

cluster_membrane Microbial Cell Membrane cluster_cell Microbial Cell Membrane_Disruption Membrane Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death ROS_Production Induction of ROS Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Cell_Death Biofilm_Inhibition Inhibition of Biofilm Formation Biofilm_Inhibition->Cell_Death Hyphal_Inhibition Inhibition of Hyphal Growth Hyphal_Inhibition->Cell_Death Sodium_Undecylenate Sodium Undecylenate Sodium_Undecylenate->Membrane_Disruption Intercalates into lipid bilayer Sodium_Undecylenate->ROS_Production Sodium_Undecylenate->Biofilm_Inhibition Sodium_Undecylenate->Hyphal_Inhibition

Caption: Proposed antimicrobial mechanism of sodium undecylenate.

Experimental Protocols

The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the in-vitro susceptibility of bacteria and fungi to antimicrobial agents.

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).

  • Antimicrobial Agent: A stock solution of sodium undecylenate of known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

  • Aseptically pick several colonies of the microorganism from an agar plate and suspend them in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Preparation of Antimicrobial Dilutions:

  • Perform serial two-fold dilutions of the sodium undecylenate stock solution in the growth medium directly in the 96-well microtiter plate.

  • The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Include a growth control well (medium and inoculum, no antimicrobial) and a sterility control well (medium only).

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

5. Determination of MIC:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

  • Growth can be assessed visually or by using a plate reader to measure the optical density at a specific wavelength (e.g., 600 nm).

Below is a workflow diagram for the broth microdilution MIC assay.

Start Start Prep_Inoculum Prepare and Standardize Microbial Inoculum Start->Prep_Inoculum Prep_Plates Prepare Serial Dilutions of Sodium Undecylenate in 96-Well Plate Prep_Inoculum->Prep_Plates Inoculate Inoculate Plates with Standardized Microbial Suspension Prep_Plates->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

References

comparative analysis of drug release from different fatty acid salt formulations

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into how the choice of fatty acid salt formulations dictates the efficacy and release profile of therapeutic agents.

In the realm of pharmaceutical sciences, the formulation of a drug is as critical as the active pharmaceutical ingredient (API) itself. Among the myriad of excipients available, fatty acid salts are gaining prominence for their versatility in modulating drug release and enhancing bioavailability. This guide provides a comparative analysis of drug release from different fatty acid salt formulations, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.

Performance Comparison of Fatty Acid Salt Formulations

The selection of a fatty acid salt in a drug formulation can significantly impact the release kinetics of the API. The chain length of the fatty acid is a primary determinant of this behavior; longer chains generally result in a more sustained release profile. This is attributed to the increased hydrophobicity and the potential for stronger matrix formation, which retards the diffusion of the drug.

Below is a summary of in-vitro drug release data from various studies, showcasing the comparative performance of different fatty acid salt-based formulations.

Formulation/MatrixFatty Acid Salt/AcidModel DrugTime (hours)Cumulative Drug Release (%)Key Findings
Chitosan-Laurate TabletsSodium LaurateRanitidine HCl880.1Showed slow and prolonged drug release compared to plain chitosan tablets.[1][2]
Chitosan-Palmitate TabletsSodium PalmitateRanitidine HCl871.8Exhibited even slower drug release than the laurate salt formulation, demonstrating the effect of longer fatty acid chain length.[1][2]
Myristic Acid PrillsMyristic Acid (C14)Metoprolol Tartrate--Mixed fatty acid systems (e.g., Myristic/Behenic acid) resulted in lower matrix porosity and a slower drug release rate.[3]
Stearic Acid PrillsStearic Acid (C18)Metoprolol Tartrate--Behenic acid (C22) matrices released the drug over a longer period compared to stearic acid matrices, highlighting the impact of chain length.
Behenic Acid PrillsBehenic Acid (C22)Metoprolol Tartrate--Provided the most sustained release among the fatty acids tested.
Fatty Acid-Loaded Contact LensesLauric Acid (C12)Ketotifen Fumarate>48-Significantly increased the release duration compared to shorter chain fatty acids.
Fatty Acid-Loaded Contact LensesMyristic Acid (C14)Ketotifen Fumarate>48-Similar sustained release to lauric acid-loaded lenses.
Fatty Acid-Loaded Contact LensesOleic Acid (C18, unsaturated)Ketotifen Fumarate>48-Also provided a significant extension of drug release.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are outlined below.

Preparation of Chitosan-Fatty Acid Salt Matrices

Chitosan-laurate and chitosan-palmitate were synthesized by mixing a saturated chitosan solution with aqueous solutions of sodium laurate and sodium palmitate, respectively. The resulting salts were collected by centrifugation. Effervescent tablets were then prepared using these chitosan-salts, incorporating sodium bicarbonate as the effervescent agent and ranitidine HCl as the model drug.

In-Vitro Drug Dissolution Studies

The in-vitro drug release profiles of the prepared tablets were evaluated using a USP Dissolution Apparatus. The specific conditions from the cited studies are as follows:

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 0.1 M HCl to simulate gastric fluid. For other studies, phosphate buffers at various pH levels (e.g., pH 6.8) are also commonly used.

  • Rotation Speed: 50 rpm.

  • Temperature: 37°C.

  • Sampling: Aliquots of the dissolution medium were withdrawn at predetermined time intervals, and the drug concentration was determined using a suitable analytical method, such as UV-Vis spectrophotometry.

Characterization of Fatty Acid Salt Formulations

The physical and chemical properties of the fatty acid salts and their formulations were characterized using various analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the fatty acid salts and to study the interactions between the drug and the excipients.

  • Differential Scanning Calorimetry (DSC): To investigate the thermal properties and the physical state of the drug within the formulation (e.g., crystalline or amorphous).

Logical Workflow for Formulation and Analysis

The following diagram illustrates the logical workflow from the initial formulation development to the final comparative analysis of drug release from different fatty acid salt formulations.

DrugReleaseWorkflow cluster_Formulation Formulation Development cluster_Characterization Physicochemical Characterization cluster_Dissolution In-Vitro Drug Release Testing cluster_Analysis Data Analysis and Comparison API Active Pharmaceutical Ingredient (API) Selection Formulation Formulation Preparation (e.g., Tableting, Prilling) API->Formulation FAS Fatty Acid Salt Selection (e.g., Na Laurate, Na Stearate) FAS->Formulation Excipients Other Excipient Selection Excipients->Formulation FTIR FTIR Spectroscopy Formulation->FTIR DSC Differential Scanning Calorimetry (DSC) Formulation->DSC Dissolution USP Dissolution Apparatus Formulation->Dissolution Analytics Analytical Method (e.g., UV-Vis, HPLC) Dissolution->Analytics Kinetics Drug Release Kinetics Modeling Analytics->Kinetics Comparison Comparative Analysis of Release Profiles Kinetics->Comparison

Logical workflow for fatty acid salt formulation and drug release analysis.

Conclusion

The comparative analysis reveals a clear trend: the chain length of the fatty acid salt is a crucial factor in controlling the drug release from a formulation. Longer-chain fatty acids, such as stearic and behenic acid, generally provide a more sustained release compared to their shorter-chain counterparts like lauric acid. This principle allows for the rational design of drug delivery systems with tailored release profiles. The experimental protocols and the logical workflow provided herein offer a foundational framework for researchers to conduct their own comparative studies and to select the most appropriate fatty acid salt formulation for their specific therapeutic application.

References

A Comparative Guide to the Performance of Sodium Undecanoate and Other Alkyl Sulfonates in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ion-Pairing Reagents for Enhanced Chromatographic Performance

In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention of basic and cationic analytes can be challenging due to their polar nature. Ion-pair chromatography is a widely employed technique to enhance the retention and improve the peak shape of these compounds. This is achieved by adding an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte, thereby increasing its affinity for the non-polar stationary phase. Alkyl sulfonates are a common class of anionic ion-pairing reagents used for the analysis of basic compounds. The choice of the specific alkyl sulfonate can significantly impact the chromatographic separation.

This guide provides a comparative overview of the performance of sodium undecanoate (C11) against other commonly used sodium alkyl sulfonates with varying alkyl chain lengths. The information presented is based on established chromatographic principles and available experimental data to assist in the selection of the most appropriate ion-pairing reagent for specific analytical challenges.

The Role of Alkyl Chain Length in Retention

The primary factor influencing the performance of alkyl sulfonate ion-pairing reagents is the length of their hydrophobic alkyl chain. According to the principles of ion-pair chromatography, a longer alkyl chain on the sulfonate reagent leads to a more hydrophobic ion pair with the analyte.[1] This increased hydrophobicity results in stronger interaction with the reversed-phase stationary phase, leading to greater retention of the analyte.[1] Therefore, it is generally observed that for a given analyte, the retention time will increase as the carbon number of the alkyl sulfonate increases.[1]

This principle allows for the modulation of analyte retention by selecting an alkyl sulfonate with an appropriate chain length. For weakly retained basic compounds, a longer-chain sulfonate like sodium dodecanesulfonate (C12) might be necessary to achieve adequate retention and resolution. Conversely, for strongly retained compounds, a shorter-chain sulfonate such as sodium octanesulfonate (C8) may be sufficient to prevent excessively long analysis times. This compound (C11) offers a useful intermediate level of hydrophobicity and retention strength.

Performance Comparison of Alkyl Sulfonates

While direct, comprehensive experimental data comparing a full homologous series of alkyl sulfonates for a single set of analytes is limited in publicly available literature, the established principles of ion-pair chromatography allow for a qualitative and semi-quantitative comparison. The following table summarizes the expected relative performance of this compound versus other common alkyl sulfonates based on their alkyl chain length.

Ion-Pairing ReagentAlkyl Chain LengthExpected Retention of Basic AnalytesTypical Applications
Sodium OctanesulfonateC8ModerateGeneral purpose, for basic compounds with moderate hydrophobicity.[2]
Sodium DecanesulfonateC10Moderate to StrongFor basic compounds requiring more retention than C8.
This compound C11 Strong For weakly retained basic or cationic compounds requiring significant retention.
Sodium DodecanesulfonateC12Very StrongFor highly polar basic compounds that are poorly retained with shorter chain reagents.[3]

Note: The optimal choice of ion-pairing reagent is also dependent on other chromatographic parameters such as the concentration of the reagent, the type and concentration of the organic modifier in the mobile phase, and the pH of the mobile phase.

Experimental Protocols

To evaluate and compare the performance of different alkyl sulfonate ion-pairing reagents, a systematic experimental approach is required. Below is a generalized protocol for such a comparison.

Objective: To compare the effect of different alkyl sulfonate ion-pairing reagents (e.g., sodium octanesulfonate, this compound, sodium dodecanesulfonate) on the retention, resolution, and peak shape of a model set of basic analytes.

1. Materials and Reagents:

  • HPLC-grade water, acetonitrile, and methanol.

  • Sodium salts of octanesulfonic acid, undecanesulfonic acid, and dodecanesulfonic acid.

  • A mixture of basic analytes (e.g., a cocktail of antidepressants, catecholamines, or other pharmaceutical compounds).

  • Acid for pH adjustment (e.g., phosphoric acid or formic acid).

  • A reversed-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm).

2. Standard Solution Preparation:

  • Prepare a stock solution of the analyte mixture in a suitable solvent (e.g., methanol-water mixture).

  • Prepare working standard solutions by diluting the stock solution with the initial mobile phase composition.

3. Mobile Phase Preparation:

  • For each alkyl sulfonate to be tested, prepare a series of mobile phases.

  • A typical mobile phase might consist of an aqueous buffer containing the ion-pairing reagent and an organic modifier (e.g., acetonitrile or methanol).

  • Example mobile phase: 5 mM this compound in 20 mM phosphate buffer (pH 3.0) / Acetonitrile (70:30, v/v).

  • Prepare analogous mobile phases with sodium octanesulfonate and sodium dodecanesulfonate at the same molar concentration.

4. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: As prepared in step 3.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Selected based on the UV absorbance maxima of the analytes.

5. Experimental Procedure:

  • Equilibrate the column with the initial mobile phase containing the first ion-pairing reagent for a sufficient time (e.g., 30-60 minutes).

  • Inject the standard solution and record the chromatogram.

  • Repeat the injection to ensure reproducibility.

  • Flush the column thoroughly when changing to a mobile phase with a different ion-pairing reagent.

  • Repeat the equilibration and injection process for each of the other alkyl sulfonate mobile phases.

6. Data Analysis:

  • For each chromatogram, determine the retention time (t_R), peak width, and asymmetry factor for each analyte.

  • Calculate the retention factor (k'), resolution (R_s) between adjacent peaks, and the number of theoretical plates (N).

  • Tabulate these performance parameters for each analyte with each ion-pairing reagent to facilitate a direct comparison.

Logical Workflow for Ion-Pairing Reagent Selection

The selection of an appropriate alkyl sulfonate ion-pairing reagent is a critical step in method development. The following diagram illustrates a logical workflow for this process.

IonPairSelection A Define Analytical Goal (e.g., retention, resolution) B Select Initial Alkyl Sulfonate (e.g., Sodium Octanesulfonate - C8) A->B C Perform Initial HPLC Run B->C D Evaluate Chromatogram C->D E Insufficient Retention? D->E Good Separation? J Final Method D->J Yes F Excessive Retention? E->F No G Increase Alkyl Chain Length (e.g., this compound - C11) E->G Yes H Decrease Alkyl Chain Length (e.g., Sodium Hexanesulfonate - C6) F->H Yes I Optimize Other Parameters (Concentration, Organic Modifier, pH) F->I No G->C H->C I->C

Caption: Workflow for selecting an appropriate alkyl sulfonate ion-pairing reagent.

Conclusion

The selection of an appropriate alkyl sulfonate ion-pairing reagent is crucial for optimizing the separation of basic compounds in reversed-phase HPLC. This compound, with its C11 alkyl chain, provides a strong level of hydrophobicity and is an excellent choice for analytes that exhibit insufficient retention with shorter-chain sulfonates like sodium octanesulfonate. The general trend of increasing retention with increasing alkyl chain length provides a rational basis for method development. By systematically evaluating different alkyl sulfonates and optimizing other chromatographic parameters, researchers can achieve robust and reliable separations for a wide range of basic and cationic analytes.

References

A Comparative Guide to Analytical Techniques for the Characterization of Sodium Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium undecanoate, the sodium salt of undecanoic acid, is a valuable saturated fatty acid with applications in pharmaceutical formulations as an excipient and absorption enhancer. Its efficacy and safety are intrinsically linked to its purity and physicochemical properties. Therefore, rigorous analytical characterization is paramount. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of this compound, complete with experimental protocols and quantitative data to aid in method selection and implementation.

Purity and Assay Determination

The accurate determination of this compound content and the identification of impurities are critical for quality control. The most common methods for this purpose are titration, gas chromatography (GC), and high-performance liquid chromatography (HPLC).

Titrimetric Assay

Titration is a classic, robust, and cost-effective method for determining the overall assay of this compound. It is based on the acid-base chemistry of the carboxylate group.

Experimental Protocol:

  • Principle: A non-aqueous acid-base titration where the this compound (a weak base) is titrated with a standardized solution of a strong acid, typically perchloric acid, in a non-aqueous solvent like glacial acetic acid. The endpoint is detected potentiometrically.

  • Apparatus: Autotitrator with a suitable electrode (e.g., glass-pH electrode).

  • Reagents:

    • Glacial Acetic Acid

    • 0.1 N Perchloric Acid in Glacial Acetic Acid (Standardized)

    • Potassium Hydrogen Phthalate (Primary Standard)

  • Procedure:

    • Accurately weigh approximately 0.5 g of this compound.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Titrate with standardized 0.1 N perchloric acid, recording the potential change.

    • Determine the endpoint from the inflection point of the titration curve.

    • Perform a blank titration and make necessary corrections.

  • Calculation: The percentage assay is calculated based on the volume of titrant consumed, its normality, and the weight of the sample.

Gas Chromatography (GC) for Impurity Profiling

GC is a powerful technique for separating and quantifying volatile and semi-volatile impurities, particularly related fatty acids that may be present in the this compound sample.

Experimental Protocol:

  • Principle: The this compound is first derivatized to a more volatile form (e.g., methyl ester) and then separated on a GC column. The separated components are detected by a Flame Ionization Detector (FID).

  • Apparatus: Gas chromatograph with an FID and a capillary column (e.g., DB-WAX or equivalent).

  • Reagents:

    • Boron Trifluoride-Methanol solution (14% w/v) or other suitable derivatizing agent.

    • Methanol, HPLC grade.

    • Heptane, HPLC grade.

    • Reference standards for expected fatty acid impurities.

  • Procedure (Derivatization):

    • Accurately weigh about 100 mg of this compound into a screw-capped tube.

    • Add 2 mL of 14% BF3-methanol solution.

    • Heat at 60°C for 30 minutes.

    • Cool and add 1 mL of water and 2 mL of heptane.

    • Shake vigorously and allow the layers to separate.

    • Inject the upper heptane layer containing the fatty acid methyl esters into the GC.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 270°C

    • Oven Temperature Program: Initial 100°C, ramp to 240°C at 10°C/min, hold for 10 minutes.

    • Carrier Gas: Helium

    • Injection Volume: 1 µL

High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and specificity for both assay and impurity determination. It is particularly useful for non-volatile impurities and can be adapted for the analysis of the undecanoate anion directly.

Experimental Protocol:

  • Principle: Reversed-phase HPLC is used to separate this compound from its impurities. Detection is typically achieved using an Ultraviolet (UV) detector at a low wavelength or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Apparatus: HPLC system with a pump, autosampler, column oven, and a suitable detector (UV, ELSD, or CAD). A C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare a sample solution by accurately weighing and dissolving the this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

    • Inject the standard and sample solutions into the HPLC system.

    • The concentration of this compound and its impurities are determined by comparing their peak areas to that of the standard.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 100% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm

Quantitative Data Summary
ParameterTitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Analyte Total basic content (Assay)Volatile impurities (e.g., other fatty acids)Assay and non-volatile impurities
Typical LOD/LOQ ~0.1%ppm level (e.g., 10-100 ppm)ppm level (e.g., 10-100 ppm)
Precision (%RSD) < 1%< 5%< 2%
Accuracy (% Recovery) 98-102%95-105%98-102%
Throughput ModerateLow (due to derivatization)High
Specificity LowHighHigh

Identification and Structural Characterization

Confirming the identity and understanding the solid-state properties of this compound are crucial aspects of its characterization.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and non-destructive technique used for the identification of this compound by analyzing its characteristic molecular vibrations.

Experimental Protocol:

  • Principle: Infrared radiation is passed through a sample of this compound. The absorption of radiation at specific frequencies corresponds to the vibrational frequencies of the functional groups present in the molecule.

  • Apparatus: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the this compound powder onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the sample spectrum.

    • The resulting spectrum is compared to a reference spectrum of known this compound.

  • Key Spectral Features:

    • ~2920 cm⁻¹ and ~2850 cm⁻¹: C-H stretching vibrations of the alkyl chain.

    • ~1560 cm⁻¹: Asymmetric stretching vibration of the carboxylate (COO⁻) group.

    • ~1470 cm⁻¹ and ~1410 cm⁻¹: Symmetric stretching vibration of the carboxylate (COO⁻) group and C-H bending vibrations.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, decomposition, and phase transitions of this compound.

Experimental Protocol:

  • Principle:

    • TGA: Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and the presence of volatile components like water.

    • DSC: Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect phase transitions such as melting and crystallization.

  • Apparatus: TGA and DSC instruments.

  • Procedure:

    • Accurately weigh a small amount of this compound (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum or platinum).

    • Place the pan in the instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

    • Record the mass change (TGA) or heat flow (DSC) as a function of temperature.

Typical Thermal Events for this compound:

TechniqueObserved EventTypical Temperature Range (°C)Interpretation
TGA Initial weight loss< 150Loss of adsorbed water
Major decomposition> 300Decomposition of the organic component
DSC Endothermic peak200 - 250Melting point
Exothermic peak (on cooling)< 200Crystallization

Logical Workflow for Characterization

A systematic approach is essential for the complete characterization of a this compound sample. The following workflow outlines a logical sequence of analyses.

cluster_0 Initial Characterization cluster_1 Purity and Assay cluster_2 Physicochemical Properties Sample_Reception Sample Reception & Visual Inspection Identification Identification (FTIR) Sample_Reception->Identification Assay Assay (Titration) Identification->Assay Identity Confirmed Impurities Impurity Profiling (GC/HPLC) Assay->Impurities Thermal_Analysis Thermal Analysis (TGA/DSC) Impurities->Thermal_Analysis Purity Assessed Water_Content Water Content (Karl Fischer) Thermal_Analysis->Water_Content Final_Report Final Characterization Report Water_Content->Final_Report Characterization Complete

Figure 1. A logical workflow for the analytical characterization of this compound.

Signaling Pathway/Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the quantitative analysis of this compound by HPLC.

cluster_0 Sample and Standard Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Standard_Prep Prepare Standard Solution (Known Concentration) Injection Inject Standard & Sample Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Accurately Weighed) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, Gradient Elution) Detection UV Detection (210 nm) HPLC_System->Detection Injection->HPLC_System Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Concentration (Comparison to Standard) Integration->Calculation Report Report Calculation->Report Quantitative Report

Figure 2. An experimental workflow for the HPLC analysis of this compound.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. Titration offers a simple and reliable method for assay determination, while chromatographic techniques like GC and HPLC provide detailed information on impurity profiles. FTIR is an indispensable tool for rapid identification, and thermal analysis reveals important physicochemical properties. The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the analysis, such as the need for high sensitivity, the type of information required, and the available instrumentation. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to make informed decisions regarding the analytical characterization of this compound.

A Comparative Guide to the Biocompatibility of Sodium Undecanoate and Other Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of sodium undecanoate against other commonly used surfactants in biomedical and pharmaceutical applications. The following sections detail experimental data on cytotoxicity, hemolytic activity, and inflammatory potential, along with methodologies for key biocompatibility assays.

Comparative Biocompatibility Data

The selection of a suitable surfactant is critical in drug formulation and development, directly impacting the safety and efficacy of the final product. This section provides a comparative overview of the biocompatibility of this compound and other widely used surfactants, including sodium dodecyl sulfate (SDS), cetyltrimethylammonium bromide (CTAB), and Polysorbate 80. While direct comparative studies including this compound are limited, this guide consolidates available data to provide a relative assessment.

Table 1: Comparative In Vitro Cytotoxicity of Surfactants

SurfactantChemical ClassCell LineAssayIC50 Value
This compound Anionic (Carboxylate)Data not available--
Sodium Dodecyl Sulfate (SDS)Anionic (Sulfate)HaCaT (Human Keratinocytes)MTTVaries with exposure time[1]
3T3 (Mouse Fibroblasts)Neutral Red UptakeSimilar to HaCaT cells
Cetyltrimethylammonium Bromide (CTAB)CationicVarious-Generally considered highly cytotoxic
Polysorbate 80 (Tween 80)Non-ionicLO2 (Human Liver Cells)-Showed cytotoxicity[2]

Table 2: Comparative Hemolytic Activity of Surfactants

SurfactantAssay ConditionHemolysis (%)HC50 Value
This compound Data not available--
Sodium Dodecyl Sulfate (SDS)Dose-dependentCauses hemolysis[3]Data not available
Cetyltrimethylammonium Bromide (CTAB)-High hemolytic activityData not available
Polysorbate 80 (Tween 80)-Can induce hemolysis[2]Data not available

Inflammatory Potential and Signaling Pathways

Surfactants can trigger inflammatory responses by interacting with cell membranes and activating specific signaling pathways. Saturated fatty acids, such as undecanoic acid, have been shown to act as ligands for Toll-like receptor 4 (TLR4), initiating a pro-inflammatory cascade.

Upon binding of a saturated fatty acid to the TLR4/MD2 complex, a signaling cascade is initiated, leading to the activation of the transcription factor NF-κB. This, in turn, upregulates the expression of pro-inflammatory cytokines like TNF-α and IL-6, contributing to an inflammatory response.

Saturated Fatty Acid-Induced Inflammatory Signaling Pathway Saturated Fatty Acid-Induced Inflammatory Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Saturated Fatty Acid Saturated Fatty Acid TLR4_MD2 TLR4/MD2 Complex Saturated Fatty Acid->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates & Inhibits NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates & Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces TNF-α, IL-6, etc. TNF-α, IL-6, etc. Pro_inflammatory_Genes->TNF-α, IL-6, etc. Leads to production of MTT Assay Workflow MTT Assay Workflow A Seed cells in a 96-well plate and incubate B Treat cells with varying concentrations of surfactant A->B C Add MTT solution to each well and incubate B->C D Add solubilization solution (e.g., DMSO or SDS solution) C->D E Measure absorbance at 570 nm D->E F Calculate cell viability (%) and determine IC50 E->F Hemolysis Assay Workflow Hemolysis Assay Workflow A Prepare a red blood cell (RBC) suspension B Incubate RBCs with varying concentrations of surfactant A->B C Centrifuge to pellet intact RBCs B->C D Measure the absorbance of the supernatant at 540 nm C->D E Calculate the percentage of hemolysis D->E

References

Unlocking Solubility: A Comparative Guide to the Solubilization Power of Fatty Acid Salts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, overcoming the poor aqueous solubility of active pharmaceutical ingredients (APIs) is a critical hurdle. This guide provides a comparative analysis of the solubilization capacity of different fatty acid salts, supported by experimental data, to aid in the selection of appropriate excipients for formulation development.

Fatty acid salts, a class of anionic surfactants, are widely employed to enhance the solubility of poorly soluble drugs. Their amphiphilic nature allows them to form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). These micelles can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility. The efficiency of this process, known as micellar solubilization, varies significantly depending on the specific fatty acid salt used.

Comparative Solubilization Performance

The solubilization capacity of a fatty acid salt is influenced by several factors, most notably its alkyl chain length. Generally, the ability to solubilize a hydrophobic drug increases with the length of the hydrocarbon chain. However, this is often accompanied by a decrease in the CMC.

To illustrate this, the following table summarizes the solubility enhancement of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen in the presence of different fatty acid salts and other solubilizing agents.

Solubilizing AgentConcentrationResulting Ibuprofen Solubility (mg/mL)Fold IncreaseCitation
Distilled Water-0.371.0[1]
Sodium Acetate2.0 M--[1]
Sodium Benzoate0.5 M2.2736.1[1]
Sodium Benzoate1.0 M8.74523.6[1]
Sodium Benzoate1.5 M16.08443.5[1]
Sodium Benzoate2.0 M30.04781.2
Sodium Salicylate---
Sodium Lauryl Sulfate-Enhanced release profile-

Note: Direct comparative data for a wide range of fatty acid salts under identical conditions is limited in publicly available literature. The data presented is compiled from studies on Ibuprofen and Rosuvastatin to illustrate the principles of solubilization enhancement.

In another study focusing on the poorly soluble drug Rosuvastatin, various solubilization techniques were compared. It was observed that hydrotropic solubilization with agents like sodium salicylate led to a more significant increase in solubility compared to micellar solubilization with surfactants like sodium lauryl sulphate. Specifically, a 2.0 M concentration of sodium salicylate increased the solubility of Rosuvastatin by 55-fold.

The selection of a suitable fatty acid salt is a balance between maximizing solubilization capacity and maintaining a sufficiently low CMC to ensure micelle formation at practical concentrations. The table below presents the experimentally determined CMC values for a series of medium-chain fatty acid sodium salts.

Fatty Acid SaltCarbon Chain LengthCritical Micelle Concentration (CMC) (mM)Citation
Sodium CaprylateC8Lower than C10 and C12
Sodium CaprateC10Intermediate
Sodium LaurateC12Higher than C8

The study indicates that the CMCs for C8, C10, and C12 were found to be 1.8–3.5-fold lower than the respective CMCs determined experimentally by the Wilhelmy method.

Experimental Protocols

The determination of the solubilization capacity of fatty acid salts involves several key experimental procedures.

Phase Solubility Studies

This method is used to quantify the increase in the solubility of a poorly soluble drug as a function of the concentration of the solubilizing agent (fatty acid salt).

  • Preparation of Solutions: A series of aqueous solutions with increasing concentrations of the fatty acid salt are prepared.

  • Addition of Drug: An excess amount of the poorly soluble drug is added to each solution.

  • Equilibration: The mixtures are agitated, typically for 24-48 hours, at a constant temperature to reach equilibrium.

  • Separation and Analysis: The equilibrated solutions are filtered to remove the undissolved drug. The concentration of the dissolved drug in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Analysis: The solubility of the drug is plotted against the concentration of the fatty acid salt. The slope of the linear portion of the graph above the CMC is used to calculate the molar solubilization ratio (MSR), which represents the number of moles of drug solubilized per mole of surfactant in the micelles.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by various methods that detect the onset of micelle formation.

  • Surface Tension Method: The surface tension of aqueous solutions with increasing concentrations of the fatty acid salt is measured. A sharp break in the plot of surface tension versus the logarithm of the surfactant concentration indicates the CMC.

  • Conductivity Method: For ionic surfactants like fatty acid salts, the electrical conductivity of the solutions is measured as a function of concentration. A change in the slope of the conductivity versus concentration plot corresponds to the CMC.

  • Fluorescence Probe Method: A fluorescent probe that partitions into the hydrophobic core of the micelles is used. A significant change in the fluorescence intensity or wavelength of maximum emission upon increasing the surfactant concentration signals the CMC.

Mechanisms of Solubilization

The primary mechanism by which fatty acid salts enhance solubility is micellar solubilization .

G cluster_solution Aqueous Solution cluster_micelle Micelle Formation (Above CMC) Drug Poorly Soluble Drug Drug_in_Micelle Solubilized Drug Drug->Drug_in_Micelle Encapsulation FAS_Monomers Fatty Acid Salt Monomers Micelle Micelle FAS_Monomers->Micelle Self-Assembly

Figure 1. Mechanism of Micellar Solubilization.

Above the CMC, fatty acid salt monomers self-assemble into spherical structures called micelles. The hydrophobic alkyl chains form the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic carboxylate head groups are exposed to the aqueous phase. Poorly soluble drugs partition into the hydrophobic core of these micelles, effectively increasing their concentration in the aqueous solution.

Another related mechanism is hydrotropy , where high concentrations of a substance (the hydrotrope) enhance the solubility of a sparingly soluble solute. Some fatty acid salts, particularly those with shorter alkyl chains, can exhibit hydrotropic properties at high concentrations, contributing to the overall solubility enhancement.

Experimental Workflow

The following diagram outlines a typical workflow for a comparative study of the solubilization capacity of different fatty acid salts.

G Start Start Select_FAS Select Fatty Acid Salts (e.g., Sodium Caprylate, Laurate, Stearate) Start->Select_FAS Select_Drug Select Poorly Soluble Drug Start->Select_Drug Determine_CMC Determine CMC of each Fatty Acid Salt (e.g., Surface Tension Method) Select_FAS->Determine_CMC Phase_Solubility Perform Phase Solubility Studies Select_Drug->Phase_Solubility Determine_CMC->Phase_Solubility Analyze_Data Analyze Data (Calculate Molar Solubilization Ratio) Phase_Solubility->Analyze_Data Compare_Capacity Compare Solubilization Capacity Analyze_Data->Compare_Capacity End End Compare_Capacity->End

Figure 2. Experimental workflow for comparison.

References

Validation of Analytical Methods for Quantifying Sodium Undecylenate in Pharmaceutical Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of sodium undecylenate in pharmaceutical formulations. We present a detailed evaluation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering insights into their respective strengths and weaknesses. This document is intended to assist researchers and quality control analysts in selecting the most appropriate method for their specific needs, ensuring compliance with regulatory standards.

Introduction

Sodium undecylenate, the sodium salt of undecylenic acid, is a widely used antifungal agent in topical pharmaceutical preparations. Accurate and precise quantification of this active pharmaceutical ingredient (API) is crucial for ensuring product quality, safety, and efficacy. This guide outlines the validation of two common chromatographic techniques, HPLC and GC, and a classical titration method, providing a comparative analysis of their performance characteristics.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of sodium undecylenate is dependent on several factors, including the nature of the formulation matrix, required sensitivity, and available instrumentation. While chromatographic methods like HPLC and GC offer high selectivity and sensitivity, titration presents a simpler, more cost-effective alternative for routine quality control.

Table 1: Comparison of Method Performance Characteristics
ParameterHPLC with UV DetectionGas Chromatography with FIDPotentiometric Titration
Principle Separation based on polarity, detection via UV absorbance of a chromophore.Separation of volatile derivatives based on boiling point, detection by flame ionization.Neutralization reaction between the acidic analyte and a basic titrant.
Specificity High; can resolve the analyte from excipients and degradation products.Very High; excellent separation of fatty acid methyl esters.Moderate; susceptible to interference from other acidic or basic components.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Linearity (r²) > 0.999> 0.998Not Applicable
Limit of Quantitation (LOQ) Low (µg/mL range)Very Low (ng/mL range)High (mg/mL range)
Sample Throughput ModerateLow to ModerateHigh
Instrumentation Cost Moderate to HighHighLow
Solvent Consumption ModerateLowLow

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific formulation and available equipment.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method involves the derivatization of undecylenic acid to enhance its UV absorbance, allowing for sensitive quantification.[1][2]

1. Sample Preparation:

  • Accurately weigh a portion of the formulation equivalent to approximately 100 mg of sodium undecylenate into a 100 mL volumetric flask.

  • Add 50 mL of methanol and sonicate for 15 minutes to dissolve the analyte.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm PTFE filter.

  • Transfer 1.0 mL of the filtered solution to a 10 mL volumetric flask and dilute to volume with methanol.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV at 210 nm

3. Validation Parameters:

  • Linearity: Prepare standard solutions of sodium undecylenate in methanol at concentrations ranging from 10 to 150 µg/mL.

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of sodium undecylenate at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability: Analyze six replicate samples of the formulation at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method requires the conversion of sodium undecylenate to its more volatile methyl ester derivative (undecylenic acid methyl ester).[3][4][5]

1. Sample Preparation and Derivatization:

  • Accurately weigh a portion of the formulation equivalent to approximately 50 mg of sodium undecylenate into a screw-capped test tube.

  • Add 2 mL of 0.5 M Sodium Hydroxide in methanol.

  • Heat the mixture at 80 °C for 10 minutes.

  • Cool the tube and add 2 mL of Boron Trifluoride in methanol.

  • Heat again at 80 °C for 5 minutes.

  • Cool to room temperature and add 1 mL of n-heptane and 1 mL of saturated sodium chloride solution.

  • Shake vigorously and allow the layers to separate.

  • Carefully transfer the upper n-heptane layer containing the fatty acid methyl esters (FAMEs) to a GC vial.

2. Chromatographic Conditions:

  • Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (split ratio 20:1)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 220 °C at 10 °C/min, hold for 5 minutes

  • Detector: FID at 260 °C

3. Validation Parameters:

  • Linearity: Prepare standard solutions of undecylenic acid methyl ester in n-heptane at concentrations ranging from 0.1 to 2.0 mg/mL.

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of sodium undecylenate prior to the derivatization step.

  • Precision: Assess repeatability and intermediate precision as described for the HPLC method.

Method 3: Potentiometric Titration

This classical method provides a simple and rapid means for the assay of sodium undecylenate.

1. Sample Preparation:

  • Accurately weigh a portion of the formulation equivalent to approximately 250 mg of sodium undecylenate into a 250 mL beaker.

  • Add 100 mL of a neutralized ethanol-water (1:1) mixture and stir until dissolved.

2. Titration:

  • Titrate the prepared sample solution with standardized 0.1 M Hydrochloric Acid.

  • Determine the endpoint potentiometrically using a suitable pH electrode. The endpoint is the point of maximum inflection of the titration curve.

3. Calculation:

  • Calculate the percentage of sodium undecylenate in the sample using the following formula: % Sodium Undecylenate = (V * M * F * 100) / W Where:

    • V = Volume of HCl used (mL)

    • M = Molarity of HCl

    • F = Molar mass of sodium undecylenate (206.27 g/mol )

    • W = Weight of the sample (mg)

4. Validation Parameters:

  • Accuracy: Analyze a certified reference material of sodium undecylenate.

  • Precision: Perform repeated titrations of the same sample.

Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process and the experimental workflow for the HPLC and GC methods.

Validation_Workflow cluster_planning Planning cluster_validation Method Validation cluster_documentation Documentation define_atp Define Analytical Target Profile (ATP) select_method Select Appropriate Analytical Method define_atp->select_method validation_protocol Validation Protocol select_method->validation_protocol specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report validation_protocol->specificity HPLC_Workflow sample_prep Sample Preparation (Weighing, Dissolution, Dilution) filtration Filtration (0.45 µm) sample_prep->filtration hplc_analysis HPLC Analysis (C18 Column, UV Detection) filtration->hplc_analysis data_processing Data Processing (Peak Integration, Quantification) hplc_analysis->data_processing GC_Workflow sample_prep Sample Preparation (Weighing) derivatization Derivatization to FAMEs (Base & Acid Catalysis) sample_prep->derivatization extraction Liquid-Liquid Extraction (n-Heptane) derivatization->extraction gc_analysis GC-FID Analysis extraction->gc_analysis data_processing Data Processing & Quantification gc_analysis->data_processing

References

Safety Operating Guide

Proper Disposal of Sodium Undecanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of sodium undecanoate, a sodium salt of a fatty acid commonly used in research and development. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Assessment and Waste Characterization

Before disposal, it is imperative to characterize the waste containing this compound. While this compound itself is not classified as hazardous by OSHA under the Hazard Communication Standard (29 CFR 1910.1200), the final waste product must be evaluated for hazardous characteristics.[1][2] Laboratory personnel should treat all chemical waste as hazardous unless it is definitively confirmed to be non-hazardous.[3]

Key Considerations for Waste Characterization:

  • Mixtures: If this compound is mixed with other chemicals, the resulting mixture may be hazardous. For instance, mixtures with strong acids or bases can become corrosive, and solutions with flammable solvents will be considered flammable waste.

  • Hazardous Characteristics: Evaluate the waste for the four characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA):

    • Ignitability: Flash point less than 140°F.

    • Corrosivity: pH less than or equal to 2, or greater than or equal to 12.5.[4]

    • Reactivity: Unstable, reacts violently with water, or generates toxic gases.[4]

    • Toxicity: Contains specific contaminants at concentrations above regulatory limits.

Personal Protective Equipment (PPE)

When handling this compound waste, appropriate personal protective equipment must be worn to prevent skin and eye contact.

PPE ItemSpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemically compatible gloves (e.g., nitrile).
Body Protection Laboratory coat.

Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on its characterization as either non-hazardous or hazardous waste.

If the waste containing only this compound (or in a non-hazardous aqueous solution) has been determined to be non-hazardous, it may be disposed of as solid non-hazardous waste.

Step 1: Containerization

  • Place the solid this compound waste in a durable, leak-proof container with a secure lid.

  • The container should be clearly labeled as "this compound" and "Non-Hazardous Waste."

Step 2: Packaging for Disposal

  • Ensure the container is tightly sealed.

  • For added safety, place the primary container inside a secondary container, such as a sturdy box or a thick plastic bag.

Step 3: Final Disposal

  • Dispose of the packaged non-hazardous waste in the regular laboratory trash, which is then handled by custodial services. Always check with your institution's specific policies for non-hazardous chemical waste disposal.

If the this compound waste is mixed with hazardous chemicals or exhibits hazardous characteristics, it must be managed as hazardous waste.

Step 1: Waste Accumulation

  • Collect the hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of waste generation.

  • Use a container that is compatible with the chemical waste and is in good condition with a secure, leak-proof cap.

Step 2: Labeling

  • Label the hazardous waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents (e.g., "this compound in Methanol").

    • The specific hazard(s) (e.g., Flammable, Corrosive).

    • The date of initial accumulation.

Step 3: Storage

  • Store the hazardous waste container in the SAA, ensuring it is segregated from incompatible materials. For example, keep flammable liquids away from oxidizers.

  • Keep the container closed at all times, except when adding waste.

Step 4: Disposal Request

  • Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup. Do not pour hazardous chemical waste down the drain.

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Personal Protection: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it in a labeled waste container.

    • For liquid spills, use an inert absorbent material to soak up the spill.

  • Disposal: Dispose of the cleanup materials as hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated characterize Characterize Waste: Is it mixed with hazardous chemicals or does it exhibit hazardous characteristics? start->characterize non_hazardous Non-Hazardous Waste characterize->non_hazardous No hazardous Hazardous Waste characterize->hazardous Yes containerize_nh Containerize in a sealed, labeled, non-hazardous container. non_hazardous->containerize_nh collect_saa Collect in a labeled hazardous waste container in a Satellite Accumulation Area. hazardous->collect_saa dispose_trash Dispose of in regular laboratory trash per institutional guidelines. containerize_nh->dispose_trash end End: Proper Disposal dispose_trash->end request_pickup Arrange for pickup by Environmental Health & Safety. collect_saa->request_pickup request_pickup->end

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistics for Handling Sodium Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and streamlined logistical operations is paramount. This document provides essential, immediate safety and logistical information for the handling of Sodium undecanoate, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Equipment Purpose
Eye Protection Safety glasses with side-shieldsTo protect eyes from dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Respiratory Protection NIOSH-approved particulate respiratorTo be used if ventilation is inadequate or if dust is generated.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area to minimize inhalation of any dust.

  • Avoid generating dust during handling.

  • Practice good laboratory hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.

  • Avoid contact with skin and eyes.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry and cool place.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

This compound is not classified as a hazardous waste under the U.S. Environmental Protection Agency (EPA) regulations. However, disposal should always be conducted in accordance with local, state, and federal regulations.

Waste Classification:

  • As a non-hazardous solid waste, uncontaminated this compound can typically be disposed of in the regular trash.

  • If this compound is mixed with a hazardous substance, it must be treated as hazardous waste and disposed of accordingly.

Disposal Procedure for Non-Hazardous this compound:

  • Ensure the waste is not contaminated with any hazardous materials.

  • Place the solid waste in a sealed container to prevent dust dispersion.

  • Dispose of the sealed container in the regular solid waste stream.

For disposal of large quantities or contaminated material, it is recommended to contact your institution's environmental health and safety (EHS) office or a licensed waste disposal company.

Quantitative Data

The following table summarizes key quantitative data for this compound.

Property Value Source
Molecular Weight 208.27 g/mol [1][2]
Purity >99%[3]
Melting Point Information not available
Solubility in Water Information not available
Density Information not available

Experimental Protocol: Standard Solution Preparation (Representative Example)

While a specific experimental protocol for a complex procedure involving this compound was not available in the search results, a fundamental and common laboratory procedure is the preparation of a standard solution. The following is a representative, step-by-step guide for this process.

Objective: To prepare a 10 mM aqueous solution of this compound.

Materials:

  • This compound (solid)

  • Deionized water

  • Analytical balance

  • Weighing paper

  • Spatula

  • 100 mL volumetric flask

  • Beaker

  • Magnetic stir bar and stir plate

Procedure:

  • Calculate the required mass:

    • Molecular weight of this compound = 208.27 g/mol .

    • For a 10 mM (0.010 mol/L) solution in 100 mL (0.1 L), the required moles are: 0.010 mol/L * 0.1 L = 0.001 mol.

    • The required mass is: 0.001 mol * 208.27 g/mol = 0.2083 g.

  • Weigh the this compound:

    • Place a piece of weighing paper on the analytical balance and tare it.

    • Carefully weigh out approximately 0.2083 g of this compound onto the weighing paper using a clean spatula.

  • Dissolve the solid:

    • Transfer the weighed this compound into a 100 mL beaker.

    • Add approximately 50 mL of deionized water to the beaker.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stir plate.

    • Stir the solution until the this compound is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

  • Prepare the final solution:

    • Carefully transfer the dissolved solution from the beaker into a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the solute is transferred.

    • Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

Visual Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) - Safety Glasses - Gloves - Lab Coat prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handling_weigh Weigh Required Amount (Avoid Dust Generation) prep_area->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve storage_container Store in Tightly Closed Container handling_dissolve->storage_container If Storing disposal_check Check for Contamination with Hazardous Waste handling_dissolve->disposal_check If Disposing storage_location Keep in a Cool, Dry Place storage_container->storage_location disposal_nonhaz Dispose as Non-Hazardous Solid Waste (Sealed Container in Regular Trash) disposal_check->disposal_nonhaz No disposal_haz Dispose as Hazardous Waste (Follow Institutional Protocol) disposal_check->disposal_haz Yes

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium undecanoate
Reactant of Route 2
Sodium undecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.